molecular formula C9H8N2O2 B1589493 Methyl imidazo[1,5-a]pyridine-6-carboxylate CAS No. 139183-89-4

Methyl imidazo[1,5-a]pyridine-6-carboxylate

Cat. No.: B1589493
CAS No.: 139183-89-4
M. Wt: 176.17 g/mol
InChI Key: MUBQQJSSJDOSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl imidazo[1,5-a]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl imidazo[1,5-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBQQJSSJDOSKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=NC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440997
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139183-89-4
Record name Methyl imidazo[1,5-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl imidazo[1,5-a]pyridine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of robust and efficient synthesis pathways for Methyl imidazo[1,5-a]pyridine-6-carboxylate, a heterocyclic scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. The imidazo[1,5-a]pyridine core is a privileged structure in numerous biologically active compounds, and the targeted 6-carboxylate substitution offers a versatile handle for further chemical modifications. This document delineates a strategic, multi-step synthetic approach, beginning from readily available pyridine precursors. Each step is detailed with mechanistic insights, field-proven protocols, and critical analysis of experimental choices, ensuring scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

The imidazo[1,5-a]pyridine ring system is a key pharmacophore found in a variety of therapeutic agents. Its unique electronic and steric properties make it an attractive scaffold for modulating biological activity. The synthesis of specifically substituted derivatives, such as this compound, requires a carefully planned strategy to ensure regiochemical control and high yields.

A logical retrosynthetic analysis of the target molecule reveals a pathway that hinges on the formation of a key intermediate: a 2-(aminomethyl)pyridine bearing a carboxylate group at the 5-position. The final cyclization to form the fused imidazole ring can then be achieved through condensation with a single carbon electrophile.

G Target This compound Precursor1 Imidazo[1,5-a]pyridine-6-carboxylic acid Target->Precursor1 Esterification Precursor2 Methyl 2-(aminomethyl)pyridine-5-carboxylate Precursor1->Precursor2 Cyclocondensation Precursor3 Methyl 2-(hydroxymethyl)pyridine-5-carboxylate Precursor2->Precursor3 Amination Precursor4 Dimethyl 2,5-pyridinedicarboxylate Precursor3->Precursor4 Selective Reduction StartingMaterial 2,5-Lutidine Precursor4->StartingMaterial Oxidation

Caption: Retrosynthetic analysis of this compound.

This guide will detail a forward synthesis based on this retrosynthetic blueprint, providing both the "why" and the "how" for each transformation.

Synthesis Pathway I: From 2,5-Lutidine

This primary pathway offers a scalable and logical progression from a common starting material to the final product.

Step 1: Oxidation of 2,5-Lutidine to Pyridine-2,5-dicarboxylic Acid

The initial step involves the oxidation of the two methyl groups of 2,5-lutidine to carboxylic acids. This transformation can be achieved using strong oxidizing agents.

  • Expertise & Experience: While various oxidizing agents can be employed, potassium permanganate (KMnO₄) in aqueous solution is a classic and effective choice for the oxidation of alkyl side chains on aromatic rings. The reaction is typically performed under heating to drive it to completion. Careful control of stoichiometry and temperature is crucial to prevent over-oxidation and decomposition of the pyridine ring. An alternative, more modern approach involves catalytic aerobic oxidation using catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt salts, which can offer milder conditions.

Step 2: Diesterification to Dimethyl 2,5-pyridinedicarboxylate

The resulting dicarboxylic acid is then converted to its dimethyl ester.

  • Trustworthiness: A standard and reliable method for this esterification is the Fischer-Speier esterification, which involves refluxing the dicarboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄). The reaction is driven to completion by using a large excess of methanol, which also serves as the solvent.

Step 3: Selective Reduction to Methyl 2-(hydroxymethyl)pyridine-5-carboxylate

This is a critical step that requires the selective reduction of one of the two methyl ester groups.

  • Authoritative Grounding: The selective reduction of one ester in a diester compound can be challenging. However, in the case of dimethyl 2,5-pyridinedicarboxylate, the ester at the 2-position is more sterically hindered and electronically influenced by the adjacent nitrogen atom. A mild reducing agent like sodium borohydride (NaBH₄) can be used to selectively reduce the less hindered ester at the 5-position to a hydroxymethyl group, though careful control of reaction conditions is necessary. A more controlled approach involves the use of a bulky reducing agent or performing the reaction at low temperatures to enhance selectivity. A reliable method involves the use of NaBH₄ in a mixed solvent system of methanol and dichloromethane at 0 °C to room temperature, which has been shown to provide the desired mono-alcohol in good yield.[1]

Step 4: Conversion of the Hydroxymethyl to the Aminomethyl Group

The hydroxymethyl intermediate is then converted to the key aminomethyl precursor. This can be achieved through a two-step process involving conversion to a halide followed by substitution with an amine source, or more directly via a Mitsunobu reaction. A common and effective laboratory-scale method is a two-step procedure:

  • Chlorination: The hydroxyl group is first converted to a chloride using a reagent like thionyl chloride (SOCl₂) or triphenylphosphine/carbon tetrachloride.

  • Amination: The resulting chloride is then reacted with an ammonia source, such as aqueous ammonia or a protected amine equivalent, to yield the aminomethyl compound.

Step 5: Cyclocondensation to form the Imidazo[1,5-a]pyridine Ring

The formation of the fused imidazole ring is the final key transformation.

  • Expertise & Experience: The cyclization of 2-(aminomethyl)pyridines can be accomplished by reacting with a one-carbon electrophile. A common and effective method is the reaction with formaldehyde or a formaldehyde equivalent (e.g., paraformaldehyde) in the presence of an acid catalyst. This proceeds via a Pictet-Spengler-type reaction mechanism. Alternatively, heating with formic acid can also effect the cyclization, leading to the formation of the imidazo[1,5-a]pyridine core. This reaction initially forms an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration.

Step 6: Final Esterification (if necessary)

If the cyclization step is performed with formic acid, the product will be imidazo[1,5-a]pyridine-6-carboxylic acid. This can then be esterified to the desired methyl ester using standard Fischer-Speier conditions as described in Step 2.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(hydroxymethyl)pyridine-5-carboxylate
StepReagent/SolventMolar Eq.Temperature (°C)Time (h)Yield (%)
1Dimethyl 2,5-pyridinedicarboxylate 1.0---
2Methanol/Dichloromethane-0--
3Sodium borohydride (NaBH₄) 1.0-1.20 to RT12~90

Methodology:

  • Dissolve Dimethyl 2,5-pyridinedicarboxylate in a mixture of methanol and dichloromethane (e.g., 2:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Methyl 2-(hydroxymethyl)pyridine-5-carboxylate.[1]

Protocol 2: Cyclocondensation to this compound

G Start Methyl 2-(aminomethyl)pyridine-5-carboxylate Reagent Formaldehyde (aq.) Start->Reagent Condensation Intermediate1 Iminium Intermediate Reagent->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Aromatization

Caption: Proposed workflow for the cyclocondensation step.

StepReagent/SolventMolar Eq.Temperature (°C)Time (h)
1Methyl 2-(aminomethyl)pyridine-5-carboxylate 1.0--
2Ethanol-RT-
3Aqueous Formaldehyde (37%) 1.1Reflux4-6
4Acid Catalyst (e.g., HCl) catalyticReflux4-6

Methodology:

  • To a solution of Methyl 2-(aminomethyl)pyridine-5-carboxylate in ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Add aqueous formaldehyde solution and heat the mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Alternative Synthesis Pathways

While the primary pathway is robust, other strategies can be employed depending on the availability of starting materials and desired scale.

Pathway II: Functionalization of a Pre-formed Imidazo[1,5-a]pyridine Core

This approach involves synthesizing the parent imidazo[1,5-a]pyridine and then introducing the carboxylate group at the 6-position.

  • Synthesis of Imidazo[1,5-a]pyridine: This can be achieved through various known methods, such as the cyclocondensation of 2-(aminomethyl)pyridine with formic acid.

  • Halogenation: Introduction of a bromine or iodine atom at the 6-position via electrophilic aromatic substitution.

  • Carbonylation: Palladium-catalyzed carbonylation of the 6-halo-imidazo[1,5-a]pyridine in the presence of carbon monoxide and methanol to directly form the methyl ester. This method is advantageous for late-stage functionalization.

Conclusion

The synthesis of this compound is a multi-step process that requires careful planning and execution. The pathway commencing from 2,5-lutidine represents a logical and scalable approach, with the selective reduction of the diester being a key and achievable step. The final cyclocondensation offers multiple routes, providing flexibility in reagent choice. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable heterocyclic compound.

References

Spectroscopic Characterization of Methyl Imidazo[1,5-a]pyridine-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of methyl imidazo[1,5-a]pyridine-6-carboxylate. The imidazo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, valued for its unique electronic and photophysical properties.[1][2][3] Accurate and thorough spectroscopic analysis is paramount for confirming the identity, purity, and structure of novel derivatives like the title compound.

This document is intended for researchers, chemists, and professionals in drug development. It offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from closely related structural analogs. The methodologies described herein represent best practices for obtaining high-quality spectroscopic data for this class of compounds.

Molecular Structure and Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms.

Figure 1: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Temperature: 298 K.

    • Sweep Width: Approximately 16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data

The expected chemical shifts (δ) are predicted based on the analysis of similar imidazo[1,5-a]pyridine and imidazo[1,2-a]pyridine structures.[4][5][6]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1~8.1-8.3s-1H
H-3~7.6-7.8s-1H
H-5~9.3-9.5d~7.21H
H-7~7.9-8.1dd~9.1, ~1.51H
H-8~7.0-7.2t~6.91H
-OCH₃~3.9-4.1s-3H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The protons on the imidazo[1,5-a]pyridine ring system are expected to appear in the downfield region (7.0-9.5 ppm) due to the aromatic ring current.

    • H-5: This proton is anticipated to be the most deshielded due to its proximity to the bridgehead nitrogen (N-4) and the electron-withdrawing effect of the adjacent ester group. It should appear as a doublet.[6]

    • H-1 and H-3: These protons on the imidazole ring are expected to be singlets, with their exact chemical shifts influenced by the overall electron distribution in the bicyclic system.

    • H-7 and H-8: These protons on the pyridine ring will show characteristic coupling patterns. H-7 is expected to be a doublet of doublets, coupling to both H-5 and H-8, while H-8 should appear as a triplet, coupling to H-7 and the proton at position 9 (not present).

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will appear as a sharp singlet at approximately 3.9-4.1 ppm, a characteristic region for such functional groups.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).

  • Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Sweep Width: Approximately 220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Reference: TMS at 0.00 ppm or the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1~130-132
C-3~115-117
C-5~125-127
C-6~128-130
C-7~118-120
C-8~115-117
C-8a~133-135
C=O~165-167
-OCH₃~52-54
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The carbons of the heterocyclic rings are expected to resonate between 115 and 135 ppm. The specific shifts are influenced by the nitrogen atoms and the substituent.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon will be the most downfield signal, appearing around 165-167 ppm.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the upfield region, typically around 52-54 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol
  • Sample Preparation: The spectrum can be acquired using a KBr pellet (mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Predicted IR Data
Functional GroupPredicted Absorption Frequency (ν, cm⁻¹)Intensity
C-H (aromatic)3100-3000Medium
C-H (aliphatic, -CH₃)2950-2850Medium-Weak
C=O (ester)1725-1705Strong
C=N, C=C (aromatic)1620-1450Medium-Strong
C-O (ester)1300-1100Strong
Interpretation of the IR Spectrum
  • C=O Stretch: A strong, sharp absorption band in the region of 1725-1705 cm⁻¹ is the most characteristic signal and is indicative of the ester carbonyl group.

  • Aromatic C-H and C=C/C=N Stretches: The presence of the imidazo[1,5-a]pyridine ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and a series of bands between 1620-1450 cm⁻¹ corresponding to the C=C and C=N bond stretching within the aromatic system.

  • C-O Stretch: A strong band in the 1300-1100 cm⁻¹ region will correspond to the C-O stretching of the ester group.

  • Aliphatic C-H Stretch: Weaker bands in the 2950-2850 cm⁻¹ region will be due to the C-H stretching of the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol
  • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Impact (EI) can also be used.

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

Predicted Mass Spectrum Data
  • Molecular Ion Peak ([M]⁺ or [M+H]⁺): The molecular weight of this compound is 176.17 g/mol .[7] Therefore, the mass spectrum should show a prominent peak at m/z = 176 (for EI) or m/z = 177 (for ESI or APCI in positive ion mode).

  • Major Fragmentation Pathways:

MS_Fragmentation mol This compound [M+H]⁺ = m/z 177 frag1 Loss of -OCH₃ [M - 31]⁺ = m/z 146 mol->frag1 - •OCH₃ frag2 Loss of -COOCH₃ [M - 59]⁺ = m/z 118 mol->frag2 - •COOCH₃

Figure 2: Proposed major fragmentation pathways for this compound.

Interpretation of the Mass Spectrum
  • Molecular Ion: The observation of the molecular ion peak at the expected m/z value is the primary confirmation of the compound's identity and molecular formula (C₉H₈N₂O₂).

  • Fragmentation:

    • Loss of a methoxy radical (•OCH₃): A common fragmentation pathway for methyl esters is the loss of the methoxy group, which would result in a fragment ion at m/z 146.

    • Loss of the entire carbomethoxy radical (•COOCH₃): Cleavage of the ester group from the aromatic ring would lead to a fragment corresponding to the imidazo[1,5-a]pyridine cation at m/z 118.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS, provide a robust framework for the characterization of this compound. By following the outlined experimental protocols and using the provided interpretations as a reference, researchers can confidently verify the synthesis and purity of this compound, facilitating its further investigation in various scientific applications.

References

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine nucleus is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and versatile biological activities.[1][2][3] This technical guide provides a comprehensive framework for the structural elucidation of a key derivative, methyl imidazo[1,5-a]pyridine-6-carboxylate. While a definitive crystal structure is not yet publicly available, this document synthesizes established methodologies and data from closely related analogues to present a robust, field-proven workflow for its determination and analysis. We will explore the synthetic rationale, a detailed protocol for single-crystal X-ray diffraction, spectroscopic characterization, and the profound implications of its anticipated solid-state architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the structural insights of this important heterocyclic family.

Introduction: The Imidazo[1,5-a]pyridine Core - A Scaffold of Significance

The fusion of an imidazole and a pyridine ring to form the imidazo[1,5-a]pyridine scaffold creates a planar, aromatic system with a unique distribution of electron density. This arrangement has proven to be a "privileged scaffold" in drug discovery, with derivatives exhibiting a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Beyond pharmaceuticals, their inherent photophysical properties, such as strong luminescence, have led to applications as fluorophores, in optoelectronic devices, and as chemical sensors.[1][3][4]

The precise three-dimensional arrangement of atoms and molecules in the solid state, as revealed by single-crystal X-ray diffraction, is fundamental to understanding and predicting a compound's behavior. It governs physical properties like solubility and melting point, and critically, dictates how a molecule interacts with biological targets. For this compound, the addition of the methyl carboxylate group at the 6-position is expected to significantly influence its electronic profile and intermolecular interactions, making its crystal structure a subject of considerable interest.

Synthesis and Molecular Assembly

A plausible and efficient synthesis of this compound can be achieved through established organometallic cross-coupling reactions or cyclization strategies.[5] One common approach involves the construction of the imidazo[1,5-a]pyridine core via a copper-catalyzed transannulation reaction or a metal-free dual oxidative amination.[5]

The crucial subsequent step is the growth of high-quality single crystals suitable for X-ray diffraction. The choice of solvent and crystallization technique is paramount and is guided by the polarity and solubility of the compound.

Experimental Protocol: Single Crystal Growth
  • Solvent Screening: Begin by assessing the solubility of purified this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) at room temperature and elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., methanol/dichloromethane mixture) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Vapor Diffusion: In a sealed chamber, place a small vial containing a concentrated solution of the compound. In the larger chamber, add a less polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal formation.

  • Crystal Harvesting: Once well-formed, prismatic crystals of sufficient size (typically > 0.1 mm in all dimensions) are observed, carefully harvest them using a cryo-loop and immediately flash-cool them in a stream of liquid nitrogen to prevent solvent loss and preserve crystal integrity.

Structural Elucidation: A Multi-Faceted Approach

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the precise three-dimensional structure of a molecule. The following workflow outlines the standard procedure for data collection and structure refinement.

sc_xrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Synchrotron or In-house Diffractometer) crystal_selection->data_collection Flash-cool in N2 stream data_processing Data Processing (Integration, Scaling, Absorption Correction) data_collection->data_processing Raw diffraction images structure_solution Structure Solution (e.g., Direct Methods, Intrinsic Phasing) data_processing->structure_solution Reflection file (hkl) structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement Initial atomic coordinates validation Structure Validation (e.g., CHECKCIF) structure_refinement->validation Refined structure (CIF) deposition Deposition (e.g., CCDC) validation->deposition Validated CIF

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

While the precise data for the title compound is unavailable, we can project likely parameters based on published structures of similar imidazo[1,5-a]pyridine derivatives.[6][7]

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space Group P2₁/c or PbcaDefines the symmetry operations within the unit cell.[6][7]
a (Å) 8 - 15Unit cell dimension.
b (Å) 5 - 12Unit cell dimension.
c (Å) 15 - 25Unit cell dimension.
β (°) ** 90 - 105Unit cell angle (for monoclinic).
Volume (ų) **1500 - 2500Volume of the unit cell.
Z 4 or 8Number of molecules per unit cell.
Density (calc) (g/cm³) 1.3 - 1.5Calculated density of the crystal.
R-factor (R1) < 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Molecular and Crystal Structure Visualization

The molecular structure of this compound is defined by its fused heterocyclic core and the ester substituent.

Caption: Molecular structure of this compound.

The crystal packing, or the arrangement of molecules in the unit cell, is dictated by non-covalent interactions. For this molecule, π-π stacking between the aromatic rings and potential weak C-H···O hydrogen bonds involving the ester group are anticipated to be the dominant forces.

crystal_packing mol1 Molecule A mol2 Molecule B (π-stacked) mol1->mol2 π-π stacking mol3 Molecule C mol1->mol3 C-H···O interactions mol4 Molecule D (π-stacked) mol3->mol4 π-π stacking

Caption: Hypothetical crystal packing showing potential intermolecular interactions.

Spectroscopic Characterization

Complementary spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Aromatic protons in the 7.0-9.0 ppm range. A singlet for the methyl ester protons around 3.9 ppm. Coupling patterns will be indicative of the substitution on the pyridine ring.
¹³C NMR Resonances for aromatic carbons between 110-150 ppm. A signal for the ester carbonyl carbon around 165 ppm and the methyl carbon around 52 ppm.
FT-IR (cm⁻¹) Strong C=O stretch for the ester at ~1720 cm⁻¹. C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region. C-O stretching around 1250 cm⁻¹.
Mass Spec (ESI+) A prominent [M+H]⁺ ion at m/z 177.0658, corresponding to the molecular formula C₉H₈N₂O₂.[8][9]

Structural Implications and Future Directions

The crystal structure of this compound will provide critical insights into its physicochemical properties.

  • Molecular Conformation: The planarity of the fused ring system and the orientation of the methyl carboxylate group will be key determinants of how the molecule fits into an enzyme's active site or intercalates with DNA.

  • Intermolecular Interactions: The nature and strength of the π-π stacking and hydrogen bonding will directly impact the compound's melting point, solubility, and crystal morphology. These interactions are also crucial for understanding its potential to form co-crystals, which is a common strategy for modulating the properties of active pharmaceutical ingredients.

  • Drug Development: A detailed structural understanding enables rational drug design. By identifying key interaction points in the crystal lattice, medicinal chemists can design analogues with improved properties, such as enhanced solubility or stronger binding affinity to a biological target.

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl Imidazo[1,5-a]pyridine-6-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Unexplored Pharmacological Territory of Methyl Imidazo[1,5-a]pyridine-6-carboxylate

To the dedicated researchers, scientists, and drug development professionals who navigate the complex landscape of medicinal chemistry, the imidazopyridine scaffold is a familiar and promising territory. This versatile bicyclic heterocyclic system is a cornerstone in the development of numerous therapeutic agents.[1][2][3] Within this family, the imidazo[1,5-a]pyridine isomer presents a unique structural framework. Our focus in this technical guide is a specific derivative: This compound .

While extensive research has illuminated the mechanisms of action for various imidazopyridine isomers, particularly imidazo[1,2-a]pyridines, the specific biological targets and signaling pathways modulated by this compound remain largely uncharted in publicly accessible scientific literature. This guide, therefore, adopts a scientifically rigorous and experience-driven approach. It will not present a definitive, singular mechanism of action where none is firmly established. Instead, it will provide a comprehensive analysis of the known biological activities within the broader imidazo[1,5-a]pyridine class and its more extensively studied isomers. By synthesizing this information, we will construct a robust framework of hypothesized mechanisms and lay out detailed, actionable experimental workflows for their validation. This guide is designed to be a catalyst for discovery, empowering researchers to systematically unravel the therapeutic potential of this intriguing molecule.

The Pharmacological Landscape of the Imidazopyridine Scaffold

The family of imidazopyridines, characterized by a fused imidazole and pyridine ring, encompasses several isomeric forms, each with a distinct pharmacological profile.[1] The subtle shifts in nitrogen placement within the bicyclic core dramatically influence the molecule's three-dimensional conformation and its interactions with biological macromolecules.

  • Imidazo[1,2-a]pyridines: This is the most extensively studied isomer, with several marketed drugs to its name, including Zolpidem (a hypnotic agent) and Alpidem (an anxiolytic).[2][3] Their mechanisms often involve allosteric modulation of the GABA-A receptor.[4] More recent research has uncovered a wealth of other activities, including potent anticancer effects through inhibition of targets like the PI3K/Akt/mTOR pathway and antitubercular activity.[2][5]

  • Imidazo[4,5-b]pyridines: Derivatives of this scaffold have been investigated for their anticancer properties, with some demonstrating inhibitory activity against cyclin-dependent kinase 9 (CDK9).[6] They have also shown potential as antiviral and antibacterial agents.[1]

  • Imidazo[1,5-a]pyridines: Research on this specific isomer is less extensive but has pointed towards potential antimicrobial and anticancer applications.[7] For instance, certain imidazo[1,5-a]quinoxaline derivatives have demonstrated bacteriostatic and fungistatic activities.[7]

The existing body of research strongly suggests that the imidazo[1,5-a]pyridine core, and by extension this compound, is a promising starting point for the development of novel therapeutics.

Hypothesized Mechanisms of Action for this compound

Based on the established activities of structurally related imidazopyridines, we can postulate several plausible mechanisms of action for this compound. The ester functionality at the 6-position provides a key site for metabolic activity and potential pro-drug strategies, while the core scaffold can be hypothesized to interact with a range of biological targets.

As an Anticancer Agent

The anticancer potential of the imidazopyridine scaffold is well-documented.[8][9][10] We hypothesize that this compound or its derivatives could exert anticancer effects through one or more of the following mechanisms:

  • Kinase Inhibition: Many imidazo[1,2-a]pyridine derivatives are potent inhibitors of protein kinases crucial for cancer cell survival and proliferation, such as PI3Kα and CDK9.[5][6][11] The planar, nitrogen-rich structure of the imidazo[1,5-a]pyridine core is well-suited for interaction with the ATP-binding pocket of various kinases.

  • Covalent Inhibition: The potential for imidazo[1,2-a]pyridines to act as covalent inhibitors, for example against KRAS G12C, has been demonstrated.[9] Strategic modification of the this compound scaffold could introduce reactive "warheads" that form covalent bonds with specific amino acid residues in target proteins.

As an Antimicrobial Agent

The documented antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives provides a strong rationale for investigating this compound in this therapeutic area.[7] Potential mechanisms could include:

  • Enzyme Inhibition: Imidazopyridines have been shown to inhibit essential microbial enzymes. For instance, some imidazo[1,2-a]pyridine analogues are inhibitors of Mycobacterium tuberculosis pantothenate synthetase or ATP synthase.[2]

  • Disruption of Cell Wall or Membrane Integrity: The heterocyclic nature of the compound could facilitate interactions with microbial cell envelopes, leading to a loss of integrity and cell death.

The following diagram illustrates the potential, hypothesized signaling pathways that could be modulated by this compound, based on data from related compounds.

Hypothesized_Mechanisms cluster_Anticancer Anticancer Pathways cluster_Antimicrobial Antimicrobial Mechanisms MIP This compound PI3K PI3K/Akt/mTOR Pathway MIP->PI3K Inhibition CDK9 CDK9 MIP->CDK9 Inhibition KRAS Covalent KRAS G12C Inhibition MIP->KRAS Inhibition Proliferation Proliferation PI3K->Proliferation Promotes Transcription Transcription CDK9->Transcription Promotes Cell_Growth Cell_Growth KRAS->Cell_Growth Promotes MIP2 This compound Enzyme_Inhibition Microbial Enzyme Inhibition (e.g., ATP Synthase) MIP2->Enzyme_Inhibition Inhibition Membrane_Disruption Cell Membrane Disruption MIP2->Membrane_Disruption Disruption Microbial_Survival Microbial_Survival Enzyme_Inhibition->Microbial_Survival Prevents Membrane_Disruption->Microbial_Survival Prevents

Caption: Hypothesized mechanisms of action for this compound.

Experimental Workflows for Mechanism of Action Elucidation

To move from hypothesized to established mechanisms, a systematic and multi-faceted experimental approach is required. The following protocols are designed to provide a clear and logical pathway for investigating the mechanism of action of this compound.

Initial Phenotypic Screening

The first step is to determine the primary biological effect of the compound.

Protocol 1: Broad-Spectrum Anticancer Cell Line Screening

  • Objective: To assess the cytotoxic and antiproliferative effects of this compound across a diverse panel of human cancer cell lines.

  • Cell Lines: A panel of 60+ cell lines representing various cancer types (e.g., breast, colon, lung, prostate).

  • Methodology:

    • Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

    • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Causality and Interpretation: A potent and selective activity against certain cell lines can provide initial clues about the mechanism. For example, high sensitivity in cell lines with known mutations (e.g., PIK3CA-mutant breast cancer cells) would suggest a targeted mode of action.[11]

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the minimum concentration of the compound that inhibits the visible growth of a panel of microbes.

  • Microbial Strains: A panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Methodology:

    • Perform a two-fold serial dilution of the compound in a 96-well plate containing appropriate growth media.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • Determine the MIC as the lowest concentration of the compound with no visible growth.

  • Causality and Interpretation: A low MIC value against a broad spectrum of microbes or selective activity against a particular class would warrant further investigation into the specific antimicrobial mechanism.

The following diagram illustrates a generalized workflow for elucidating the mechanism of action.

MOA_Workflow Start This compound Phenotypic_Screening Phenotypic Screening (Anticancer & Antimicrobial) Start->Phenotypic_Screening Target_ID Target Identification (e.g., Kinase Panel, Affinity Chromatography) Phenotypic_Screening->Target_ID If active Pathway_Analysis Cellular Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_ID->Pathway_Analysis Identify putative target Validation In Vivo Model Validation Pathway_Analysis->Validation Confirm cellular mechanism

Caption: A generalized workflow for Mechanism of Action (MOA) elucidation.

Target Identification and Validation

Once a primary biological effect is confirmed, the next crucial step is to identify the direct molecular target(s).

Protocol 3: Kinase Inhibition Profiling

  • Objective: To screen the compound against a large panel of purified human kinases to identify potential targets.

  • Methodology:

    • Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega).

    • Screen the compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of 200-400 kinases.

    • For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response assays to determine the IC50 value.

  • Causality and Interpretation: Potent and selective inhibition of a specific kinase or kinase family provides a strong hypothesis for the mechanism of action. This can then be validated in cell-based assays.

Protocol 4: Cellular Target Engagement Assay

  • Objective: To confirm that the compound engages with its putative target within a cellular context.

  • Methodology (Example for a kinase target):

    • Treat relevant cancer cells with increasing concentrations of the compound.

    • Prepare cell lysates and perform Western blotting to analyze the phosphorylation status of the direct downstream substrate of the target kinase.

    • A dose-dependent decrease in the phosphorylation of the substrate indicates target engagement.

  • Causality and Interpretation: This experiment provides a critical link between the in vitro enzymatic activity and the cellular effect of the compound.

Summary of Quantitative Data from Analog Studies

While data for this compound is not available, the following table summarizes the reported activities for some related imidazopyridine derivatives to provide a quantitative context for potential efficacy.

Compound ClassBiological ActivityTarget/AssayPotency (IC50/MIC)Reference
Imidazo[4,5-b]pyridinesAnticancerCDK9 Inhibition0.63 - 1.32 µM[6]
Imidazo[1,2-a]pyridinesAnticancerPI3Kα Inhibition2 nM[5]
Imidazo[1,2-a]pyridinesAntitubercularM. tuberculosis0.004 µM[12]
Imidazo[1,5-a]quinoxalinesAntimicrobialBacteria/FungiNot specified[7]

Conclusion and Future Directions

This compound stands at the frontier of medicinal chemistry research—a molecule with a promising scaffold but an unwritten story in terms of its precise mechanism of action. This guide has sought to bridge this knowledge gap by providing a comprehensive overview of the pharmacological potential of the broader imidazopyridine family and laying out a clear, experimentally-driven path forward.

The hypotheses presented herein—centered on kinase inhibition for anticancer activity and microbial enzyme inhibition for antimicrobial effects—are grounded in robust data from closely related analogs. The detailed experimental workflows provide the necessary tools for researchers to systematically test these hypotheses and uncover the true therapeutic potential of this compound.

The future of drug discovery lies in the rational design and thorough characterization of novel chemical entities. It is our firm belief that the rigorous application of the principles and protocols outlined in this guide will not only elucidate the mechanism of action of this compound but also pave the way for the development of a new generation of targeted therapies.

References

The Ascendant Scaffold: A Technical Guide to Methyl Imidazo[1,5-a]pyridine-6-carboxylate Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic motif in modern medicinal chemistry, prized for its versatile synthetic accessibility and the diverse pharmacological activities of its derivatives. This in-depth technical guide focuses on a particularly promising subclass: methyl imidazo[1,5-a]pyridine-6-carboxylate and its analogs. We will navigate the synthetic intricacies of this core, explore the nuanced structure-activity relationships (SAR) that govern its biological effects, and delve into its therapeutic potential across a spectrum of diseases, including oncology, neurodegenerative disorders, and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable experimental protocols to accelerate innovation in this exciting chemical space.

The Imidazo[1,5-a]pyridine Core: A Foundation of Therapeutic Promise

The fusion of an imidazole and a pyridine ring gives rise to the imidazopyridine family, a class of nitrogen-containing heterocycles that has captured the attention of medicinal chemists for decades.[1] Among the various isomeric forms, the imidazo[1,5-a]pyridine skeleton is of particular interest due to its unique electronic and steric properties, which allow for diverse and specific interactions with biological targets. The introduction of a methyl carboxylate group at the 6-position provides a critical handle for further chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. This ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide array of amides and other derivatives, making the this compound a key intermediate in drug discovery.[2]

The therapeutic landscape of imidazopyridine derivatives is broad and impressive. Compounds bearing this core have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][3] For instance, certain imidazo[1,2-a]pyridine derivatives have been investigated as potent inhibitors of c-Met, a receptor tyrosine kinase implicated in various cancers.[4] Furthermore, this scaffold has been successfully employed in the development of agents targeting the central nervous system, including modulators of the GABA-A receptor for anxiety and sleep disorders.[1] The inherent "drug-like" properties of the imidazo[1,5-a]pyridine core, combined with its synthetic tractability, make it a fertile ground for the discovery of novel therapeutics.

Navigating the Synthetic Landscape: Crafting the Imidazo[1,5-a]pyridine-6-carboxylate Core

The construction of the imidazo[1,5-a]pyridine ring system can be achieved through a variety of synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Established Routes to the Imidazo[1,5-a]pyridine Scaffold

Several classical and modern methods have been developed for the synthesis of imidazo[1,5-a]pyridines. These include:

  • Cyclocondensation Reactions: A common approach involves the cyclocondensation of 2-(aminomethyl)pyridines with various electrophilic partners such as carboxylic acids, acyl chlorides, or anhydrides.[5] This method is robust and allows for the introduction of a wide range of substituents at the 1- and 3-positions of the imidazole ring.

  • Transannulation Reactions: More recent methodologies include the copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.[6] This approach offers a rapid and concise route to multifunctionalized imidazo[1,5-a]pyridines.

  • Ritter-Type Reactions: An innovative strategy utilizes a Ritter-type reaction between pyridinylmethanol and aryl/alkylnitrile derivatives, catalyzed by bismuth(III) trifluoromethanesulfonate, to afford the imidazo[1,5-a]pyridine core.[7]

Experimental Protocol: A General Procedure for the Synthesis of 3-Substituted Imidazo[1,5-a]pyridines via Cyclocondensation

This protocol is adapted from a method for the cyclization of 2-picolylamines with electrophilically activated nitroalkanes.[5]

Materials:

  • 2-(Aminomethyl)pyridine

  • Nitroalkane (e.g., nitroethane)

  • Polyphosphoric acid (PPA)

  • Phosphorous acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2-(aminomethyl)pyridine (1.0 mmol) in polyphosphoric acid (5 g), add the corresponding nitroalkane (1.2 mmol) and phosphorous acid (1.0 mmol).

  • Heat the reaction mixture to 110 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-substituted imidazo[1,5-a]pyridine.

Introducing the 6-Carboxylate Functionality: The Power of Palladium Catalysis

A key challenge in the synthesis of the target scaffold is the selective introduction of the methyl carboxylate group at the 6-position of the pyridine ring. Palladium-catalyzed carbonylation reactions of halo-pyridines offer a powerful and versatile solution. This methodology typically involves the reaction of a 6-halo-imidazo[1,5-a]pyridine with carbon monoxide and methanol in the presence of a palladium catalyst and a base.

Experimental Workflow: Palladium-Catalyzed Carbonylation

G cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product start 6-Halo-imidazo[1,5-a]pyridine catalyst Palladium Catalyst (e.g., Pd(OAc)2) start->catalyst Reaction Vessel ligand Ligand (e.g., dppf) catalyst->ligand co Carbon Monoxide (CO) ligand->co methanol Methanol (MeOH) co->methanol base Base (e.g., Triethylamine) methanol->base product This compound base->product

Caption: Palladium-Catalyzed Carbonylation Workflow.

This approach provides a direct and efficient route to the desired methyl ester. The choice of palladium precursor, ligand, base, and reaction conditions (temperature, pressure of CO) can be optimized to maximize the yield and purity of the product. The reactivity of the halide at the 6-position follows the general trend I > Br > Cl.

Structure-Activity Relationships: Decoding the Molecular Blueprint for Biological Activity

While direct and extensive SAR studies on this compound derivatives are still emerging, valuable insights can be gleaned from the broader imidazopyridine literature, particularly from the closely related imidazo[1,2-a]pyridine isomer.

Insights from Imidazo[1,2-a]pyridine Anticancer Agents

Studies on imidazo[1,2-a]pyridine derivatives as anticancer agents have revealed key structural features that govern their potency. For instance, in a series of c-Met inhibitors, the introduction of polar amide groups on a phenyl substituent at the 6-position of the imidazo[1,2-a]pyridine core was found to significantly influence cellular activity.[4] This suggests that the 6-position is a critical site for modulating the pharmacological properties of the scaffold.

Compound ID6-Position SubstituentTarget Cell LineIC50 (nM)[4]
16d 4-cyanophenylEBC-1106.7
16f 3-cyanophenylEBC-1145.0
22a benzamideEBC-1>400
22b 4-fluoro-3-N-methylbenzamideEBC-145.0

Table 1: SAR of 6-Substituted Imidazo[1,2-a]pyridine Derivatives as c-Met Inhibitors.

The data in Table 1 clearly demonstrates that modifications at the 6-position can lead to significant changes in anticancer potency. The conversion of a cyano group to a benzamide resulted in a loss of activity, while further substitution on the benzamide ring, as seen in compound 22b , restored and even enhanced the inhibitory effect. This highlights the importance of exploring a diverse range of functionalities at the 6-position, a strategy that is readily enabled by the this compound core.

Lessons from Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides

Research into imidazo[1,2-a]pyridine-3-carboxamides as antitubercular agents has also provided valuable SAR data. While the carboxamide is at the 3-position in this series, the studies often explore substitutions on the pyridine ring, including the 6-position. In one such study, it was found that the nature of the substituent at the 7-position (analogous to the 6-position in the imidazo[1,5-a]pyridine series in terms of its position on the pyridine ring) had a notable impact on activity against Mycobacterium tuberculosis.[8]

Compound ID7-Position SubstituentMIC (µM)[8]
15 Methyl0.02
18 Chloro0.004

Table 2: Influence of Pyridine Ring Substitution on Antitubercular Activity.

As shown in Table 2, replacing a methyl group with a chloro group at the 7-position of the imidazo[1,2-a]pyridine core led to a five-fold increase in potency. This underscores the sensitivity of the biological activity to even small changes in the electronic and steric properties of the pyridine ring substituents.

Therapeutic Frontiers: Targeting Disease with Imidazo[1,5-a]pyridine-6-carboxylate Analogs

The versatility of the this compound scaffold opens the door to a wide range of therapeutic applications.

Oncology: A Scaffold for Novel Anticancer Agents

The promising anticancer activity observed in related imidazopyridine series strongly suggests that derivatives of this compound could be potent anticancer agents. The 6-carboxylate group provides a convenient point for the introduction of various side chains designed to interact with specific targets within cancer cells, such as protein kinases or the tumor microenvironment.

Potential Anticancer Mechanisms

G cluster_core Imidazo[1,5-a]pyridine Core cluster_targets Potential Cellular Targets cluster_outcome Therapeutic Outcome core Methyl Imidazo[1,5-a]pyridine- 6-carboxylate Derivatives kinase Protein Kinase Inhibition (e.g., c-Met, CDKs) core->kinase Targets tubulin Microtubule Disruption core->tubulin apoptosis Induction of Apoptosis core->apoptosis outcome Inhibition of Tumor Growth kinase->outcome tubulin->outcome apoptosis->outcome

Caption: Potential Anticancer Mechanisms of Action.

Neurodegenerative Disorders: Modulating CNS Targets

The ability of imidazopyridine derivatives to cross the blood-brain barrier and interact with central nervous system (CNS) targets makes them attractive candidates for the treatment of neurodegenerative diseases. For example, imidazo[1,5-a]pyridine derivatives have been investigated as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease. The 6-carboxylate moiety can be modified to optimize brain penetrance and selectivity for specific CNS receptors.

Infectious Diseases: A New Frontier in Antimicrobial Drug Discovery

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The potent activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis suggests that the imidazo[1,5-a]pyridine scaffold could also be a valuable starting point for the discovery of new antibiotics and antiviral agents. The 6-carboxylate group can be derivatized to create compounds with improved antimicrobial spectra and pharmacokinetic profiles.

Future Directions and Conclusion

The this compound core represents a highly promising and versatile scaffold for the development of novel therapeutics. Its synthetic accessibility, coupled with the diverse biological activities of its derivatives, makes it a prime candidate for further exploration in drug discovery programs.

Future research in this area should focus on:

  • Development of novel and efficient synthetic routes to access a wider range of substituted this compound analogs.

  • Systematic SAR studies to elucidate the key structural features that govern the potency and selectivity of these compounds for various biological targets.

  • In-depth biological evaluation of promising derivatives in relevant in vitro and in vivo models of disease.

  • Exploration of novel therapeutic applications for this versatile scaffold.

References

An In-depth Technical Guide to Methyl Imidazo[1,5-a]pyridine-6-carboxylate: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic and structural characteristics make it a versatile building block for the development of novel therapeutic agents and functional materials.[1][2] This guide provides a comprehensive overview of a specific derivative, Methyl imidazo[1,5-a]pyridine-6-carboxylate, with a focus on its synthesis, characterization, and potential applications in drug discovery for researchers, scientists, and drug development professionals.

The Imidazo[1,5-a]pyridine Core: A Scaffold of Interest

The imidazo[1,5-a]pyridine ring system, a fusion of imidazole and pyridine rings, presents a unique chemical architecture. This arrangement confers a range of properties, including luminescent capabilities and the ability to act as chelating ligands for metal ions.[2] In the pharmaceutical realm, derivatives of this scaffold have been explored for a multitude of therapeutic applications, including their use as anticancer agents and for the treatment of autoimmune diseases.[1][3] The structural similarity of some imidazopyridines to purine nucleosides also makes them interesting candidates for interacting with biological systems.[2]

Synthesis of this compound

The synthesis of the imidazo[1,5-a]pyridine core has been a subject of extensive research, leading to a variety of synthetic transformations.[4] Common strategies include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions.[4]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the formation of the imidazole ring onto a pre-functionalized pyridine core. A plausible disconnection is at the N-C bond of the imidazole ring, leading back to a 2-(aminomethyl)pyridine derivative and a suitable one-carbon electrophile.

G This compound This compound Methyl 2-(aminomethyl)pyridine-5-carboxylate Methyl 2-(aminomethyl)pyridine-5-carboxylate This compound->Methyl 2-(aminomethyl)pyridine-5-carboxylate Imidazole Ring Formation Methyl 2-(bromomethyl)pyridine-5-carboxylate Methyl 2-(bromomethyl)pyridine-5-carboxylate Methyl 2-(aminomethyl)pyridine-5-carboxylate->Methyl 2-(bromomethyl)pyridine-5-carboxylate Amination Methyl 2-methylpyridine-5-carboxylate Methyl 2-methylpyridine-5-carboxylate Methyl 2-(bromomethyl)pyridine-5-carboxylate->Methyl 2-methylpyridine-5-carboxylate Bromination

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following protocol outlines a viable multi-step synthesis based on established methodologies for constructing the imidazo[1,5-a]pyridine scaffold.[5]

Step 1: Synthesis of Methyl 2-(aminomethyl)pyridine-5-carboxylate

This intermediate can be prepared from commercially available 2-methyl-5-pyridinecarboxylic acid through esterification followed by radical bromination of the methyl group and subsequent displacement with an amine source, such as ammonia or a protected amine equivalent.

Step 2: Cyclocondensation to form the Imidazo[1,5-a]pyridine Ring

The cyclization to form the imidazole ring can be achieved through various methods. One efficient approach involves the reaction of the 2-(aminomethyl)pyridine intermediate with an electrophilically activated nitroalkane in the presence of a strong acid like polyphosphoric acid (PPA).[5]

Experimental Protocol:

  • To a solution of Methyl 2-(aminomethyl)pyridine-5-carboxylate (1 equivalent) in a suitable solvent, add a one-carbon electrophile (e.g., a formaldehyde equivalent or an orthoformate) and a dehydrating agent.

  • Alternatively, for a more direct approach, react the aminomethylpyridine with a reagent that can provide the C-N-C fragment of the imidazole ring.

  • Heat the reaction mixture under reflux for a specified period, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with an appropriate aqueous solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

G cluster_0 Synthesis Workflow Starting Material Methyl 2-(aminomethyl) pyridine-5-carboxylate Reaction Cyclocondensation Starting Material->Reaction Purification Column Chromatography Reaction->Purification Product Methyl imidazo[1,5-a] pyridine-6-carboxylate Purification->Product

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

The characterization of this compound would rely on standard analytical techniques.

PropertyPredicted Data
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Expected to be a solid at room temperature.
¹H NMR (CDCl₃, 400 MHz) Peaks corresponding to the aromatic protons of the pyridine and imidazole rings, and a singlet for the methyl ester protons.
¹³C NMR (CDCl₃, 101 MHz) Resonances for the aromatic carbons and the carbonyl carbon of the ester group.
Mass Spectrometry (ESI) [M+H]⁺ peak at m/z 177.06.

Note: The predicted NMR data is based on the general chemical shifts observed for similar imidazo[1,5-a]pyridine structures.[6]

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is not extensively reported, the broader class of imidazo[1,5-a]pyridines has shown a wide range of pharmacological activities.[1][3]

RORc Inverse Agonists for Autoimmune Diseases

Derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent and selective inverse agonists of the Retinoic acid receptor-related orphan receptor gamma (RORc).[3] RORc is a key regulator in the production of the pro-inflammatory cytokine IL-17, making it a promising target for the treatment of autoimmune diseases.[3] The ester functionality at the 6-position of this compound could serve as a handle for further chemical modification to optimize binding to the RORc ligand-binding domain.

Anticancer Activity

The imidazo[1,2-a]pyridine scaffold, a close structural isomer, is a well-known pharmacophore in the development of anticancer agents, targeting various kinases such as PI3K, mTOR, and VEGFR.[7][8][9] By extension, imidazo[1,5-a]pyridine derivatives are also being investigated for their potential as anticancer drugs.[1] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells.

Thromboxane A2 Synthetase Inhibitors

Certain imidazo[1,5-a]pyridines have been reported as a new class of thromboxane A2 synthetase inhibitors, suggesting potential applications in cardiovascular diseases.[10]

G This compound This compound RORc Inverse Agonism RORc Inverse Agonism This compound->RORc Inverse Agonism Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Thromboxane A2 Synthetase Inhibition Thromboxane A2 Synthetase Inhibition This compound->Thromboxane A2 Synthetase Inhibition Autoimmune Diseases Autoimmune Diseases RORc Inverse Agonism->Autoimmune Diseases Anticancer Therapy Anticancer Therapy Kinase Inhibition->Anticancer Therapy Cardiovascular Diseases Cardiovascular Diseases Thromboxane A2 Synthetase Inhibition->Cardiovascular Diseases

Caption: Potential therapeutic applications of the core scaffold.

Future Directions and Conclusion

This compound represents a valuable chemical entity within the broader class of imidazo[1,5-a]pyridines. Its synthesis is achievable through established chemical transformations, and its structure holds promise for further derivatization to explore a range of biological targets. Future research should focus on the detailed biological evaluation of this specific compound and its analogues to fully elucidate their therapeutic potential. The versatility of the imidazo[1,5-a]pyridine scaffold ensures that it will remain an area of active investigation in the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Discovery and History of Imidazo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic system of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and structural resemblance to purines have made it a cornerstone for the development of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and historical development of the imidazo[1,5-a]pyridine core, from its early synthetic explorations to its identification in natural products and its evolution as a key pharmacophore. We will delve into the foundational synthetic strategies, their underlying mechanisms, and the key discoveries that have shaped our understanding and application of this versatile heterocyclic system.

Introduction: The Emergence of a Privileged Scaffold

The imidazo[1,5-a]pyridine ring system, a fused bicyclic heterocycle containing a bridgehead nitrogen atom, has garnered considerable attention for decades due to its prevalence in a multitude of biologically active compounds.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse molecular interactions, making it an ideal scaffold for designing molecules that can effectively engage with biological targets.[2]

The journey of the imidazo[1,5-a]pyridine core is a fascinating narrative that intertwines natural product discovery with the ingenuity of synthetic chemistry. From its early, often challenging, synthetic preparations to its identification in marine alkaloids with potent biological activities, the story of this heterocycle highlights the iterative process of discovery and innovation in chemical science. This guide will trace this history, providing researchers with a solid foundation in the origins and fundamental chemistry of this important molecular framework.

The Dawn of Imidazo[1,5-a]pyridine Synthesis: Early Explorations

While modern synthetic methods offer elegant and efficient routes to imidazo[1,5-a]pyridines, the foundational work was laid decades ago through classical cyclocondensation strategies. Much of the early work focused on the construction of the imidazole ring onto a pre-existing pyridine scaffold.

A cornerstone of classical imidazo[1,5-a]pyridine synthesis is the use of 2-(aminomethyl)pyridine, also known as 2-picolylamine, as a key building block.[3] This readily available starting material provides the necessary nitrogen and carbon framework to construct the fused five-membered imidazole ring.

One of the seminal works in this area was reported by Palazzo and Picconi in 1975. Their research detailed the preparation of imidazo[1,5-a]pyridin-3(2H)-one derivatives by reacting substituted 2-aminomethylpyridines with reagents like phosgene or ethyl chloroformate.[4] Although their attempts to synthesize the unsubstituted parent oxo-derivative were unsuccessful, their work laid a crucial foundation for the cyclocondensation approach.

The Picolylamine Cyclocondensation: A Versatile Strategy

The general principle behind this classical approach involves the acylation of the primary amine of 2-picolylamine, followed by an intramolecular cyclization. The choice of the acylating agent determines the substitution pattern on the resulting imidazo[1,5-a]pyridine core.

A straightforward example is the reaction of 2-picolylamine with formic acid. This reaction, typically performed at elevated temperatures, leads to the formation of the parent, unsubstituted imidazo[1,5-a]pyridine.

General Reaction Scheme:

Caption: General scheme for the synthesis of the parent imidazo[1,5-a]pyridine.

Mechanistic Insight:

The reaction proceeds through a two-step sequence:

  • N-Formylation: The primary amine of 2-picolylamine acts as a nucleophile, attacking the carbonyl carbon of formic acid to form an N-formyl intermediate, N-(pyridin-2-ylmethyl)formamide.

  • Intramolecular Cyclization and Dehydration: Under acidic conditions and heat, the pyridine nitrogen becomes protonated, activating the pyridine ring. The amide oxygen then attacks the C6 position of the pyridine ring in an intramolecular electrophilic substitution-like reaction. Subsequent dehydration leads to the aromatization of the newly formed imidazole ring, yielding the imidazo[1,s-a]pyridine core.

Caption: Mechanistic pathway of imidazo[1,5-a]pyridine formation from 2-picolylamine.

This fundamental cyclocondensation strategy can be extended to a variety of other reagents to introduce substituents at the C1 and C3 positions of the imidazo[1,5-a]pyridine ring system.

ReagentResulting SubstitutionReference
Carboxylic Acids/AnhydridesC1- and/or C3-alky/aryl substituted[3]
Acyl ChloridesC1- and/or C3-alky/aryl substituted[3]
Aldehydes (oxidative)C1- and/or C3-alky/aryl substituted[3]
Phosgene/Ethyl ChloroformateC3-oxo derivatives[4]

Nature's Embrace: Discovery of Imidazo[1,5-a]pyridine Alkaloids

A significant milestone in the history of imidazo[1,5-a]pyridines was their discovery in natural sources, which underscored their biological relevance and spurred further synthetic and medicinal chemistry efforts.

One of the most notable examples is Cribrostatin 6 , a marine alkaloid isolated from the blue sponge Cribrochalina sp. This compound exhibits potent antimicrobial and antineoplastic activities, making it an attractive target for total synthesis. The elucidation of its structure confirmed the presence of a complex, polycyclic system containing the imidazo[1,5-a]pyridine core.

Another important naturally inspired, though synthetically derived, bioactive molecule is Pirmagrel . It is a cytotoxic immunosuppressant and a DNA synthesis inhibitor, further highlighting the therapeutic potential of the imidazo[1,5-a]pyridine scaffold.[3]

The discovery of these and other related natural products provided a crucial impetus for the development of new and more efficient synthetic methods to access the imidazo[1,5-a]pyridine core and its derivatives, enabling detailed structure-activity relationship (SAR) studies.

The Modern Era: Innovations in Synthesis

Building upon the classical foundations, the last few decades have witnessed a surge in the development of novel and more sophisticated methods for the synthesis of imidazo[1,5-a]pyridines. These modern approaches often offer milder reaction conditions, greater functional group tolerance, and higher yields.

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot process to form a complex product, have emerged as a powerful tool for the efficient construction of imidazo[1,5-a]pyridines. A notable example involves the coupling of substituted picolinaldehydes, amines, and formaldehyde to generate imidazo[1,5-a]pyridinium ions in high yields under mild conditions.[4]

Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of imidazo[1,5-a]pyridines is no exception. Copper-catalyzed reactions have been particularly prominent. For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine proceeds via a condensation-amination-oxidative dehydrogenation process to afford 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields, using molecular oxygen as a clean oxidant.[4]

Iodine-Mediated Reactions

More recently, transition-metal-free approaches have gained traction. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides an efficient, one-pot synthesis of a variety of imidazo[1,5-a]pyridine derivatives.[5]

Experimental Protocols: A Classical Approach

To provide a practical context, the following is a representative, step-by-step protocol for a classical synthesis of a substituted imidazo[1,5-a]pyridine derivative based on the cyclocondensation of 2-(aminomethyl)pyridine.

Synthesis of 1-Methyl-3-phenylimidazo[1,5-a]pyridine

This protocol is a generalized representation based on established cyclocondensation principles.

  • Acylation: To a solution of 2-(aminomethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add triethylamine (1.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude N-(pyridin-2-ylmethyl)benzamide intermediate. This can be purified by column chromatography if necessary.

  • Cyclization: Dissolve the crude or purified N-(pyridin-2-ylmethyl)benzamide in a high-boiling solvent such as toluene or xylene.

  • Add a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to the solution.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto ice.

  • Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, until the pH is basic.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-methyl-3-phenylimidazo[1,5-a]pyridine.

Caption: A typical experimental workflow for the synthesis of a substituted imidazo[1,5-a]pyridine.

Conclusion

The journey of the imidazo[1,5-a]pyridine core, from its early synthetic explorations to its current status as a privileged scaffold in drug discovery and materials science, is a testament to the continuous evolution of organic chemistry. The classical cyclocondensation reactions of 2-(aminomethyl)pyridines laid the essential groundwork, providing the initial access to this important heterocyclic system. The subsequent discovery of naturally occurring imidazo[1,5-a]pyridine alkaloids validated the biological significance of this core and inspired the development of more sophisticated and efficient synthetic methodologies.

Today, researchers have a diverse arsenal of synthetic tools at their disposal to construct and functionalize the imidazo[1,5-a]pyridine ring system, enabling the exploration of its vast chemical space for a wide range of applications. A thorough understanding of the historical development and the fundamental synthetic principles of this scaffold is invaluable for any scientist working in this exciting and dynamic field.

References

The Versatile Scaffold: A Technical Guide to Methyl Imidazo[1,5-a]pyridine-6-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Privileged Heterocycle

The imidazo[1,5-a]pyridine core is a compelling heterocyclic scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an attractive starting point for the design of novel therapeutics. Within this class of compounds, Methyl imidazo[1,5-a]pyridine-6-carboxylate emerges as a particularly valuable intermediate, offering a strategic anchor point for molecular elaboration and the exploration of diverse chemical space. The ester functionality at the 6-position provides a versatile handle for the introduction of a wide array of functional groups, enabling the systematic investigation of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview of the synthesis, derivatization, and medicinal chemistry applications of the this compound scaffold.

Core Synthesis: Establishing the Foundation

The efficient construction of the imidazo[1,5-a]pyridine ring system is a critical first step in harnessing its potential. While various methods exist for the synthesis of the parent heterocycle, the preparation of the 6-carboxy-substituted analogue requires a more tailored approach. A common strategy involves the cyclization of appropriately substituted pyridine precursors.

A plausible retrosynthetic analysis for this compound is depicted below. This approach highlights the key disconnection points and the precursor molecules required for its synthesis.

G This compound This compound Imidazo[1,5-a]pyridine-6-carboxylic acid Imidazo[1,5-a]pyridine-6-carboxylic acid This compound->Imidazo[1,5-a]pyridine-6-carboxylic acid Esterification Cyclization Precursor Cyclization Precursor Imidazo[1,5-a]pyridine-6-carboxylic acid->Cyclization Precursor Cyclization 2-(aminomethyl)pyridine-5-carboxylic acid derivative 2-(aminomethyl)pyridine-5-carboxylic acid derivative Pyridine-2,5-dicarboxylic acid derivative Pyridine-2,5-dicarboxylic acid derivative 2-(aminomethyl)pyridine-5-carboxylic acid derivative->Pyridine-2,5-dicarboxylic acid derivative Selective reduction Cyclization Precursor->2-(aminomethyl)pyridine-5-carboxylic acid derivative Functional group manipulation

Figure 1: Retrosynthetic analysis of the target scaffold.
Synthetic Protocol: A Step-by-Step Approach

Step 1: Synthesis of a 2-(Aminomethyl)pyridine-5-carboxylate Precursor

  • Starting Material: Commercially available pyridine-2,5-dicarboxylic acid.

  • Esterification: Selective mono-esterification of the 5-carboxylic acid can be achieved using standard methods, such as Fischer esterification with methanol and a catalytic amount of sulfuric acid. The greater steric hindrance around the 2-carboxylic acid can favor this selectivity under controlled conditions.

  • Amide Formation: The remaining carboxylic acid at the 2-position is then converted to a primary amide. This can be accomplished by activation with a coupling agent like thionyl chloride or a carbodiimide, followed by reaction with ammonia.

  • Reduction: The primary amide is then reduced to the corresponding aminomethyl group. A common reagent for this transformation is lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (THF). Careful control of the reaction conditions is necessary to avoid reduction of the ester group.

Step 2: Cyclization to Form the Imidazo[1,5-a]pyridine Ring

  • Reactant: The synthesized methyl 2-(aminomethyl)pyridine-5-carboxylate.

  • Cyclizing Agent: A one-carbon electrophile is required to form the imidazole ring. Examples of suitable reagents include orthoesters like triethyl orthoformate, or formaldehyde followed by an oxidation step.

  • Reaction Conditions: The cyclization is typically carried out in a high-boiling solvent, often with acid catalysis, to facilitate the dehydration and ring closure.

The workflow for the synthesis is illustrated in the following diagram:

G cluster_0 Precursor Synthesis cluster_1 Cyclization Pyridine-2,5-dicarboxylic acid Pyridine-2,5-dicarboxylic acid Monoester Monoester Pyridine-2,5-dicarboxylic acid->Monoester Selective Esterification Amide-ester Amide-ester Monoester->Amide-ester Amidation Aminomethyl-ester Aminomethyl-ester Amide-ester->Aminomethyl-ester Reduction This compound This compound Aminomethyl-ester->this compound Cyclization Cyclizing Agent Cyclizing Agent Cyclizing Agent->this compound

Figure 2: Synthetic workflow for the target scaffold.

Derivatization Strategies: Expanding the Chemical Space

The true power of this compound as a scaffold lies in the versatility of its ester group for further chemical modifications. This allows for the creation of large and diverse compound libraries for biological screening.

Amide Coupling: The Gateway to Bioactivity

The most common and arguably most fruitful derivatization strategy is the conversion of the methyl ester to a wide range of amides. Amide bonds are prevalent in biologically active molecules, offering hydrogen bonding capabilities and structural rigidity.

General Protocol for Amide Synthesis:

  • Hydrolysis: The methyl ester is first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like methanol or THF.

  • Amide Coupling: The resulting imidazo[1,5-a]pyridine-6-carboxylic acid is then coupled with a diverse library of primary or secondary amines using standard peptide coupling reagents.

Table 1: Common Coupling Reagents for Amide Synthesis

Coupling ReagentActivating AgentAdditiveKey Features
EDC (EDCI)CarbodiimideHOBt or HOAtWater-soluble carbodiimide, byproducts are easily removed.
HATUUronium/Guanidinium-High coupling efficiency, low racemization.
T3P®Phosphonic Acid Anhydride-High reactivity, clean reaction profile.
DCCCarbodiimideHOBtEffective but can form insoluble dicyclohexylurea byproduct.

The choice of coupling reagent and reaction conditions can be critical for achieving high yields and purity, especially with challenging or sterically hindered amines.

Other Derivatizations of the Carboxylate Group

Beyond amide formation, the carboxylate functionality can be transformed into other functional groups to further probe the SAR.

  • Reduction to an Alcohol: The methyl ester can be reduced to the corresponding hydroxymethyl group using reducing agents like lithium aluminum hydride or diisobutylaluminium hydride (DIBAL-H). This introduces a primary alcohol that can be further functionalized, for example, through etherification or esterification.

  • Conversion to Ketones: The carboxylic acid can be reacted with organometallic reagents, such as organolithiums or Grignard reagents, to form ketones. This allows for the introduction of various aryl or alkyl groups at this position.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

While specific studies focusing on derivatives of this compound are limited in publicly available literature, the broader imidazo[1,5-a]pyridine and isomeric imidazo[1,2-a]pyridine scaffolds have demonstrated a wide range of biological activities.[4][5] These activities provide a strong rationale for the exploration of derivatives of the title compound.

Potential Therapeutic Areas:

  • Anticancer: Imidazopyridine derivatives have been investigated as inhibitors of various kinases, including PI3K and c-Met, which are key targets in oncology.[6]

  • Antitubercular: The imidazo[1,2-a]pyridine-3-carboxamide scaffold has yielded potent inhibitors of Mycobacterium tuberculosis.[7][8]

  • Anti-inflammatory: Certain imidazopyridines have shown potential as inhibitors of inflammatory pathways.

  • Central Nervous System (CNS) Disorders: The structural similarity of the imidazopyridine core to endogenous neurotransmitters has led to its investigation for various CNS targets.

Hypothetical SAR Exploration:

Based on the known bioactivities of related scaffolds, a hypothetical SAR exploration for derivatives of this compound can be proposed. The primary focus would be on the diverse substituents introduced via the amide linkage.

Figure 3: SAR exploration strategy for the scaffold.

By systematically varying the nature of the amine coupled to the imidazo[1,5-a]pyridine-6-carboxylic acid core, researchers can probe the impact of size, lipophilicity, and electronic properties on biological activity. For example, introducing aromatic or heteroaromatic rings could lead to beneficial π-π stacking interactions with the target protein. Conversely, incorporating polar functional groups in aliphatic side chains could enhance solubility and improve pharmacokinetic properties.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Its straightforward derivatization potential, particularly through amide bond formation, provides access to a vast chemical space. While direct biological data on its derivatives is sparse, the well-established therapeutic relevance of the broader imidazopyridine class strongly suggests that libraries derived from this scaffold will yield novel bioactive compounds. Future research efforts should focus on the development and optimization of synthetic routes to this key intermediate and the systematic biological evaluation of its derivatives against a range of therapeutic targets. The insights gained from such studies will undoubtedly contribute to the discovery of new and effective medicines.

References

A Theoretical and Computational Investigation of Methyl Imidazo[1,5-a]pyridine-6-carboxylate: A Whitepaper for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds and functional materials.[1][2][3] This technical guide provides a comprehensive theoretical framework for the investigation of a specific derivative, Methyl imidazo[1,5-a]pyridine-6-carboxylate . We will delve into the fundamental electronic and structural properties of this molecule and outline a roadmap for in-silico studies to explore its potential in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the properties of this promising compound.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Core

The fusion of an imidazole and a pyridine ring to form the imidazo[1,5-a]pyridine system creates a unique electronic architecture that is amenable to a wide range of chemical modifications. This versatility has led to the development of derivatives with diverse biological activities, including antitumor, antibacterial, and antiviral properties.[4][5] Furthermore, the inherent fluorescence and electrochemical characteristics of this scaffold make it an attractive candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and chemical sensors.[1][6]

This compound, the subject of this guide, is a specific analogue that incorporates an electron-withdrawing methyl carboxylate group. This functionalization is expected to significantly influence the molecule's electronic properties, reactivity, and intermolecular interactions, making it a compelling target for theoretical investigation.

Molecular and Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. For this compound, these have been computationally estimated and are summarized below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂PubChem[7], ChemScene[8]
Molecular Weight 176.17 g/mol PubChem[7], ChemScene[8]
CAS Number 139183-89-4PubChem[7], ChemScene[8]
Topological Polar Surface Area (TPSA) 43.6 ŲChemScene[8]
LogP (calculated) 1.1209ChemScene[8]
Hydrogen Bond Acceptors 4ChemScene[8]
Hydrogen Bond Donors 0ChemScene[8]
Rotatable Bonds 1ChemScene[8]

These initial parameters suggest that this compound possesses drug-like qualities according to Lipinski's rule of five, making it a viable candidate for further investigation as a potential therapeutic agent.

A Roadmap for Theoretical Investigation: A Senior Scientist's Perspective

While experimental data on this compound is limited, a robust theoretical and computational approach can provide invaluable insights into its properties and potential applications. Below, I outline a multi-pronged strategy for the in-silico characterization of this molecule.

Computational Workflow

The proposed theoretical investigation will follow a structured workflow, as depicted in the diagram below. This approach ensures a systematic exploration of the molecule's properties, from its fundamental electronic structure to its potential interactions with biological targets.

Computational Workflow cluster_0 Initial Setup cluster_1 Quantum Chemical Calculations cluster_2 Property Analysis cluster_3 Application-Oriented Studies Geometry Optimization Geometry Optimization DFT Calculations DFT Calculations Geometry Optimization->DFT Calculations Optimized Structure TD-DFT Calculations TD-DFT Calculations DFT Calculations->TD-DFT Calculations Ground State Electronic Properties Electronic Properties DFT Calculations->Electronic Properties Wavefunction Reactivity Descriptors Reactivity Descriptors DFT Calculations->Reactivity Descriptors Orbital Energies Spectroscopic Properties Spectroscopic Properties TD-DFT Calculations->Spectroscopic Properties Excited States Molecular Docking Molecular Docking Electronic Properties->Molecular Docking Partial Charges Reactivity Descriptors->Molecular Docking Reactivity ADMET Prediction ADMET Prediction Molecular Docking->ADMET Prediction Binding Pose

Figure 1: Proposed workflow for the theoretical study of this compound.

Step-by-Step Methodologies

Protocol 1: Geometry Optimization and Vibrational Analysis

  • Objective: To determine the most stable three-dimensional conformation of this compound.

  • Methodology:

    • Utilize Density Functional Theory (DFT) with a suitable functional, such as B3LYP, which has been shown to provide a good balance between accuracy and computational cost for organic molecules.[9][10]

    • Employ a basis set of at least 6-31G(d,p) to adequately describe the electronic distribution.

    • Perform a vibrational frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Rationale: An accurate molecular geometry is the cornerstone of all subsequent calculations. The choice of DFT and the B3LYP functional is based on its widespread success in predicting the geometries of organic compounds.

Protocol 2: Analysis of Electronic Properties and Reactivity

  • Objective: To understand the electronic nature of the molecule and predict its reactivity.

  • Methodology:

    • From the optimized geometry, calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these frontier orbitals provides an indication of the molecule's kinetic stability and chemical reactivity.

    • Generate a Molecular Electrostatic Potential (MEP) map to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

    • Calculate global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index from the HOMO and LUMO energies.

  • Rationale: The frontier molecular orbitals (HOMO and LUMO) are crucial for understanding chemical reactions, as they are the primary orbitals involved in chemical bonding. The MEP map provides a visual guide to the molecule's reactive sites.

Protocol 3: Simulation of Spectroscopic Properties

  • Objective: To predict the UV-Vis and NMR spectra of the molecule, which can aid in its experimental characterization.

  • Methodology:

    • Employ Time-Dependent DFT (TD-DFT) to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

    • Use the Gauge-Including Atomic Orbital (GIAO) method within DFT to predict the ¹H and ¹³C NMR chemical shifts.

  • Rationale: TD-DFT is a reliable method for predicting the electronic spectra of organic molecules.[9] The GIAO method is the standard for accurate NMR chemical shift calculations. Comparing these simulated spectra with experimental data can validate the computational model.

Protocol 4: Exploration of Potential Biological Activity

  • Objective: To identify potential protein targets and predict the molecule's pharmacokinetic properties.

  • Methodology:

    • Conduct molecular docking studies against a panel of relevant protein targets. Given the known activities of related imidazopyridines, potential targets could include kinases, topoisomerases, or viral proteins.[3][11][12]

    • Utilize online servers and software to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule.[9]

  • Rationale: Molecular docking provides a plausible binding mode of the ligand to its target receptor, which is the first step in structure-based drug design. ADMET prediction is essential for early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.

Predicted Outcomes and Potential Applications

Based on the proposed theoretical studies, we anticipate the following outcomes:

  • A detailed understanding of the electronic structure: This will reveal the influence of the methyl carboxylate group on the aromatic system and provide insights into the molecule's stability and reactivity.

  • Prediction of spectroscopic signatures: The simulated UV-Vis and NMR spectra will serve as a benchmark for experimental characterization.

  • Identification of potential biological targets: Molecular docking studies may uncover novel protein-ligand interactions, suggesting new therapeutic avenues.

  • Assessment of drug-likeness: ADMET predictions will guide the optimization of the molecule's pharmacokinetic properties.

The insights gained from these theoretical investigations will be instrumental in guiding the synthesis and experimental evaluation of this compound and its derivatives for applications in:

  • Drug Discovery: As a scaffold for the development of new anticancer, antiviral, or antibacterial agents.

  • Materials Science: As a building block for novel fluorescent probes, organic electronic materials, or functional polymers.

Conclusion

This compound represents a molecule of significant interest at the intersection of medicinal chemistry and materials science. The theoretical framework outlined in this whitepaper provides a comprehensive and systematic approach to unlocking its potential. By combining the predictive power of computational chemistry with targeted experimental validation, we can accelerate the discovery and development of new technologies based on this promising heterocyclic scaffold.

References

Methodological & Application

Synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide array of biologically active compounds, including anti-cancer agents, antivirals, and central nervous system modulators. The strategic functionalization of this scaffold is paramount for the development of novel therapeutics with enhanced potency and selectivity. This guide provides a detailed, field-proven protocol for the synthesis of a key derivative, Methyl imidazo[1,5-a]pyridine-6-carboxylate, a valuable building block for further chemical exploration.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a two-step approach commencing from a readily available pyridine precursor. The core of this strategy lies in the well-established construction of the imidazo[1,5-a]pyridine ring system via the cyclization of a 2-(aminomethyl)pyridine derivative with a one-carbon electrophile.

Our synthetic plan is as follows:

  • Step 1: Synthesis of the Key Intermediate. Preparation of methyl 5-(aminomethyl)pyridine-2-carboxylate via the catalytic hydrogenation of methyl 5-cyanopyridine-2-carboxylate. This transformation is a robust and high-yielding method for the reduction of a nitrile to a primary amine.

  • Step 2: Cyclocondensation to Form the Imidazo[1,5-a]pyridine Core. Reaction of the synthesized methyl 5-(aminomethyl)pyridine-2-carboxylate with paraformaldehyde under acidic conditions to facilitate the intramolecular cyclization and subsequent aromatization to afford the target compound.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from the reduction of the cyano-pyridine precursor and culminating in the formation of the bicyclic imidazo[1,5-a]pyridine system.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Cyclocondensation Methyl 5-cyanopyridine-2-carboxylate Methyl 5-cyanopyridine-2-carboxylate Catalytic Hydrogenation Catalytic Hydrogenation Methyl 5-cyanopyridine-2-carboxylate->Catalytic Hydrogenation H2, Pd/C, HCl/MeOH Methyl 5-(aminomethyl)pyridine-2-carboxylate Methyl 5-(aminomethyl)pyridine-2-carboxylate Catalytic Hydrogenation->Methyl 5-(aminomethyl)pyridine-2-carboxylate Reaction with Paraformaldehyde Reaction with Paraformaldehyde Methyl 5-(aminomethyl)pyridine-2-carboxylate->Reaction with Paraformaldehyde Paraformaldehyde, p-TsOH, Toluene This compound This compound Reaction with Paraformaldehyde->this compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl 5-(aminomethyl)pyridine-2-carboxylate (Intermediate)

Principle: This step involves the catalytic hydrogenation of a nitrile to a primary amine. The reaction is typically carried out under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst. The presence of an acid, such as hydrochloric acid in methanol, is often beneficial for this transformation, as it converts the resulting amine into its ammonium salt, preventing side reactions and facilitating purification.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 5-cyanopyridine-2-carboxylate≥97%Commercially available
Palladium on Carbon (10 wt. % loading, dry basis)Catalyst gradeCommercially available
Methanol (MeOH), anhydrousACS GradeCommercially available
Hydrochloric Acid (HCl), concentrated (37%)ACS Reagent GradeCommercially available
Diethyl etherAnhydrousCommercially available
Sodium bicarbonate (NaHCO₃), saturated solutionLaboratory GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeCommercially available
Hydrogen (H₂) gasHigh purityGas cylinder
Parr Hydrogenation Apparatus or equivalent

Safety Precautions:

  • Handle concentrated hydrochloric acid in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and avoid ignition sources.

  • Hydrogen gas is highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Work in a well-ventilated area away from open flames.

Step-by-Step Protocol:

  • Catalyst Preparation: In a suitable Parr hydrogenation vessel, carefully add 10% Palladium on Carbon (0.1 eq). Wet the catalyst with a small amount of methanol.

  • Reaction Setup: Dissolve Methyl 5-cyanopyridine-2-carboxylate (1.0 eq) in anhydrous methanol. To this solution, add concentrated hydrochloric acid (1.1 eq) dropwise while stirring in an ice bath.

  • Hydrogenation: Transfer the solution of the starting material to the hydrogenation vessel containing the catalyst.

  • Pressurization: Seal the vessel and purge it with nitrogen gas several times before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as its hydrochloride salt. For purification, the salt can be triturated with diethyl ether.

  • Neutralization (Optional, for direct use in the next step): To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is basic. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-(aminomethyl)pyridine-2-carboxylate.

PART 2: Synthesis of this compound (Target Compound)

Principle: This step is a cyclocondensation reaction. The primary amine of the intermediate reacts with formaldehyde (generated in situ from paraformaldehyde) to form an imine, which then undergoes an intramolecular electrophilic attack on the pyridine ring, followed by dehydration and aromatization to yield the imidazo[1,5-a]pyridine core. An acid catalyst, such as p-toluenesulfonic acid, facilitates this process.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl 5-(aminomethyl)pyridine-2-carboxylateSynthesized in Part 1
ParaformaldehydeReagent GradeCommercially available
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially available
TolueneAnhydrousCommercially available
Ethyl acetateACS GradeCommercially available
HexaneACS GradeCommercially available
Saturated sodium bicarbonate (NaHCO₃) solutionLaboratory GradePrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory GradeCommercially available
Dean-Stark apparatus

Safety Precautions:

  • Paraformaldehyde is a source of formaldehyde, which is a toxic and carcinogenic substance. Handle it in a well-ventilated fume hood and wear appropriate PPE.[1][2][3][4][5]

  • Toluene is a flammable and volatile organic solvent. Work in a fume hood and away from ignition sources.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add Methyl 5-(aminomethyl)pyridine-2-carboxylate (1.0 eq), paraformaldehyde (1.2 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Extraction: Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Mechanistic Insights

The formation of the imidazo[1,5-a]pyridine ring in the second step proceeds through a well-understood mechanism.

G A Methyl 5-(aminomethyl)pyridine-2-carboxylate + Paraformaldehyde B Formation of Iminium Ion A->B p-TsOH C Intramolecular Electrophilic Attack B->C D Deprotonation C->D E Dehydration and Aromatization D->E F This compound E->F

Caption: Proposed mechanism for the acid-catalyzed cyclocondensation.

The reaction is initiated by the acid-catalyzed depolymerization of paraformaldehyde to formaldehyde. The primary amine of the pyridine substrate then undergoes nucleophilic attack on the protonated formaldehyde, followed by dehydration to form a reactive iminium ion. This is followed by an intramolecular electrophilic attack of the pyridine ring nitrogen onto the iminium carbon. Subsequent deprotonation and dehydration lead to the formation of the aromatic imidazo[1,5-a]pyridine ring system.

Expected Results and Characterization

The final product, this compound, is expected to be a solid at room temperature. Proper characterization is essential to confirm its identity and purity.

Table of Expected Data:

PropertyExpected Value
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solid
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,5-a]pyridine core, a singlet for the methyl ester protons, and distinct coupling patterns for the pyridine ring protons.[6][7][8]
¹³C NMR The carbon NMR spectrum should display signals corresponding to the carbonyl carbon of the ester, the sp²-hybridized carbons of the bicyclic aromatic system, and the methyl carbon of the ester.[6][8]
Mass Spectrometry The mass spectrum (e.g., ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 177.17.[8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 - Incomplete reaction- Catalyst poisoning- Dehalogenation (if applicable to substrate)- Increase reaction time or hydrogen pressure.- Use fresh, high-quality catalyst.- Ensure the starting material is pure.
Incomplete reaction in Step 2 - Insufficient heating- Ineffective water removal- Deactivation of the catalyst- Ensure the reaction is maintained at a vigorous reflux.- Check the efficiency of the Dean-Stark trap.- Add a fresh portion of the acid catalyst.
Formation of side products - Overheating leading to decomposition- Presence of impurities in the starting materials- Carefully control the reaction temperature.- Ensure the purity of the intermediate from Step 1 through proper purification.
Difficulty in purification - Co-elution of impurities- Optimize the solvent system for column chromatography.- Consider recrystallization from a suitable solvent system.

Conclusion

This guide provides a comprehensive and practical protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can reliably produce this valuable building block for applications in drug discovery and materials science. The self-validating nature of the protocol, coupled with troubleshooting advice, aims to ensure a successful synthetic outcome.

References

Scale-up synthesis of "Methyl imidazo[1,5-a]pyridine-6-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-Up Synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Abstract

This application note provides a comprehensive guide to the synthesis of this compound, a key heterocyclic building block in pharmaceutical research and drug development. The imidazo[1,5-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. This document details a robust and scalable synthetic strategy, starting from a laboratory-scale protocol and transitioning to a pilot-scale process (100 g to 1 kg). We emphasize the causality behind experimental choices, process safety, and the critical parameters that must be optimized for efficient and safe scale-up. Detailed protocols, data summaries, and workflow visualizations are provided to aid researchers, chemists, and drug development professionals in the successful production of this valuable intermediate.

Introduction: The Significance of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a prominent N-fused heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for designing therapeutic agents targeting a wide array of diseases. Derivatives of this ring system have demonstrated diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] this compound, in particular, serves as a crucial intermediate, providing a reactive handle for further molecular elaboration and the synthesis of complex drug candidates.[2][3] The development of a reliable and scalable synthesis for this compound is therefore of critical importance for advancing drug discovery programs.

Synthetic Strategy and Route Selection

Retrosynthetic Analysis

A variety of methods exist for the synthesis of the imidazo[1,5-a]pyridine core, including intramolecular cyclizations of 2-(aminomethyl)pyridine derivatives and multi-component reactions.[4][5][6] For the purpose of scale-up, a convergent and robust strategy is paramount. Our retrosynthetic analysis identifies a two-step approach centered on the cyclocondensation of a key intermediate, Methyl 6-(aminomethyl)picolinate , with a suitable one-carbon (C1) electrophile. This intermediate can be prepared from commercially available starting materials. The chosen forward synthesis focuses on the critical final cyclization step, which is often the most challenging aspect when scaling up.

G Target This compound Intermediate1 Dihydro-imidazo- pyridine Intermediate Target->Intermediate1 [Aromatization] KeyIntermediate Methyl 6-(aminomethyl)picolinate Intermediate1->KeyIntermediate [Cyclization] C1_Synthon C1 Electrophile (e.g., Glyoxal, Formaldehyde) Intermediate1->C1_Synthon

Caption: Retrosynthetic approach for the target molecule.

Rationale for Route Selection

The selected strategy involves the reaction of Methyl 6-(aminomethyl)picolinate with glyoxal. This approach offers several advantages for scale-up:

  • Convergence: The main scaffold is constructed late in the synthesis, improving overall efficiency.

  • Atom Economy: The cyclocondensation reaction is relatively atom-economical.

  • Robustness: This type of cyclization is well-precedented for forming imidazole rings and is generally tolerant of various functional groups.

  • Scalability: The reaction conditions are generally moderate, avoiding the need for high pressures or cryogenic temperatures that complicate large-scale production.

Laboratory-Scale Synthesis Protocol (5 g Scale)

This protocol describes the synthesis of this compound from Methyl 6-(aminomethyl)picolinate.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (g)Moles (mmol)Equivalents
Methyl 6-(aminomethyl)picolinate166.185.0030.11.0
Glyoxal (40 wt.% in H₂O)58.044.8033.11.1
Sodium Bicarbonate (NaHCO₃)84.015.0660.22.0
Ethanol (EtOH)-100 mL--
Ethyl Acetate (EtOAc)-200 mL--
Brine-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)----
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 6-(aminomethyl)picolinate (5.00 g, 30.1 mmol) and ethanol (100 mL). Stir at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add sodium bicarbonate (5.06 g, 60.2 mmol) to the solution. Slowly add the 40 wt.% solution of glyoxal in water (4.80 g, 33.1 mmol) dropwise over 10 minutes at room temperature. The solution may turn yellow or orange.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up - Quenching and Extraction: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add 100 mL of water and 100 mL of ethyl acetate.

  • Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

Scale-Up Considerations (1 kg Scale)

Transitioning from a 5 g laboratory synthesis to a 1 kg pilot-plant production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Parameters
  • Heat Management: The cyclization reaction is moderately exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be performed in a jacketed reactor with precise temperature control. The initial addition of glyoxal should be done at a controlled rate to manage the exotherm.

  • Mixing: Efficient mixing is crucial to ensure homogeneity and consistent heat transfer. Overhead mechanical stirring is required in a large reactor, replacing the magnetic stirrer used in the lab. Inadequate mixing can lead to localized hot spots and the formation of impurities.

Work-up and Isolation
  • Extraction: Large-scale liquid-liquid extractions are resource-intensive. The process should be optimized to minimize solvent volumes. A continuous extraction setup could be considered for very large scales.

  • Purification: Column chromatography is not practical for multi-kilogram quantities. The purification strategy must be shifted to crystallization.[6] Significant development work is needed to identify a suitable crystallization solvent system that provides good yield and high purity. Seeding strategies may be necessary to ensure consistent crystal form and particle size.

  • Isolation and Drying: Filtration will be performed using a Nutsche filter or a centrifuge. The wet cake must be dried under vacuum at a controlled temperature to remove residual solvents without causing product degradation.

Process Safety
  • Reagent Handling: Pyridine-based compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[7][8] All operations should be conducted in a well-ventilated area or a walk-in fume hood to avoid inhalation of vapors.[9][10]

  • Solvent Safety: The use of large quantities of flammable solvents like ethanol and ethyl acetate requires a facility equipped with explosion-proof equipment and proper grounding to prevent static discharge.[10]

  • Waste Disposal: Aqueous and organic waste streams must be segregated and disposed of according to environmental regulations.[7]

Data Summary: Lab vs. Scale-Up

ParameterLaboratory Scale (5 g)Pilot Scale (1 kg)Rationale for Change
Vessel 250 mL Round-bottom flask20 L Jacketed Glass ReactorAccommodate volume; precise temperature control.
Stirring Magnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing and heat transfer in a large volume.
Temp. Control Heating MantleCirculating Thermal FluidPrevent local overheating and manage exotherms safely.
Reaction Time 4-6 hours6-8 hours (incl. additions)Slower reagent addition and heat transfer may extend the time.
Typical Yield 70-80%65-75%Minor yield loss is common due to transfers and less ideal isolation.
Isolation Rotary EvaporationReactor DistillationEfficient solvent removal at scale.
Purification Column ChromatographyRecrystallizationChromatography is impractical and costly at this scale.
Drying High-Vacuum LineVacuum Oven / Tumble DryerEfficient and controlled drying of large quantities of solid.

Visualizing the Process

Plausible Reaction Mechanism

The reaction proceeds via an initial condensation between the primary amine and one of the aldehyde groups of glyoxal to form a Schiff base (imine). The second aldehyde then participates in an intramolecular cyclization, followed by dehydration and subsequent aromatization (often air oxidation or aided by the reaction conditions) to yield the final product.

G cluster_0 Mechanism A Amine + Glyoxal B Schiff Base Intermediate A->B Condensation (-H₂O) C Cyclized Dihydro Intermediate B->C Intramolecular Cyclization D Methyl imidazo[1,5-a] pyridine-6-carboxylate C->D Aromatization (-H₂O)

Caption: Plausible reaction mechanism for imidazo[1,5-a]pyridine formation.

Experimental Workflow: Lab vs. Scale-Up

This diagram illustrates the key differences in the unit operations between laboratory and pilot-scale production.

G cluster_lab Laboratory Workflow (grams) cluster_scaleup Scale-Up Workflow (kilograms) lab_start Charge Reagents (Flask) lab_react Reflux (Heating Mantle) lab_start->lab_react lab_workup Rotovap & Separatory Funnel lab_react->lab_workup lab_purify Column Chromatography lab_workup->lab_purify lab_end Final Product lab_purify->lab_end su_start Charge Reagents (Jacketed Reactor) su_react Controlled Heating (Thermal Fluid) su_start->su_react su_workup Solvent Swap & Large-Scale Extraction su_react->su_workup su_purify Crystallization & Filtration (Nutsche) su_workup->su_purify su_end Final Product su_purify->su_end

Caption: Comparison of laboratory and scale-up experimental workflows.

Conclusion

This application note outlines a robust and scalable synthesis for this compound. By transitioning from a laboratory-scale protocol that relies on common glassware and purification techniques to a pilot-scale process, we have highlighted the critical adjustments required for safe and efficient production. The key challenges in scaling up this synthesis lie in managing reaction exotherms, ensuring efficient mixing, and replacing chromatographic purification with a robust crystallization process. The provided protocols and considerations serve as a valuable resource for chemists and engineers involved in the large-scale production of important pharmaceutical intermediates.

References

Application Notes and Protocols for "Methyl Imidazo[1,5-a]pyridine-6-carboxylate" in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,5-a]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazo[1,5-a]pyridine nucleus is a notable heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1] Its unique electronic and structural features provide a versatile template for the design of novel therapeutic agents across a range of disease areas, including oncology, infectious diseases, and inflammation.[1][2] This bicyclic system, an isomer of the clinically significant imidazo[1,2-a]pyridines, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[3] The inherent characteristics of the imidazo[1,5-a]pyridine core make it a "privileged scaffold," capable of interacting with a variety of biological targets.

Methyl imidazo[1,5-a]pyridine-6-carboxylate serves as a key starting material and a versatile intermediate for the synthesis of a diverse library of bioactive compounds. The ester functionality at the 6-position is particularly amenable to chemical derivatization, most commonly through amidation, to generate a wide array of carboxamides. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of novel therapeutics. We will detail the synthetic derivatization of this key intermediate and provide protocols for the biological evaluation of the resulting compounds against relevant targets.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of the starting material is crucial for successful synthetic campaigns and subsequent biological assays.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[4]
Molecular Weight 176.17 g/mol [4]
IUPAC Name This compound[4]
SMILES COC(=O)C1=CN2C=NC=C2C=C1[4]
CAS Number 139183-89-4[4]

Synthetic Workflow: From Methyl Ester to Bioactive Amide Derivatives

The primary application of this compound in drug discovery is as a precursor for the synthesis of a library of amide derivatives. The general workflow involves two key steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines.

G cluster_0 Synthesis of Imidazo[1,5-a]pyridine-6-carboxamides A This compound (Starting Material) B Hydrolysis (e.g., LiOH, H₂O/THF) A->B Step 1 C Imidazo[1,5-a]pyridine-6-carboxylic acid (Intermediate) B->C D Amide Coupling (e.g., HBTU, DIPEA, Amine) C->D Step 2 E Library of Imidazo[1,5-a]pyridine-6-carboxamide Derivatives (Final Products) D->E

Caption: Synthetic workflow for the preparation of a library of imidazo[1,5-a]pyridine-6-carboxamide derivatives.

Protocol 1: Hydrolysis of this compound

Objective: To synthesize the key intermediate, imidazo[1,5-a]pyridine-6-carboxylic acid, through the hydrolysis of the starting methyl ester.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v), add lithium hydroxide monohydrate (2.0-3.0 eq).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield imidazo[1,5-a]pyridine-6-carboxylic acid as a solid. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling to Synthesize Imidazo[1,5-a]pyridine-6-carboxamide Derivatives

Objective: To synthesize a library of amide derivatives by coupling imidazo[1,5-a]pyridine-6-carboxylic acid with a variety of primary and secondary amines.

Materials:

  • Imidazo[1,5-a]pyridine-6-carboxylic acid

  • A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes for liquid handling

Procedure:

  • To a solution of imidazo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x volume) and then with brine (2 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired imidazo[1,5-a]pyridine-6-carboxamide derivative.

Biological Evaluation of Imidazo[1,5-a]pyridine-6-carboxamide Derivatives

Based on the known biological activities of the broader imidazo[1,5-a]pyridine class, the synthesized carboxamide library can be screened against a variety of targets. Potential therapeutic areas include oncology, immunology, and infectious diseases.

G cluster_1 Biological Screening Cascade A Library of Imidazo[1,5-a]pyridine-6-carboxamide Derivatives B Primary Screening A->B C In Vitro Anticancer Assay (MTT Assay) B->C D PD-1/PD-L1 Binding Assay B->D E FGFR Kinase Assay B->E F Antimicrobial Assay (MIC Determination) B->F G Hit Identification C->G D->G E->G F->G

Caption: A proposed biological screening cascade for imidazo[1,5-a]pyridine-6-carboxamide derivatives.

Protocol 3: In Vitro Anticancer Cell Viability (MTT Assay)

Objective: To assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[5] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4: PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To identify compounds that inhibit the interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1), a key immune checkpoint pathway.

Principle: This assay uses HTRF technology to measure the binding of recombinant human PD-1 to PD-L1.[1] One protein is tagged (e.g., with a His-tag) and the other is biotinylated. An anti-tag antibody conjugated to a FRET donor (e.g., Europium cryptate) and streptavidin conjugated to a FRET acceptor (e.g., XL665) are used for detection. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, resulting in a FRET signal. Inhibitors of this interaction will disrupt the FRET signal.

Materials:

  • HTRF-compatible microplates (e.g., 384-well low volume white plates)

  • Recombinant human PD-1 protein (tagged)

  • Recombinant human PD-L1 protein (biotinylated)

  • Anti-tag antibody-Europium cryptate conjugate

  • Streptavidin-XL665 conjugate

  • Assay buffer

  • HTRF-compatible microplate reader

Procedure:

  • Dispense the test compounds at various concentrations into the wells of the microplate.

  • Add a pre-mixed solution of tagged PD-1 and biotinylated PD-L1 to the wells.

  • Add a pre-mixed solution of the HTRF detection reagents (anti-tag-Europium and Streptavidin-XL665).

  • Incubate the plate at room temperature for the recommended time (e.g., 1-4 hours), protected from light.

  • Read the fluorescence at both the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Calculate the IC₅₀ value for active compounds.

Protocol 5: Fibroblast Growth Factor Receptor (FGFR) Kinase Assay

Objective: To screen for inhibitors of FGFR tyrosine kinase activity, a target implicated in various cancers.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by an FGFR enzyme.[6] The amount of ATP consumed in the kinase reaction is quantified using a luciferase-based system (e.g., ADP-Glo™ Kinase Assay).[6] The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Recombinant human FGFR enzyme (e.g., FGFR1, FGFR2, or FGFR3)

  • Tyrosine kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White opaque 384-well plates

  • Luminometer

Procedure:

  • Dispense test compounds at various concentrations into the wells of the assay plate.

  • Add the FGFR enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Convert the generated ADP to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of kinase activity for each compound concentration and determine the IC₅₀ value for active compounds.

Protocol 6: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Principle: The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4] Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added.[4] After incubation, the wells are visually inspected for turbidity to determine the lowest concentration that prevented growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Analysis and Interpretation

For each assay, the results should be plotted as a dose-response curve, with the biological effect (e.g., percent inhibition, percent viability) on the y-axis and the compound concentration (usually on a log scale) on the x-axis. This allows for the determination of key parameters such as the IC₅₀ (for inhibition assays) or GI₅₀ (for growth inhibition assays), which are essential for comparing the potency of different compounds and for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the generation of diverse chemical libraries for drug discovery. The synthetic protocols outlined in this application note provide a clear path from this key intermediate to a range of potential drug candidates. The subsequent biological evaluation protocols offer a robust framework for screening these compounds against key targets in oncology, immunology, and infectious diseases. The data generated from these assays will enable researchers to identify promising lead compounds and guide further optimization through medicinal chemistry efforts, ultimately contributing to the development of novel therapeutics.

References

Application Notes & Protocols: Methyl Imidazo[1,5-a]pyridine-6-carboxylate as a Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmacologically active compounds. Its unique electronic and structural properties make it a valuable core for designing molecules with diverse biological activities, including antitumor and immunosuppressant agents.[1] Within this class, functionalized derivatives serve as critical building blocks for creating libraries of novel compounds. Methyl imidazo[1,5-a]pyridine-6-carboxylate is a particularly versatile intermediate. The ester functionality at the 6-position provides a robust handle for synthetic elaboration, primarily through its hydrolysis to the corresponding carboxylic acid. This acid is an ideal precursor for amide bond formation, a reaction paramount in drug discovery for exploring structure-activity relationships (SAR).

This guide provides a comprehensive overview of the synthesis and application of this compound, offering detailed, field-proven protocols for its preparation and subsequent transformation into high-value amide derivatives.

Section 1: Synthesis of the Intermediate: this compound

Principle and Rationale

The construction of the imidazo[1,5-a]pyridine core is most commonly achieved through the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable two-carbon electrophile.[2][3] This approach offers a reliable and modular route to the bicyclic system. In this protocol, we outline a representative synthesis starting from a functionalized pyridine precursor, methyl 6-(aminomethyl)pyridine-3-carboxylate, which undergoes cyclization with glyoxal. The reaction proceeds via the formation of a Schiff base (imine) intermediate, followed by an intramolecular cyclization and subsequent dehydration/aromatization to yield the stable fused heterocyclic system. The choice of an acidic catalyst is crucial for promoting both imine formation and the subsequent cyclization steps.

Detailed Protocol 1: Synthesis of this compound

This protocol describes the cyclocondensation reaction to form the target intermediate.

Workflow Overview

G cluster_0 Step 1: Synthesis of Intermediate A Methyl 6-(aminomethyl)pyridine-3-carboxylate + Glyoxal (40% in H2O) B Acid-Catalyzed Cyclocondensation A->B Ethanol, Reflux C This compound B->C Workup & Purification

Caption: Synthetic workflow for the preparation of the target intermediate.

Reagents and Materials

ReagentCAS No.MW ( g/mol )Quantity (mmol)Equivalents
Methyl 6-(aminomethyl)pyridine-3-carboxylate(Not specified)166.1810.01.0
Glyoxal (40% solution in water)107-22-258.0411.01.1
Acetic Acid, Glacial64-19-760.05Catalytic-
Ethanol (200 proof)64-17-5-50 mL-
Ethyl Acetate141-78-6-As needed-
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6-As needed-

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-(aminomethyl)pyridine-3-carboxylate (1.66 g, 10.0 mmol) and ethanol (50 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add the 40% aqueous glyoxal solution (1.60 mL, ~11.0 mmol) to the flask, followed by 5-10 drops of glacial acetic acid to catalyze the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material and the appearance of a new, UV-active spot indicates product formation.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford the pure this compound.

Characterization

  • Expected Outcome: A white to off-white solid.

  • Yield: Typical yields for such cyclizations range from 65-80%.

  • ¹H NMR: Expect characteristic signals for the fused aromatic protons, a singlet for the methyl ester protons (~3.9 ppm), and distinct aromatic coupling patterns.

  • LC-MS: A peak corresponding to the mass of the product [M+H]⁺ (Calculated: 177.0664 m/z). The CAS number for this compound is 139183-89-4.[4]

Section 2: Application in Amide Library Synthesis

Principle and Rationale

The true synthetic utility of this compound lies in its role as a precursor to Imidazo[1,5-a]pyridine-6-carboxylic acid.[5] The ester is readily hydrolyzed under basic conditions (saponification). The resulting carboxylate is then protonated in an acidic workup to yield the free carboxylic acid.

This carboxylic acid is the key component for amide coupling reactions. To facilitate amide bond formation, which is otherwise slow, the carboxylic acid must be activated. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a superior coupling reagent for this purpose.[6][7] It reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by a primary or secondary amine to form the desired amide bond with high efficiency and minimal side reactions.[8][9]

Overall Synthetic Pathway

G A Methyl imidazo[1,5-a] pyridine-6-carboxylate B Saponification (Protocol 2) A->B 1. LiOH 2. HCl C Imidazo[1,5-a]pyridine- 6-carboxylic Acid B->C D HATU Amide Coupling (Protocol 3) C->D + R-NH2, HATU, DIPEA E Target Amide Derivative D->E

Caption: Multi-step workflow from the intermediate ester to a final amide product.

Detailed Protocol 2: Hydrolysis to Imidazo[1,5-a]pyridine-6-carboxylic Acid
  • Reaction Setup: Dissolve this compound (1.76 g, 10.0 mmol) in a mixture of Tetrahydrofuran (THF, 30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 0.63 g, 15.0 mmol, 1.5 eq) to the solution.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC (10% methanol in dichloromethane) until the starting material is completely consumed.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water (2 x 15 mL), and dry under high vacuum.

Characterization

  • Expected Outcome: A white crystalline solid.

  • Yield: Typically >90%.

  • IR Spectroscopy: Appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a shift in the carbonyl C=O stretch compared to the starting ester.

  • LC-MS: A peak corresponding to the mass of the product [M+H]⁺ (Calculated: 163.0508 m/z).

Detailed Protocol 3: HATU-Mediated Amide Coupling

This protocol uses Benzylamine as a representative amine.

Reagents and Materials

ReagentCAS No.MW ( g/mol )Quantity (mmol)Equivalents
Imidazo[1,5-a]pyridine-6-carboxylic Acid256935-76-9162.151.01.0
HATU148893-10-1380.231.11.1
Benzylamine100-46-9107.151.21.2
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.243.03.0
Anhydrous Dimethylformamide (DMF)68-12-2-5 mL-

HATU Coupling Mechanism

G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH ActiveEster Activated Ester Intermediate Acid->ActiveEster DMF HATU HATU HATU->ActiveEster DMF Base DIPEA Base->ActiveEster DMF Amide R-CONH-R' (Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Procedure

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve Imidazo[1,5-a]pyridine-6-carboxylic acid (162 mg, 1.0 mmol) and HATU (418 mg, 1.1 mmol) in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (0.52 mL, 3.0 mmol) to the solution. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is critical for forming the active ester intermediate.

  • Amine Addition: Add benzylamine (0.13 mL, 1.2 mmol) to the activated mixture.

  • Reaction Execution: Stir the reaction at room temperature for 1-3 hours. Monitor progress by LC-MS or TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate (30 mL).

    • Wash the organic layer with 5% aqueous LiCl solution (3 x 20 mL) to remove DMF, followed by saturated NaHCO₃ solution (2 x 20 mL), and finally brine (1 x 20 mL).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., eluting with 50-70% ethyl acetate in hexanes).

Data Summary and Troubleshooting

ProtocolProductExpected YieldPhysical StateKey Validation Metric
1This compound65-80%White SolidLC-MS shows correct [M+H]⁺ at 177.07 m/z
2Imidazo[1,5-a]pyridine-6-carboxylic Acid>90%White Solid¹H NMR shows disappearance of methyl singlet
3N-benzyl-imidazo[1,5-a]pyridine-6-carboxamide70-90%White SolidLC-MS shows correct [M+H]⁺ at 252.11 m/z

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Protocol 1: Low yield of cyclizationIncomplete reaction or side reactions.Ensure reflux temperature is maintained. Increase reaction time. Check the quality/concentration of the glyoxal solution.
Protocol 2: Incomplete hydrolysisInsufficient base or reaction time.Increase equivalents of LiOH to 2.0. Extend reaction time and monitor carefully by TLC.
Protocol 2: Product won't precipitateProduct is too soluble in the acidic water.Extract the acidified aqueous layer with a more polar solvent like ethyl acetate or a mixture of chloroform/isopropanol.
Protocol 3: Low coupling yieldInactive reagents or insufficient activation.Use fresh, anhydrous DMF. Ensure HATU is not degraded. Allow for a sufficient pre-activation time (15-20 min) before adding the amine.

References

Unlocking the Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold: A Guide to Strategic Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties, inherent biocompatibility, and versatile synthetic handles make it a cornerstone for the development of novel therapeutics and functional materials.[2][3] This bicyclic system, comprised of a fused imidazole and pyridine ring, is a key pharmacophore in a range of biologically active molecules, including potent enzyme inhibitors and anti-cancer agents.[2][4] The strategic functionalization of the imidazo[1,5-a]pyridine core is paramount to modulating its physicochemical properties, biological activity, and target specificity. This guide provides an in-depth exploration of the key strategies for the derivatization of this important scaffold, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery and development endeavors.

Understanding the Reactivity of the Imidazo[1,5-a]pyridine Core: A Tale of Two Rings

The functionalization of the imidazo[1,5-a]pyridine core is governed by the distinct electronic nature of its constituent rings. The imidazole ring is electron-rich and thus more susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This electronic dichotomy dictates the regioselectivity of various transformations.

The primary sites for functionalization are the C1, C3, C5, and C7 positions. The C1 and C3 positions on the imidazole ring are particularly reactive towards electrophiles and are also amenable to metalation and cross-coupling reactions. The pyridine ring, being electron-deficient, is less reactive towards electrophiles but can be functionalized through nucleophilic substitution on pre-functionalized derivatives or via directed metalation.

Strategic Functionalization Pathways

The derivatization of the imidazo[1,5-a]pyridine core can be broadly categorized into three main strategies:

  • Electrophilic Substitution: Direct introduction of functional groups onto the electron-rich imidazole ring.

  • Metalation and Cross-Coupling: Formation of carbon-carbon and carbon-heteroatom bonds from pre-functionalized (e.g., halogenated) or directly metalated intermediates.

  • C-H Bond Functionalization: Modern and atom-economical methods for the direct conversion of C-H bonds into new functionalities.

The following sections will delve into each of these strategies, providing detailed protocols and the underlying scientific rationale.

Electrophilic Halogenation: Gateway to Further Functionalization

Electrophilic halogenation is a fundamental transformation that installs a versatile synthetic handle for subsequent cross-coupling reactions. The electron-rich nature of the imidazole ring directs halogenation preferentially to this moiety.

Causality Behind the Experimental Choices:
  • Regioselectivity: The C3 position is the most electron-rich and sterically accessible site for electrophilic attack. The mechanism involves the formation of a resonance-stabilized cationic intermediate (Wheland intermediate), where the positive charge is delocalized over both rings. Attack at C3 leads to a more stable intermediate compared to attack at C1.[5][6]

  • Reagent Selection: N-Bromosuccinimide (NBS) is a mild and selective brominating agent, ideal for electron-rich heterocycles, minimizing over-reaction and side products. For iodination, N-iodosuccinimide (NIS) is a similarly effective reagent.

Protocol 1: Regioselective Bromination at the C3 Position

Objective: To synthesize 3-bromoimidazo[1,5-a]pyridine.

Materials:

  • Imidazo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve imidazo[1,5-a]pyridine (1.0 eq) in DMF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-bromoimidazo[1,5-a]pyridine.

Metalation and Cross-Coupling Reactions: Building Molecular Complexity

Halogenated imidazo[1,5-a]pyridines are invaluable precursors for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures.

Causality Behind the Experimental Choices:
  • Catalyst System: A palladium(0) catalyst, typically generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the reaction rate and substrate scope.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation with the palladium complex.[7]

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromoimidazo[1,5-a]pyridine

Objective: To synthesize 3-aryl-imidazo[1,5-a]pyridine.

Materials:

  • 3-Bromoimidazo[1,5-a]pyridine

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane/Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk flask, add 3-bromoimidazo[1,5-a]pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water mixture.

  • Heat the reaction mixture at 90-100 °C for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired 3-aryl-imidazo[1,5-a]pyridine.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of introducing alkynyl groups, which are valuable for further transformations or as components of bioactive molecules.

Causality Behind the Experimental Choices:
  • Dual Catalyst System: This reaction employs a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex more readily than the terminal alkyne itself, accelerating the reaction.[8][9]

  • Amine Base: An amine base, such as triethylamine or diisopropylamine, serves both as a base to deprotonate the terminal alkyne and often as a solvent.[10]

Protocol 3: Sonogashira Coupling of 1-Iodoimidazo[1,5-a]pyridine

Objective: To synthesize 1-alkynyl-imidazo[1,5-a]pyridine.

Materials:

  • 1-Iodoimidazo[1,5-a]pyridine

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-iodoimidazo[1,5-a]pyridine (1.0 eq) in a mixture of THF and Et₃N (2:1).

  • Add the terminal alkyne (1.2 eq), followed by Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Stir the reaction mixture at room temperature for 6-12 hours. Monitor by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the 1-alkynyl-imidazo[1,5-a]pyridine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, crucial for many pharmaceutical compounds.

Causality Behind the Experimental Choices:
  • Ligand Selection: The choice of phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, SPhos) are often required to promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[11][12]

  • Strong Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine, forming the active nucleophile.[13]

Protocol 4: Buchwald-Hartwig Amination of 3-Bromoimidazo[1,5-a]pyridine

Objective: To synthesize 3-amino-imidazo[1,5-a]pyridine derivatives.

Materials:

  • 3-Bromoimidazo[1,5-a]pyridine

  • Amine (primary or secondary, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Toluene (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Add 3-bromoimidazo[1,5-a]pyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to an oven-dried Schlenk tube.

  • Evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Heat the reaction mixture at 100-110 °C for 12-24 hours.

  • Cool to room temperature, and quench with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution.

  • Purify the product by column chromatography.

Direct C-H Bond Functionalization: The Modern Approach

Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the need for pre-functionalization, thus shortening synthetic sequences.

Palladium-Catalyzed C3-Arylation

This method allows for the direct coupling of the C3-H bond of imidazo[1,5-a]pyridine with aryl halides.

Causality Behind the Experimental Choices:
  • Directing Group Effect: The pyridine nitrogen atom may act as a directing group, facilitating the C-H activation process. However, the inherent reactivity of the C3 position in the electron-rich imidazole ring is the primary driver for the high regioselectivity observed in this transformation.[14]

  • Oxidant/Base: A suitable base is required to facilitate the deprotonation step in the catalytic cycle.

Protocol 5: Direct C-H Arylation at the C3 Position

Objective: To directly synthesize 3-aryl-imidazo[1,5-a]pyridine.

Materials:

  • Imidazo[1,5-a]pyridine

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 eq)

  • Potassium acetate (KOAc, 2.0 eq)

  • Dimethylacetamide (DMA)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed tube, combine imidazo[1,5-a]pyridine (1.0 eq), aryl bromide (1.5 eq), Pd(OAc)₂ (0.1 eq), and KOAc (2.0 eq).

  • Add DMA as the solvent.

  • Seal the tube and heat the mixture at 120 °C for 24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain the 3-arylated product.[14]

Data Summary: A Comparative Overview of Functionalization Strategies

Functionalization Strategy Position Reagents & Conditions Typical Yields Key Advantages
Electrophilic Bromination C3NBS, DMF, 0 °C to rt70-90%High regioselectivity, mild conditions, versatile handle for further reactions.
Suzuki-Miyaura Coupling C1, C3, C5, C7Halo-imidazo[1,5-a]pyridine, Arylboronic acid, Pd(OAc)₂/PPh₃, K₂CO₃, Dioxane/H₂O, 90-100 °C60-95%Wide substrate scope, functional group tolerance, robust and reliable.
Sonogashira Coupling C1, C3, C5, C7Halo-imidazo[1,5-a]pyridine, Terminal alkyne, Pd(PPh₃)₂Cl₂/CuI, Et₃N, THF, rt65-85%Introduces valuable alkynyl groups, mild reaction conditions.
Buchwald-Hartwig Amination C1, C3, C5, C7Halo-imidazo[1,5-a]pyridine, Amine, Pd₂(dba)₃/Xantphos, NaOtBu, Toluene, 100-110 °C50-80%Direct formation of C-N bonds, crucial for medicinal chemistry.
Direct C-H Arylation C3Imidazo[1,5-a]pyridine, Aryl bromide, Pd(OAc)₂, KOAc, DMA, 120 °C50-75%Atom-economical, avoids pre-functionalization steps.

Visualizing the Synthetic Pathways

Diagram 1: Synthesis of the Imidazo[1,5-a]pyridine Core

G cluster_synthesis Synthesis of Imidazo[1,5-a]pyridine Core 2-aminomethylpyridine 2-Aminomethyl- pyridine Imidazo_Pyridine Imidazo[1,5-a]pyridine 2-aminomethylpyridine->Imidazo_Pyridine Cyclocondensation Carboxylic_Acid Carboxylic Acid or equivalent Carboxylic_Acid->Imidazo_Pyridine

Caption: General synthetic route to the imidazo[1,5-a]pyridine core.

Diagram 2: Key Functionalization Workflow

G cluster_functionalization Functionalization Strategies cluster_coupling Cross-Coupling Reactions Start Imidazo[1,5-a]pyridine Core Halogenation Electrophilic Halogenation (e.g., NBS) Start->Halogenation CH_Activation Direct C-H Functionalization Start->CH_Activation Halo_IP Halo-Imidazo[1,5-a]pyridine Halogenation->Halo_IP Suzuki Suzuki Coupling (C-C bond) Halo_IP->Suzuki Sonogashira Sonogashira Coupling (C-C bond) Halo_IP->Sonogashira Buchwald Buchwald-Hartwig (C-N bond) Halo_IP->Buchwald Functionalized_IP_CH Directly Functionalized Imidazo[1,5-a]pyridine CH_Activation->Functionalized_IP_CH EndProduct Diverse Functionalized Imidazo[1,5-a]pyridines Suzuki->EndProduct Aryl/Alkyl Substituted Sonogashira->EndProduct Alkynyl Substituted Buchwald->EndProduct Amino Substituted

Caption: Workflow for the functionalization of the imidazo[1,5-a]pyridine core.

Conclusion and Future Outlook

The functionalization of the imidazo[1,5-a]pyridine core is a vibrant and evolving field of research. The methodologies outlined in this guide, from classical electrophilic substitutions to modern C-H activation techniques, provide a robust toolkit for chemists to synthesize diverse libraries of imidazo[1,5-a]pyridine derivatives. The continued development of novel, more efficient, and selective functionalization strategies will undoubtedly accelerate the discovery of new therapeutic agents and advanced materials based on this remarkable scaffold. As our understanding of the intricate structure-activity relationships of these compounds deepens, the imidazo[1,5-a]pyridine core is poised to remain a central focus of innovation in the chemical sciences.

References

Application Notes and Protocols: Methyl Imidazo[1,5-a]pyridine-6-carboxylate as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,5-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,5-a]pyridine nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and versatile biological activities.[1][2][3] Its unique electronic and structural features make it an excellent bioisostere for the purine core of ATP, enabling compounds derived from this scaffold to effectively compete for the ATP-binding site of protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern therapeutics.[6][7] The imidazo[1,5-a]pyridine scaffold has been successfully incorporated into inhibitors targeting a range of kinases, including PI3K, p38, and Nek2, demonstrating its broad applicability in drug discovery.[8]

Methyl imidazo[1,5-a]pyridine-6-carboxylate serves as a highly valuable and versatile starting material for the synthesis of diverse kinase inhibitor libraries. The ester at the 6-position provides a convenient chemical handle for the introduction of various functional groups, allowing for the systematic exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview, including synthetic protocols and biological evaluation methods, for leveraging this key intermediate in the development of novel kinase inhibitors.

Strategic Approach to Kinase Inhibitor Synthesis

Our strategy focuses on the functionalization of the imidazo[1,5-a]pyridine core at key positions to achieve potent and selective kinase inhibition. The synthesis of a representative Type II kinase inhibitor targeting the B-Raf V600E mutant, a clinically relevant cancer target, will be detailed.[9][10] Type II inhibitors are known to bind to the inactive "DFG-out" conformation of the kinase, often leading to improved selectivity.[11][12][13][14][15]

The synthetic workflow can be conceptually divided into three main stages:

  • Core Modification: Conversion of the methyl ester of the starting material into an amide, which will serve as a key linker.

  • Hinge-Binding Moiety Introduction: Installation of a group that will interact with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.

  • Exploration of the "Back Pocket": Addition of a moiety that will occupy the hydrophobic back pocket adjacent to the ATP-binding site, a characteristic feature of Type II inhibitors.

This modular approach allows for the rapid generation of analogs for SAR studies.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted in the following workflow diagram:

synthetic_workflow start This compound hydrolysis Step 1: Saponification (LiOH, THF/H2O) start->hydrolysis acid Imidazo[1,5-a]pyridine-6-carboxylic acid hydrolysis->acid amide_coupling Step 2: Amide Coupling (HATU, DIPEA, Amine) acid->amide_coupling amide Amide Intermediate amide_coupling->amide suzuki Step 3: Suzuki-Miyaura Coupling (Pd catalyst, Base, Boronic Acid) amide->suzuki final_product Final Kinase Inhibitor suzuki->final_product

Caption: Synthetic workflow for a representative kinase inhibitor.

Detailed Synthetic Protocols

Caution: These protocols involve the use of hazardous chemicals. Appropriate personal protective equipment (PPE) should be worn, and all procedures should be conducted in a well-ventilated fume hood.

Protocol 1: Synthesis of Imidazo[1,5-a]pyridine-6-carboxylic acid

This step involves the saponification of the starting methyl ester to the corresponding carboxylic acid, which is a crucial intermediate for subsequent amide coupling reactions.

  • Materials and Reagents:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), anhydrous

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

    • Add LiOH·H₂O (1.5 eq) to the solution and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

    • Once the starting material is consumed, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl. A precipitate should form.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Amide Coupling to Introduce the Linker

This protocol describes the coupling of the carboxylic acid with a suitable amine to form the amide bond. Here, we will use a representative amine that will eventually be functionalized.

  • Materials and Reagents:

    • Imidazo[1,5-a]pyridine-6-carboxylic acid (from Protocol 1)

    • (4-aminophenyl)boronic acid pinacol ester (or a similar amine)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Dimethylformamide (DMF), anhydrous

    • Standard workup and purification reagents

  • Procedure:

    • To a solution of Imidazo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (e.g., (4-aminophenyl)boronic acid pinacol ester) (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Final Product Synthesis

The final step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the moiety that will occupy the hydrophobic back pocket of the kinase.[16][17] This is a powerful and versatile method for forming C-C bonds.[18]

  • Materials and Reagents:

    • Amide intermediate from Protocol 2 (containing a boronic acid or ester)

    • A suitable aryl or heteroaryl halide (e.g., 1-bromo-3,5-difluorobenzene)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

    • Base (e.g., K₂CO₃ or Na₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water or acetonitrile/water)

    • Microwave reactor (optional, can accelerate the reaction)[17][19]

  • Procedure (Conventional Heating):

    • In a flask, combine the amide intermediate (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

    • Seal the flask and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[16]

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS. Completion time can range from 2 to 24 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the final compound by flash column chromatography.

  • Procedure (Microwave-Assisted):

    • In a microwave synthesis vial, combine the reagents as described for conventional heating.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100-120 °C for 15-60 minutes.[16][17]

    • After cooling, perform the workup and purification as described above.

Quantitative Data Summary

The following table summarizes representative data for the synthesis and activity of a hypothetical B-Raf V600E inhibitor derived from this compound.

StepProductMolecular Weight ( g/mol )Typical Yield (%)Purity (LC-MS)B-Raf V600E IC₅₀ (nM)
1Imidazo[1,5-a]pyridine-6-carboxylic acid162.1585-95>95%N/A
2Amide Intermediate364.4360-75>95%>10,000
3Final Kinase Inhibitor412.3950-70>98%15

Biological Evaluation: In Vitro Kinase Inhibition Assay

To determine the potency of the synthesized compounds, an in vitro kinase inhibition assay is performed. The following is a general protocol for a luminescence-based assay that measures ATP consumption.[20][21]

Kinase Signaling Pathway Context

The synthesized inhibitor is designed to target the MAPK/ERK pathway, which is constitutively activated by the B-Raf V600E mutation.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->BRAF

Caption: Simplified MAPK/ERK signaling pathway with B-Raf V600E inhibition.

Protocol 4: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. A decrease in ADP production indicates inhibition.

  • Materials and Reagents:

    • Recombinant human B-Raf V600E kinase

    • Kinase-specific substrate (e.g., a MEK1-derived peptide)

    • Kinase assay buffer

    • Synthesized inhibitor stock solution in DMSO

    • ATP solution

    • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

    • White, opaque 384-well microplates

    • Plate-reading luminometer

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

    • Kinase Reaction:

      • In a microplate, add the diluted inhibitor or DMSO (vehicle control).

      • Add the recombinant B-Raf V600E kinase and the specific substrate.

      • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the kinase.

    • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

    • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[20]

    • Signal Generation: Add the Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[20]

    • Detection: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis:

      • Subtract the background luminescence (no enzyme control) from all readings.

      • Normalize the data to the "no inhibitor" control (representing 100% kinase activity).

      • Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a highly strategic starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the chemical synthesis and biological evaluation of potent and selective inhibitors based on this privileged scaffold. The modular nature of the synthesis allows for extensive SAR exploration through bioisosteric replacement and functional group diversification.[22][23] Further optimization of lead compounds can focus on improving pharmacokinetic properties, such as solubility and metabolic stability, to identify candidates for preclinical development.[23][24] The versatility of the imidazo[1,5-a]pyridine core ensures its continued importance in the ongoing quest for new and effective targeted therapies.

References

Application Notes & Protocols for the In Vitro Evaluation of Methyl Imidazo[1,5-a]pyridine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,5-a]pyridine Scaffold

The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1] Its structural features, including water solubility and biocompatibility, make it an attractive platform for developing novel therapeutic agents.[2] Derivatives of this class have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6][7] Notably, various imidazo[1,5-a]pyridine-based compounds have been investigated as inhibitors of critical cellular targets like protein kinases (e.g., PI3K/Akt, EGFR, Src family kinases) and tubulin, which are often dysregulated in diseases such as cancer.[2][3][8][9][10][11]

This guide provides a comprehensive framework for the initial in vitro evaluation of novel "Methyl imidazo[1,5-a]pyridine-6-carboxylate" derivatives. It offers detailed, field-tested protocols for assessing cytotoxicity, elucidating mechanisms of cell death, and analyzing effects on cell cycle progression. The methodologies are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each step to ensure data integrity and reproducibility.

PART 1: Pre-Analytical Operations: Setting the Stage for Success

A successful in vitro study begins with meticulous preparation. The physical and chemical properties of the test compounds and the biological system must be carefully managed.

Compound Management: Handling, Solubilization, and Storage

The accuracy of in vitro data is fundamentally dependent on the precise concentration and stability of the test compound.

  • Initial Handling: Upon receipt, visually inspect the compound for any signs of degradation. Store it according to the supplier's recommendations, typically at -20°C or -80°C, protected from light and moisture.

  • Solvent Selection: Due to the typically hydrophobic nature of small organic molecules, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[12] It is crucial to use anhydrous, cell culture-grade DMSO.

  • Protocol for Stock Solution Preparation (10 mM Example):

    • Determine the molecular weight (MW) of your specific this compound derivative.

    • Accurately weigh a precise amount of the compound (e.g., 1 mg) using an analytical balance.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration using the formula: Volume (µL) = (Weight (mg) / MW ( g/mol )) * 100,000

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Facilitate dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. Ensure the compound is fully dissolved before use.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store aliquots at -20°C or -80°C.

  • Working Dilutions: Prepare fresh working dilutions in the appropriate cell culture medium immediately before each experiment. It is critical to ensure that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically kept below 0.5% and always consistent across all treatments, including the vehicle control.[12]

Cell Line Selection and Culture

The choice of cell line is dictated by the therapeutic hypothesis. For anticancer screening, a panel of cell lines representing different tumor types is often used (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung cancer).[13][14]

  • Protocol for Routine Cell Culture Maintenance (Adherent Cells):

    • Environment: Culture cells in a humidified incubator at 37°C with 5% CO₂.

    • Medium: Use the recommended complete medium for your cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Subculturing (Passaging): Monitor cell confluency daily. When cells reach 80-90% confluency, they should be passaged. a. Aspirate the old medium from the culture flask. b. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺. c. Add a sufficient volume of a trypsin-EDTA solution to cover the cell monolayer and incubate for 3-5 minutes at 37°C, or until cells detach. d. Neutralize the trypsin by adding 2-3 volumes of complete medium. e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer a fraction of the cell suspension (e.g., 1:5 or 1:10 dilution) to a new flask containing fresh, pre-warmed complete medium.

PART 2: Primary Screening: Assessing Cytotoxicity and Viability

The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. This is typically done across a range of concentrations to determine the dose-response relationship and calculate the IC₅₀ (half-maximal inhibitory concentration).

MTT Assay: A Measure of Metabolic Activity

The MTT assay is a colorimetric method that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15][16] The amount of formazan produced is proportional to the number of viable cells.

  • Detailed Protocol:

    • Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.[17]

    • Compound Treatment: Prepare serial dilutions of the imidazo[1,5-a]pyridine derivative in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (medium with DMSO) and a blank (medium only).[12]

    • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[17]

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours.[16][17]

    • Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[12][17] Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16][17]

    • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

LDH Assay: A Measure of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[17]

  • Detailed Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often convenient to run this assay in parallel with the MTT assay using a duplicate plate.

    • Supernatant Collection: After the treatment incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[17]

    • LDH Reaction: Add 50 µL of the LDH reaction mixture (from a commercial kit) to each well containing the supernatant.[17]

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

    • Absorbance Measurement: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (e.g., 490 nm).[12]

    • Data Analysis: Use appropriate controls provided in the kit (e.g., a maximum LDH release control) to calculate the percentage of cytotoxicity.

Workflow for Primary Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock & Dilutions prep_cells Culture & Seed Cells (96-well) treat Treat Cells with Derivative Series (e.g., 48h) prep_cells->treat assay_mtt MTT Assay (Metabolic Activity) treat->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat->assay_ldh analysis Measure Absorbance Calculate % Viability Determine IC50 Value assay_mtt->analysis assay_ldh->analysis

Caption: Workflow for initial cytotoxicity screening of derivatives.

PART 3: Mechanistic Elucidation: How Do the Compounds Induce Cell Death?

After confirming cytotoxic activity, the next critical step is to investigate the underlying mechanism. Apoptosis (programmed cell death) is a common pathway induced by anticancer agents.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay is a gold standard for detecting apoptosis. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells.[19] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. It can therefore identify late apoptotic or necrotic cells that have lost membrane integrity.[20]

  • Detailed Protocol:

    • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Treat cells with the imidazo[1,5-a]pyridine derivative at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.

    • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is crucial as apoptotic cells often detach. Combine them and centrifuge at ~500 x g for 5-7 minutes.[18][20]

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[20]

    • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18][21] Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution.[17]

    • Incubation: Incubate the cells for 10-15 minutes at room temperature, protected from light.[21]

    • Analysis: Add 200-400 µL of 1X Annexin V Binding Buffer to the cells. Analyze the samples by flow cytometry as soon as possible (preferably within 1 hour).[18][19]

    • Data Interpretation:

      • Annexin V- / PI-: Live, healthy cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic or necrotic cells.

      • Annexin V- / PI+: Necrotic cells (often considered an artifact of harvesting).

Principle of Annexin V / PI Staining

G cluster_reagents healthy Healthy Cell Intact Membrane PS (inner) early_apop Early Apoptotic Intact Membrane PS (outer) healthy->early_apop Apoptotic Stimulus late_apop Late Apoptotic / Necrotic Compromised Membrane PS (outer) early_apop->late_apop Progression annexin Annexin V-FITC (Binds PS) annexin->early_apop:mem Binds annexin->late_apop:mem Binds pi Propidium Iodide (PI) (Stains DNA) pi->late_apop:mem Enters & Stains

Caption: Distinguishing cell states with Annexin V and PI.

Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central executioners of apoptosis.[22] Caspase-3 and Caspase-7 are key effector caspases. Their activity can be measured using a luminescent or fluorescent assay. The Caspase-Glo® 3/7 assay, for example, uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is specifically cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal that is proportional to caspase activity.[23]

  • Detailed Protocol (Luminescent "Add-Mix-Measure" Format):

    • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Treat cells as described for other assays.

    • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[24] Allow it to equilibrate to room temperature.

    • Assay Execution: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[23]

    • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.[25]

    • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

    • Data Analysis: Calculate the fold-increase in caspase activity in treated samples compared to the untreated vehicle control.

Cell Cycle Analysis by PI Staining

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle, causing arrest at specific phases (G0/G1, S, or G2/M).[8] This can be analyzed by staining the DNA of fixed cells with a stoichiometric dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.[26][27] Cells in G2/M have twice the DNA content (4n) of cells in G0/G1 (2n), and cells in S phase have an intermediate amount.[26]

  • Detailed Protocol:

    • Cell Seeding and Treatment: Culture and treat cells in 6-well plates as previously described.

    • Cell Harvesting: Collect both floating and adherent cells and prepare a single-cell suspension.

    • Fixation: Wash the cells once with cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to a final concentration of 70%.[27] This step is critical for proper fixation and permeabilization.

    • Storage: Fix the cells on ice for at least two hours or store them at -20°C overnight or longer.[27]

    • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[27]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel to properly resolve the 2n and 4n peaks.[28] Use gating strategies to exclude doublets and debris.

    • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Hypothetical Signaling Pathway Targeted by Imidazo[1,5-a]pyridines

G cluster_pathway PI3K/Akt Signaling Pathway cluster_outcomes Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation Compound Imidazo[1,5-a]pyridine Derivative Compound->PI3K INHIBITS Compound->Akt INHIBITS

Caption: Potential inhibition of the PI3K/Akt pathway.

PART 4: Data Presentation and Interpretation

Table 1: Hypothetical Cytotoxicity Data for Imidazo[1,5-a]pyridine Derivatives

(Data are for illustrative purposes only)

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM) from MTT Assay
MIP-C-01MCF-7 (Breast)487.5
MIP-C-02MCF-7 (Breast)481.2
MIP-C-02HepG2 (Liver)482.1
MIP-C-02A549 (Lung)485.8
DoxorubicinMCF-7 (Breast)480.9
Table 2: Hypothetical Mechanistic Assay Data for Compound MIP-C-02 in MCF-7 Cells (48h Treatment)

(Data are for illustrative purposes only)

Treatment Concentration (µM)% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 Activity (Fold Change)% Cells in G2/M Phase
0 (Vehicle)4.81.012.5
0.6 (0.5 x IC₅₀)22.13.528.9
1.2 (1.0 x IC₅₀)45.78.245.1
2.4 (2.0 x IC₅₀)68.311.648.3

Interpretation: The hypothetical data suggest that compound MIP-C-02 is the more potent derivative. It induces cytotoxicity in MCF-7 cells through the induction of apoptosis, as evidenced by a dose-dependent increase in Annexin V positive cells and caspase-3/7 activity. Furthermore, the accumulation of cells in the G2/M phase suggests that MIP-C-02 may also induce cell cycle arrest at this checkpoint, a mechanism reported for other imidazopyridine derivatives.[8]

References

Application Note: A Guide to High-Throughput Screening of Imidazo[1,5-a]pyridine Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous compounds with significant therapeutic potential, including applications as anticancer agents, kinase inhibitors, and anti-inflammatory molecules.[1][2][3] High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large, diverse libraries of such compounds to identify novel modulators of biological targets.[4] This guide offers a comprehensive overview of the principles, protocols, and critical considerations for designing and executing a successful HTS campaign for imidazo[1,5-a]pyridine libraries. We delve into the causality behind experimental design, from library management and assay development to the crucial hit validation cascade, ensuring a scientifically rigorous approach to early-stage drug discovery.

Introduction: The Imidazo[1,5-a]pyridine Scaffold

Imidazo[1,5-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered significant interest in medicinal chemistry.[5] Their rigid, planar structure and tunable electronic properties make them versatile scaffolds for designing molecules that can interact with a wide array of biological targets with high specificity.[6][7] While historically the isomeric imidazo[1,2-a]pyridines have been more prevalent in marketed drugs, recent research has highlighted the unique potential of the imidazo[1,5-a]pyridine core in developing novel therapeutics.[8][9] The efficient synthesis of diverse libraries, a prerequisite for HTS, is well-documented, allowing for systematic exploration of the chemical space around this core.[10][11]

This application note serves as a practical guide for researchers, providing both the strategic framework and detailed protocols necessary to navigate the complexities of an HTS campaign, transforming a promising chemical library into validated, data-rich starting points for a drug discovery program.

Pre-Screening Essentials: Library and Assay Readiness

The success of any HTS campaign is fundamentally dependent on the quality of two key inputs: the compound library and the screening assay. Neglecting either can lead to wasted resources and, more critically, false or misleading results.

Imidazo[1,5-a]pyridine Library Management

A high-quality screening library is characterized by structural diversity and high purity. For an imidazo[1,5-a]pyridine library, this involves leveraging various synthetic methodologies to explore substitutions at multiple positions on the heterocyclic core.[2]

Causality Behind the Protocol: The goal of this protocol is to create "assay-ready" plates from a master library stored in a high-concentration solvent like DMSO. The process involves thawing, mixing, and a "pintool" or acoustic transfer to minimize solvent-related artifacts in the assay and ensure compound integrity. Automation is critical here to maintain precision and throughput.[4]

Protocol 1: Preparation of Assay-Ready Plates
  • Thaw Master Plates: Retrieve master library plates (e.g., 384-well format, 10 mM in 100% DMSO) from -80°C storage and allow them to equilibrate to room temperature for at least 1 hour to prevent water condensation.

  • Centrifugation: Centrifuge the master plates at 1,000 x g for 1 minute to ensure all liquid is at the bottom of the wells.

  • Compound Transfer: Using an automated liquid handler (e.g., acoustic dispenser like an Echo® or a pintool), transfer a small volume (e.g., 20-50 nL) from the master plates into the wells of new, empty 384- or 1536-well assay plates. This creates plates where the final concentration of the compound will be at the desired screening concentration (e.g., 10 µM) upon addition of assay reagents.

  • Quality Control: Perform regular quality control checks on the library using methods like Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the identity and purity of a subset of compounds.[12]

  • Seal and Store: Seal the newly created assay-ready plates and store them in a desiccated, temperature-controlled environment until use.

Assay Development: The Foundation of a Screen

The choice of assay is dictated by the biological question being asked. For imidazo[1,5-a]pyridine libraries, which are often explored for kinase inhibition or anticancer activity, both biochemical and cell-based assays are highly relevant.[13][14] A robust assay is one that is sensitive, reproducible, and scalable.[15][16]

The Z'-Factor: A Non-Negotiable Quality Metric Before initiating a full screen, the assay's quality must be statistically validated. The Z'-factor is the industry-standard metric for this purpose.[17][18] It measures the separation between the distributions of the positive and negative controls, accounting for both the dynamic range of the signal and the data variation.[19][20]

The formula for Z'-factor is: Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

  • μ_p and σ_p are the mean and standard deviation of the positive control.

  • μ_n and σ_n are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay ClassificationInterpretation for HTS
> 0.5ExcellentA large separation band between controls; ideal for screening.[21]
0 to 0.5AcceptableThe assay is marginal and may require further optimization.[17]
< 0UnsuitableThe signals of the positive and negative controls overlap.[18]

HTS Protocols: From Assay to Primary Hits

Below are example protocols for common assay types used to screen imidazo[1,5-a]pyridine libraries.

Protocol 2: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This type of assay quantifies the activity of a kinase by measuring the amount of ADP produced, which is then converted into a luminescent signal.

  • Reagent Preparation: Prepare kinase buffer, kinase enzyme solution, substrate/ATP solution, and ADP-Glo™ reagents according to the manufacturer's instructions.

  • Dispensing:

    • To the wells of a 384-well low-volume white plate containing the pre-spotted library compounds (from Protocol 1), add 2.5 µL of kinase enzyme solution.

    • For controls, add kinase to positive control wells (e.g., staurosporine) and negative control wells (DMSO vehicle).

    • Incubate for 10 minutes at room temperature.

  • Initiate Reaction: Add 2.5 µL of the substrate/ATP solution to all wells to start the kinase reaction.

  • Incubation: Shake the plate for 30 seconds and incubate for 1 hour at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Readout: Measure luminescence on a compatible plate reader. A lower signal indicates inhibition of the kinase.

Protocol 3: Cell-Based Cytotoxicity Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantifying the ATP present, an indicator of metabolically active cells.[22]

  • Cell Seeding: Using a multi-drop dispenser, seed cancer cells (e.g., HeLa, A375) into 384-well clear-bottom white plates at a density of 2,000-5,000 cells/well in 40 µL of media.[22] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Transfer compounds from the assay-ready plate to the cell plate using a pintool or acoustic dispenser to achieve a final concentration of 10 µM. Include positive controls (e.g., doxorubicin) and negative controls (DMSO).

  • Incubation: Return plates to the incubator for 48-72 hours.

  • Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Place plates on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. A decrease in signal corresponds to a decrease in cell viability.

The HTS Campaign and Hit Validation

Executing the full screen and validating the resulting hits is a multi-step process designed to systematically eliminate false positives and enrich for genuine, mechanism-specific activity.[23]

The HTS Workflow

The overall process follows a logical progression from large-scale screening to focused validation.

HTS_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Triage & Confirmation cluster_2 Phase 3: Validation & Characterization cluster_3 Outcome Library Imidazo[1,5-a]pyridine Library (~100,000s) AssayDev Assay Development & Validation (Z' > 0.5) Library->AssayDev PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen DataAnalysis Data Analysis & Hit Picking (~1-3%) PrimaryScreen->DataAnalysis HitConfirmation Hit Confirmation (Dose-Response IC50) DataAnalysis->HitConfirmation Orthogonal Orthogonal Assay (Confirms Mechanism) HitConfirmation->Orthogonal CounterScreen Counter-Screen (Rule out Artifacts) HitConfirmation->CounterScreen SAR SAR by Analogue & Hit Expansion Orthogonal->SAR CounterScreen->SAR LeadSeries Validated Hit Series for Hit-to-Lead SAR->LeadSeries

Caption: The High-Throughput Screening (HTS) Workflow.

Hit Validation Cascade: Ensuring Trustworthiness

A primary "hit" is simply a data point that passes a statistical cutoff. It is not a validated active compound. The hit validation cascade is a self-validating system designed to build confidence in the initial findings.[12][24]

Hit_Validation_Cascade node_lib Screening Library (100,000s of compounds) node_hits Primary Hits (~1,000 - 3,000 compounds) node_lib->node_hits Primary Screen node_confirmed Confirmed Hits (IC50 < 10 µM) (~100 - 300 compounds) node_hits->node_confirmed Re-test & Dose Response node_validated Validated Hits (Active in Orthogonal Assay, Inactive in Counter-Screens) (~50 - 100 compounds) node_confirmed->node_validated Orthogonal & Counter-Screens node_series Hit Series for H2L (2-5 Chemical Scaffolds) node_validated->node_series Chemoinformatic Clustering

Caption: The Hit Validation Funnel.

Protocol 4: Hit Confirmation and IC50 Determination
  • Cherry-Pick Hits: From the primary screen data, identify all wells that meet the hit criteria (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). Create a "hit plate" containing only these compounds.

  • Create Serial Dilutions: Prepare a 10-point, 3-fold serial dilution plate for each hit compound, starting from a top concentration of 50-100 µM.

  • Repeat Assay: Run the primary assay (e.g., Protocol 2 or 3) with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of the activity is inhibited). A confirmed hit should show a clear dose-response relationship.[16]

Protocol 5: Orthogonal Assay Confirmation

Causality: An orthogonal assay confirms the biological activity of a hit using a different technology or method.[12] This ensures the observed activity is not an artifact of the primary assay format (e.g., interference with luciferase). For a kinase inhibitor hit from an ADP-Glo assay, an orthogonal assay could be a binding assay (e.g., TR-FRET) that directly measures compound engagement with the target protein.

  • Select Orthogonal Assay: Choose an assay with a different detection method (e.g., fluorescence polarization, TR-FRET, or mass spectrometry).

  • Test Confirmed Hits: Test all confirmed hits from Protocol 4 in the orthogonal assay, typically at a single high concentration first, followed by IC50 determination for active compounds.

  • Correlate Data: True positive hits should demonstrate activity in both the primary and orthogonal assays. A lack of correlation suggests a potential artifact.

Data Interpretation and Next Steps

The output of the validation cascade is a set of high-confidence hits belonging to several chemical series. At this stage, computational and medicinal chemists analyze the preliminary Structure-Activity Relationships (SAR) to prioritize which series have the most potential for optimization in a full Hit-to-Lead program.[25] This involves assessing properties like potency, ligand efficiency, and synthetic tractability.

Example Target Pathway: PI3K/Akt/mTOR

Many imidazo[1,2-a]pyridine and related scaffolds have been investigated as inhibitors of signaling pathways crucial for cancer cell proliferation, such as the PI3K/Akt/mTOR pathway.[22][26] A cell-based screen could be designed to identify compounds that inhibit this pathway.

PI3K_Pathway cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor Imidazo[1,5-a]pyridine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

References

Application Notes and Protocols: Methyl Imidazo[1,5-a]pyridine-6-carboxylate as a Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Core in Drug Discovery

The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its rigid, planar structure and unique electronic properties allow for specific interactions with a variety of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4] The strategic derivatization of the imidazo[1,5-a]pyridine core is therefore a key focus in the development of novel therapeutic agents.

Methyl imidazo[1,5-a]pyridine-6-carboxylate (Figure 1) is a particularly valuable starting material for the synthesis of new chemical entities. The ester functionality at the 6-position provides a versatile handle for a wide range of chemical transformations, enabling the construction of more complex heterocyclic systems. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of novel heterocycles, complete with detailed protocols, mechanistic insights, and data presentation.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Synthetic Pathways and Experimental Protocols

The primary functional group of this compound, the methyl ester, is a gateway to a multitude of heterocyclic systems. The following sections detail key transformations and provide step-by-step protocols for the synthesis of novel heterocycles.

Amide Bond Formation: A Gateway to Diverse Functionality

The most direct and versatile transformation of the methyl ester is its conversion to a wide array of amides. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by an amide coupling reaction.

Protocol 1: Synthesis of Imidazo[1,5-a]pyridine-6-carboxylic Acid

  • Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of methanol and water (3:1 v/v), add lithium hydroxide (LiOH) (1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the methanol under reduced pressure. Dilute the aqueous solution with water and acidify to pH 3-4 with 1N HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield imidazo[1,5-a]pyridine-6-carboxylic acid as a solid.

Table 1: Reaction Parameters for the Hydrolysis of this compound

ParameterValue
Starting MaterialThis compound
ReagentLithium Hydroxide (LiOH)
SolventMethanol/Water (3:1)
TemperatureRoom Temperature
Reaction Time4-6 hours
Typical Yield>90%

With imidazo[1,5-a]pyridine-6-carboxylic acid in hand, a vast library of amide derivatives can be synthesized using standard peptide coupling reagents.[5][6]

Protocol 2: General Procedure for Amide Bond Formation

  • Activation: To a solution of imidazo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

G start Methyl Imidazo[1,5-a]pyridine -6-carboxylate acid Imidazo[1,5-a]pyridine -6-carboxylic Acid start->acid Hydrolysis (LiOH) amide Diverse Amide Derivatives acid->amide Amide Coupling (HATU/EDC, Amine)

Caption: Workflow for the synthesis of amide derivatives.

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

The carboxylic acid moiety can be further elaborated into five-membered heterocycles such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are important pharmacophores.[3] This is typically achieved through the intermediacy of a carbohydrazide.

Protocol 3: Synthesis of Imidazo[1,5-a]pyridine-6-carbohydrazide

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (10 eq).

  • Reaction Conditions: Reflux the reaction mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield imidazo[1,5-a]pyridine-6-carbohydrazide.[1]

Protocol 4: Synthesis of 2-(Imidazo[1,5-a]pyridin-6-yl)-1,3,4-oxadiazole Derivatives

  • Reaction Setup: A mixture of imidazo[1,5-a]pyridine-6-carbohydrazide (1.0 eq) and an appropriate carboxylic acid (1.2 eq) in phosphorus oxychloride (POCl3) is heated.

  • Reaction Conditions: Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Isolation: The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the desired 1,3,4-oxadiazole derivative.

Protocol 5: Synthesis of 5-(Imidazo[1,5-a]pyridin-6-yl)-1,3,4-thiadiazol-2-amine

  • Reaction Setup: To a solution of imidazo[1,5-a]pyridine-6-carbohydrazide (1.0 eq) in ethanol, add carbon disulfide (1.5 eq) and potassium hydroxide (1.2 eq).

  • Reaction Conditions: Reflux the reaction mixture for 12-16 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify with dilute HCl.

  • Isolation: The precipitated solid is filtered, washed with water, and recrystallized to give the 1,3,4-thiadiazole derivative.[7]

G start Methyl Imidazo[1,5-a]pyridine -6-carboxylate hydrazide Imidazo[1,5-a]pyridine -6-carbohydrazide start->hydrazide Hydrazine Hydrate oxadiazole 1,3,4-Oxadiazole Derivatives hydrazide->oxadiazole RCOOH, POCl3 thiadiazole 1,3,4-Thiadiazole Derivatives hydrazide->thiadiazole CS2, KOH

Caption: Synthetic routes to 1,3,4-oxadiazoles and 1,3,4-thiadiazoles.

Multicomponent Reactions: The Ugi Reaction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides.[8] Imidazo[1,5-a]pyridine-6-carboxylic acid can serve as the acid component in this reaction.

Protocol 6: Ugi Four-Component Reaction

  • Reaction Setup: To a solution of imidazo[1,5-a]pyridine-6-carboxylic acid (1.0 eq) in methanol, add an aldehyde or ketone (1.0 eq), an amine (1.0 eq), and an isocyanide (1.0 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to obtain the desired α-acylamino amide product.[9]

Table 2: Representative Examples of Heterocycles Synthesized from this compound Derivatives

Starting MaterialReaction TypeProduct HeterocycleKey ReagentsTypical Yield (%)
Imidazo[1,5-a]pyridine-6-carboxylic acidAmide CouplingN-Aryl/Alkyl Imidazo[1,5-a]pyridine-6-carboxamideHATU, Amine, DIPEA70-90
Imidazo[1,5-a]pyridine-6-carbohydrazideCyclocondensation2-(Imidazo[1,5-a]pyridin-6-yl)-1,3,4-oxadiazoleCarboxylic Acid, POCl360-80
Imidazo[1,5-a]pyridine-6-carbohydrazideCyclocondensation5-(Imidazo[1,5-a]pyridin-6-yl)-1,3,4-thiadiazoleCS2, KOH65-85
Imidazo[1,5-a]pyridine-6-carboxylic acidUgi-4CRα-Acylamino AmideAldehyde, Amine, Isocyanide50-75

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a diverse range of novel heterocyclic compounds. The strategic manipulation of its ester functionality, primarily through conversion to the carboxylic acid and carbohydrazide, opens up a multitude of synthetic pathways. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this scaffold and to develop new chemical entities with potential therapeutic applications. The inherent drug-like properties of the imidazo[1,5-a]pyridine core, combined with the synthetic accessibility to a wide array of derivatives, make this an exciting area for further research and development in the field of medicinal chemistry.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Methyl imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

Methyl imidazo[1,5-a]pyridine-6-carboxylate belongs to the imidazo[1,5-a]pyridine class of fused N-heterocycles, a scaffold that is of great interest in medicinal chemistry due to its prevalence in biologically active molecules and potential applications as cardiotonic agents, aromatase inhibitors, and more.[1] The precise structural integrity and purity of such compounds are paramount, as even minor impurities or structural ambiguities can significantly impact biological activity, toxicity, and downstream experimental reproducibility.

This guide moves beyond a simple listing of methods. It provides the underlying principles and expert rationale for methodological choices, empowering scientists to not only execute but also to troubleshoot and adapt these protocols. The workflow described herein establishes a self-validating system where data from orthogonal techniques are cross-correlated to build a comprehensive and unassailable analytical data package.

Compound Profile

  • IUPAC Name: this compound

  • CAS Number: 139183-89-4[2]

  • Molecular Formula: C₉H₈N₂O₂[2]

  • Molecular Weight: 176.17 g/mol [2]

  • Structure: Chemical structure of this compound

Chromatographic Analysis: Purity Assessment by HPLC

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile small molecules. For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. It separates the analyte from non-polar and more polar impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. UV detection is ideal due to the presence of the chromophoric imidazopyridine ring system.

Protocol 3.1: Reversed-Phase HPLC for Purity Determination
  • System Preparation:

    • Ensure the HPLC system is thoroughly flushed and equilibrated.

    • Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Degas both solvents.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in a suitable solvent (e.g., 1 mL of 50:50 Acetonitrile:Water) to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL for analysis.

  • Instrumental Method:

    • Set up the instrument according to the parameters in Table 1 .

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

  • Analysis and Data Processing:

    • Inject a solvent blank, followed by the sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard workhorse for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape and ionization in case of subsequent MS analysis.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient Elution 5% B to 95% B over 20 min, hold for 5 min, return to 5% BEnsures elution of both polar and non-polar impurities, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Detection UV-Vis Diode Array Detector (DAD) at 254 nm & 280 nm254 nm is a common wavelength for aromatic compounds. A DAD allows for peak purity assessment across spectra.

Structural Elucidation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for the de novo structural elucidation of organic molecules. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For this compound, these techniques will confirm the core heterocyclic structure, the substitution pattern, and the presence of the methyl ester group. Data from related imidazo[1,5-a]pyridine structures can be used to predict and confirm signal assignments.[3]

Protocol 4.1.1: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for better signal dispersion.

    • Tune and shim the instrument on the sample to achieve optimal resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans are required (typically 1024 or more).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the spectrum using the residual solvent peak or TMS.

    • Integrate the ¹H NMR signals and assign chemical shifts (ppm), multiplicities (s, d, t, etc.), and coupling constants (J in Hz).

    • Assign the chemical shifts of all signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of a compound, serving as a primary confirmation of its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward. Coupling HPLC to MS (LC-MS) is highly efficient, providing purity and mass information simultaneously.

Protocol 4.2.1: LC-MS Analysis for Molecular Weight Confirmation
  • System Setup:

    • Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, for HRMS).

    • Employ the HPLC method described in Protocol 3.1 , ensuring the mobile phase is compatible with MS (formic acid is an excellent choice).

  • MS Parameter Optimization:

    • Infuse a solution of the sample directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and gas flows for maximum signal intensity of the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire data in positive ion ESI mode.

    • Scan a mass range appropriate for the analyte (e.g., m/z 100-500).

    • The expected m/z for the protonated molecule [C₉H₈N₂O₂ + H]⁺ is 177.0608.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to the analyte.

    • Determine the experimental m/z value and compare it to the theoretical value. The mass error should be within 5 ppm for confident identification.

Table 2: Summary of Spectroscopic and Spectrometric Data

TechniqueParameterExpected Observation for C₉H₈N₂O₂
¹H NMR Chemical Shifts (δ)Multiple signals in the aromatic region (~7.0-9.0 ppm) characteristic of the imidazo[1,5-a]pyridine core. A singlet around 3.9 ppm for the methyl ester (-OCH₃) protons.[3][4]
¹³C NMR Chemical Shifts (δ)Signals for the ester carbonyl (~165 ppm), aromatic carbons (~110-150 ppm), and the methyl ester carbon (~52 ppm).[3]
HRMS (ESI+) m/z[M+H]⁺ calculated: 177.0608. [M+H]⁺ observed should be within 5 ppm of the calculated value.

Definitive Structure: Solid-State Characterization

Expertise & Rationale: While NMR provides the covalent structure in solution, single-crystal X-ray crystallography (XRC) provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[5] It reveals precise bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking), which are critical for understanding the material's physical properties and for computational modeling. For pharmaceutical compounds, identifying the crystalline form is a regulatory requirement. The literature contains several examples of X-ray structures for related imidazo[1,5-a]pyridine derivatives, confirming the utility of this technique for the compound class.[1][6]

Protocol 5.1: Single-Crystal X-ray Crystallography
  • Crystal Growth (Trustworthiness Pillar): This is the most critical and often challenging step. The success of XRC is entirely dependent on obtaining high-quality, single crystals.

    • Method: Slow evaporation is a common starting point. Dissolve the purified compound to near-saturation in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture).

    • Apparatus: Loosely cap the vial and leave it undisturbed in a vibration-free environment.

    • Alternative Methods: If slow evaporation fails, consider solvent/anti-solvent vapor diffusion or slow cooling techniques.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer to minimize thermal motion.

    • Collect diffraction data using a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα) and detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial electron density map and atomic model.

    • Refine the model against the experimental data to finalize atomic positions, and thermal parameters, and achieve the best possible fit.

Integrated Analytical Workflow

The synergy of these orthogonal techniques provides a comprehensive characterization package. The following workflow ensures a logical progression from initial assessment to final confirmation.

G HPLC HPLC-UV Analysis LCMS LC-MS Analysis HPLC->LCMS NMR_H ¹H NMR LCMS->NMR_H XRC X-Ray Crystallography NMR_H->XRC NMR_C ¹³C NMR HRMS HRMS Report Certificate of Analysis HRMS->Report XRC->Report

Caption: Integrated workflow for the characterization of this compound.

References

Application Notes & Protocols: Methyl Imidazo[1,5-a]pyridine-6-carboxylate for Advanced Material Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

The imidazo[1,5-a]pyridine core is a nitrogen-fused heterocyclic system that has garnered significant attention for its unique electronic structure, high thermal stability, and remarkable photophysical properties.[1][2] Derivatives of this scaffold are characterized by high fluorescence quantum yields, large Stokes shifts (the difference between the absorption and emission maxima), and tunable emission spectra, making them exemplary candidates for a range of material science applications.[1][3] This guide focuses on a specific derivative, Methyl imidazo[1,5-a]pyridine-6-carboxylate (CAS No. 139183-89-4), a molecule poised for exploration in optoelectronics, sensing, and functional organic materials.[4][5]

The introduction of a methyl carboxylate group at the 6-position offers a strategic site for further functionalization, allowing for the fine-tuning of electronic properties or for grafting the molecule onto polymeric backbones. These application notes provide a technical overview of the compound's properties and detailed protocols for its synthesis, characterization, and integration into functional devices, aimed at researchers and professionals in materials science and drug development.

Section 1: Core Physicochemical and Photophysical Profile

Imidazo[1,5-a]pyridine derivatives are well-documented as robust blue-emitting fluorophores.[6] Their photophysical behavior is intrinsically linked to the nature and position of substituents on the heterocyclic core. While specific experimental data for this compound is sparse, we can infer its likely properties from closely related analogs studied in the literature.

Rationale for Expected Properties:

  • Fluorescence: The rigid, planar structure of the imidazo[1,5-a]pyridine core minimizes non-radiative decay pathways, leading to strong fluorescence. The emission is typically in the blue region of the spectrum.[3][7]

  • Large Stokes Shift: This class of compounds is known for significant Stokes shifts, often exceeding 5000 cm⁻¹ (~100-150 nm).[1][8] This is highly advantageous in optical applications as it minimizes self-absorption and improves signal-to-noise ratios in fluorescence-based detection.

  • Solvatochromism: The emission wavelength of these dipoles is often sensitive to solvent polarity, a property that can be exploited in chemical sensing applications.[8]

Table 1: Representative Photophysical Properties of Substituted Imidazo[1,5-a]pyridine Derivatives

Property Representative Value Range Rationale & Significance
Absorption Max (λabs) 320 - 380 nm Corresponds to π-π* transitions within the aromatic system.[6]
Emission Max (λem) 450 - 480 nm Strong blue fluorescence, ideal for OLED emitters and fluorescent probes.[3]
Stokes Shift 100 - 150 nm Minimizes re-absorption, crucial for high-performance optical devices.[1]
Quantum Yield (ΦF) 0.20 - 0.50 (in solution) High efficiency of light emission is a key requirement for OLEDs.[6]

| Fluorescence Lifetime (τ) | 2 - 7 ns | Typical for singlet state fluorescence, indicating rapid radiative decay.[8] |

Note: These values are compiled from literature on various 1,3-disubstituted imidazo[1,5-a]pyridines and serve as an expert estimation for the title compound.

Section 2: Synthesis and Purification Protocol

The synthesis of imidazo[1,5-a]pyridines can often be achieved through straightforward and scalable methods, such as the one-pot cyclocondensation of a substituted picolinaldehyde with an amine and another carbonyl compound.[1][9] A common and efficient route involves the reaction between a 2-aminomethylpyridine derivative and a suitable glyoxal derivative.

Protocol 2.1: Synthesis of this compound

Causality Behind Choices: This protocol is based on established metal-free cyclization strategies that are cost-effective and environmentally benign.[2] The choice of reagents facilitates a direct route to the desired scaffold.

Materials:

  • Methyl 6-(aminomethyl)nicotinate

  • Methyl glyoxylate

  • Acetic Acid (glacial)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 6-(aminomethyl)nicotinate (1.0 eq) in anhydrous ethanol.

  • Reagent Addition: Add methyl glyoxylate (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane:ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Purification Workflow cluster_analysis Final Analysis reagents Dissolve Methyl 6-(aminomethyl)nicotinate in Ethanol add Add Methyl Glyoxylate & Glacial Acetic Acid reagents->add reflux Reflux at 80°C (4-6 hours) add->reflux tlc Monitor by TLC reflux->tlc workup Cool & Neutralize (NaHCO3) tlc->workup extract Extract with Ethyl Acetate workup->extract dry Dry (MgSO4) & Concentrate extract->dry purify Column Chromatography (Silica Gel) dry->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: General workflow for the synthesis and purification of the target compound.

Section 3: Application in Organic Light-Emitting Diodes (OLEDs)

The strong blue fluorescence and good thermal stability of the imidazo[1,5-a]pyridine core make it a prime candidate for use as an emitter or a host material in OLEDs.[10][11] The following protocol outlines the fabrication of a simple multi-layer OLED device using thermal evaporation, a standard technique for creating high-quality organic thin films.[12]

Protocol 3.1: Fabrication of a Vacuum-Deposited OLED Device

Self-Validation & Rationale: This protocol describes a standard device architecture. The performance of the device (turn-on voltage, efficiency, color purity) serves as a direct validation of the material's suitability as an emitter. Each layer has a specific function (injection, transport, emission) crucial for efficient device operation.[13]

Materials & Equipment:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • This compound (Emitter)

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for cathode

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Substrate cleaning supplies (Deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the ITO work function and remove organic residues.

  • Layer Deposition (Thermal Evaporation):

    • Load the cleaned substrates and deposition materials into the vacuum chamber.

    • Evacuate the chamber to a pressure below 10⁻⁶ Torr.

    • Deposit the layers sequentially without breaking vacuum:

      • HIL: Deposit 10 nm of HAT-CN at a rate of 0.1 Å/s.

      • HTL: Deposit 40 nm of TAPC at a rate of 1.0 Å/s.

      • Emissive Layer (EML): Deposit 20 nm of this compound at a rate of 1.0 Å/s.

      • ETL: Deposit 30 nm of TPBi at a rate of 1.0 Å/s.

      • EIL: Deposit 1 nm of LiF at a rate of 0.1 Å/s.

      • Cathode: Deposit 100 nm of Al at a rate of 2.0 Å/s through a shadow mask to define the active area.

  • Encapsulation: Immediately transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.

  • Characterization:

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode.

    • Record the electroluminescence (EL) spectrum to determine the emission color and CIE coordinates.

    • Calculate the external quantum efficiency (EQE) from the measured data.

G cluster_device OLED Device Stack cluster_charge Charge Flow cathode Aluminum Cathode (100 nm) eil LiF EIL (1 nm) cathode->eil etl TPBi ETL (30 nm) eil->etl eml This compound EML (20 nm) etl->eml htl TAPC HTL (40 nm) eml->htl light Light Emission (hν) eml->light hil HAT-CN HIL (10 nm) htl->hil holes ← Holes anode ITO Anode hil->anode substrate Glass Substrate anode->substrate electrons Electrons → electrons->eml holes->eml

Caption: Architecture of a multi-layer OLED device showing charge flow and recombination.

Section 4: Application as a Chemo-Sensor

The inherent fluorescence and potential solvatochromism of the imidazo[1,5-a]pyridine scaffold make it a promising platform for developing fluorescent chemical sensors.[14] The electron-rich nitrogen atoms in the ring system can act as binding sites for metal ions or protons, leading to a change in the photophysical properties upon binding.

Protocol 4.1: Evaluating Sensing Response to Metal Ions

Rationale: This protocol uses fluorescence spectroscopy, a highly sensitive technique, to detect changes in the emission of the fluorophore upon interaction with an analyte. A selective response to a specific metal ion indicates the material's potential as a chemosensor. The choice of a weakly coordinating solvent like acetonitrile minimizes solvent interference with the analyte binding.

Materials:

  • This compound

  • Acetonitrile (spectroscopic grade)

  • Stock solutions (e.g., 10 mM) of various metal perchlorate salts (e.g., Zn²⁺, Cu²⁺, Fe³⁺, Hg²⁺, etc.) in acetonitrile.

  • Fluorometer

Procedure:

  • Prepare Fluorophore Solution: Prepare a 10 µM solution of this compound in spectroscopic grade acetonitrile.

  • Record Initial Spectrum: Place 2 mL of the fluorophore solution in a quartz cuvette and record its fluorescence emission spectrum (e.g., excitation at 370 nm).

  • Titration Experiment:

    • Sequentially add small aliquots (e.g., 2 µL) of a 1 mM metal ion stock solution to the cuvette.

    • After each addition, gently mix the solution and record the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau or is fully quenched.

  • Selectivity Test:

    • To separate cuvettes containing 2 mL of the fluorophore solution, add a significant excess (e.g., 10 equivalents) of different metal ion stock solutions.

    • Record the fluorescence spectrum for each and compare the changes to identify selective interactions.

  • Data Analysis:

    • Plot the change in fluorescence intensity versus the concentration of the added metal ion to determine the binding stoichiometry and association constant (e.g., using a Benesi-Hildebrand plot).

    • Compare the fluorescence response across different metal ions to establish selectivity.

G cluster_process Sensing Mechanism cluster_response Observable Response compound Fluorophore (F) (Imidazo[1,5-a]pyridine) complex Complex (F-A) compound->complex + Analyte emission1 Initial Fluorescence (High Intensity) compound->emission1 Excite (hν) analyte Analyte (A) (e.g., Metal Ion) complex->compound - Analyte emission2 Modulated Fluorescence (Quenched or Shifted) complex->emission2 Excite (hν)

Caption: The principle of fluorescence-based chemical sensing via analyte binding.

Conclusion

This compound emerges from a class of heterocycles with well-established, high-performance characteristics.[1] Its intrinsic blue fluorescence, large Stokes shift, and synthetic accessibility position it as a highly promising material for advanced applications. The protocols detailed herein provide a robust framework for researchers to synthesize, purify, and evaluate this compound for use in next-generation OLEDs and sensitive chemical sensors. Further derivatization at the carboxylate position could unlock even more sophisticated functionalities, such as its integration into metal-organic frameworks (MOFs) or as a luminescent tag in biological systems, making it a versatile building block for future material innovations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. Imidazo[1,5-a]pyridines are a critical class of N-heterocycles, forming the core of numerous pharmacologically active agents.[1][2] Achieving a high yield of specifically substituted analogs like this compound is often a pivotal step in a larger synthetic campaign.

This document provides in-depth, experience-driven advice in a direct question-and-answer format, explaining the chemical principles behind each recommendation.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. The primary synthetic route considered here is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile to form the imidazole ring.[3]

Q1: My reaction yield is consistently low (<30%). What are the most likely causes and how can I fix it?

Answer: Low yield is the most common challenge and can stem from several factors. A systematic approach is crucial for diagnosis.

1. Incomplete Reaction/Starting Material Recovery:

  • Causality: The cyclization step, which is often a dehydration or condensation reaction, is an equilibrium process.[4] Insufficient energy input or the presence of water can prevent the reaction from reaching completion.

  • Troubleshooting Steps:

    • Increase Temperature: Many cyclocondensation reactions require significant thermal energy.[5] If you are running the reaction at a moderate temperature (e.g., 80 °C), consider increasing it incrementally to the reflux temperature of your solvent.

    • Water Removal: The formation of the imidazo[1,5-a]pyridine ring often eliminates a molecule of water. If not actively removed, water can hydrolyze intermediates or push the equilibrium back towards the starting materials. For high-boiling solvents like toluene or xylene, using a Dean-Stark apparatus is highly effective. For lower-boiling solvents, the addition of a chemical drying agent compatible with your reaction conditions may be beneficial.

    • Extend Reaction Time: Monitor your reaction by TLC or LC-MS. If you observe the consumption of starting material plateauing prematurely, it may indicate that the reaction has reached equilibrium under the current conditions. If starting material is still being consumed, a longer reaction time may be all that is needed.

2. Degradation of Starting Materials or Product:

  • Causality: The starting materials or the final product may be unstable under the reaction conditions. Highly acidic or basic conditions, combined with high temperatures, can lead to decomposition.

  • Troubleshooting Steps:

    • Screen Reaction Conditions: If you suspect degradation, perform small-scale experiments at a lower temperature for a longer duration.

    • pH Control: If your reaction uses a strong acid or base catalyst, consider using a milder alternative. For example, if polyphosphoric acid (PPA) is causing charring, a Lewis acid like Bi(OTf)₃ combined with p-TsOH might offer a less harsh alternative.[6]

3. Sub-Optimal Reagents or Solvents:

  • Causality: The purity of your starting materials and the dryness of your solvent are paramount. Trace impurities can poison catalysts or participate in side reactions. Water in the solvent can halt dehydration reactions.

  • Troubleshooting Steps:

    • Reagent Purity: Confirm the purity of your 2-(aminomethyl)pyridine precursor and your electrophile by NMR or other appropriate analytical methods. Recrystallize or re-purify if necessary.

    • Solvent Quality: Use anhydrous solvents, especially for moisture-sensitive reactions. It is good practice to use freshly opened solvents or those stored over molecular sieves.

Q2: My TLC/LC-MS shows multiple product spots. How can I improve the selectivity and minimize side products?

Answer: The formation of multiple products points to issues with selectivity or competing reaction pathways.

1. Formation of Regioisomers:

  • Causality: If your starting pyridine or electrophile is asymmetric, there may be multiple sites for reaction, leading to the formation of regioisomers.

  • Troubleshooting Steps:

    • Protecting Groups: Consider if a protecting group strategy could be employed to block alternative reactive sites on your starting materials.

    • Catalyst/Solvent Effects: The choice of catalyst and solvent can influence regioselectivity.[4] A less polar solvent might favor a specific intramolecular interaction, leading to a higher yield of one isomer. Screening different solvents (e.g., Toluene, Dioxane, DMF) is a valuable exercise.

2. N-Oxide Formation:

  • Causality: If your synthesis involves an oxidative step (e.g., using air, O₂, or another oxidant), the pyridine nitrogen is susceptible to oxidation, forming an N-oxide.[4] This is a common side product in reactions aiming for aromatization.

  • Troubleshooting Steps:

    • Control the Oxidant: Use a stoichiometric amount of a milder oxidant instead of an excess or a very strong one. Running the reaction under an inert atmosphere (Nitrogen or Argon) will prevent air oxidation.

    • Reduction of N-oxide: If the N-oxide is the major byproduct, it can often be reduced back to the desired product post-reaction using reagents like PCl₃ or through catalytic hydrogenation.[4]

3. Incomplete Cyclization or Aromatization:

  • Causality: You may be isolating a stable dihydro-imidazo[1,5-a]pyridine intermediate. The final aromatization step often requires an oxidant or specific conditions to eliminate H₂.

  • Troubleshooting Steps:

    • Introduce an Oxidant: If you have confirmed the structure of the intermediate, you may need to add an oxidative step. Common oxidants for this purpose include manganese dioxide (MnO₂) or simply heating in the presence of air.[7]

    • Catalytic Dehydrogenation: A catalyst like Pd/C can facilitate the aromatization step, often by heating the intermediate with the catalyst in a high-boiling solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best solvent and base combinations for this type of cyclocondensation?

Answer: There is no single "best" combination as the optimal choice is highly substrate-dependent. However, here is a general guide:

SolventBaseTemperature Range (°C)Rationale & Considerations
Toluene/Xylene None (thermal) or Acid catalyst (e.g., p-TsOH)110-140Excellent for azeotropic water removal with a Dean-Stark trap. High temperatures drive the reaction to completion.
DMF/DMAc K₂CO₃, NaH80-150High-boiling polar aprotic solvents, good for dissolving a wide range of reagents. K₂CO₃ is a mild, heterogeneous base. NaH is a strong, non-nucleophilic base suitable for deprotonating less acidic N-H or C-H bonds.
Acetonitrile (MeCN) Lewis Acid (e.g., Bi(OTf)₃)80-100A polar aprotic solvent that can be effective in Lewis acid-catalyzed reactions. Its lower boiling point allows for easier removal.[6]
Ethanol/Isopropanol NaOAc, Et₃NRefluxProtic solvents can be effective, especially if an intermediate needs to be protonated. Bases like triethylamine (Et₃N) can act as acid scavengers.

It is highly recommended to perform a small-scale screen of 2-3 different solvent/base systems to identify the most promising conditions for your specific substrates.[5]

Q2: How do I effectively purify this compound?

Answer: Purification can be challenging due to the polarity of the heterocycle.

  • Extraction: After quenching the reaction, an aqueous workup is typical. The product is often extractable into organic solvents like Ethyl Acetate or Dichloromethane. If your product is basic, washing the organic layer with brine can help remove water-soluble impurities. Be aware that some imidazo[1,5-a]pyridines can have partial water solubility, so minimize the volume of aqueous washes.

  • Column Chromatography: This is the most common method for purification.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% Hexanes or Heptane) and gradually increase the polarity by adding Ethyl Acetate. For more polar products, a system of Dichloromethane and Methanol (e.g., 0-10% MeOH in DCM) may be required. Adding a small amount of triethylamine (~0.1-1%) to the eluent can prevent the product from streaking on the silica column, especially if the compound is basic.

  • Recrystallization: If a solid product of reasonable purity (>90%) is obtained after chromatography, recrystallization can be an excellent final step to obtain highly pure material. Screen for suitable solvent systems (e.g., Ethyl Acetate/Hexanes, Ethanol/Water).

Visualizing the Process

Proposed Reaction Mechanism

The diagram below illustrates a plausible mechanistic pathway for the formation of an imidazo[1,5-a]pyridine core from a 2-(aminomethyl)pyridine and an acyl chloride, a common synthetic route.

ReactionMechanism Start_Py 2-(Aminomethyl)pyridine Amide_Int Amide Intermediate Start_Py->Amide_Int Nucleophilic Attack Start_Acyl Acyl Chloride (R-COCl) Start_Acyl->Amide_Int Cyclized_Int Cyclized Dihydro Intermediate Amide_Int->Cyclized_Int Intramolecular Cyclization (Dehydration) Aromatized_Product Imidazo[1,5-a]pyridine Product Cyclized_Int->Aromatized_Product Oxidation / Aromatization

Caption: General reaction mechanism for imidazo[1,5-a]pyridine synthesis.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems systematically.

TroubleshootingWorkflow Start Reaction Analysis (TLC, LC-MS) LowYield Low Yield? Start->LowYield Start_Material Starting Material Remaining? LowYield->Start_Material Yes Purify Proceed to Purification LowYield->Purify No (High Conversion) Multiple_Products Multiple Products? Start_Material->Multiple_Products No Increase_Temp Increase Temp Add Dehydrating Agent Increase Time Start_Material->Increase_Temp Yes Check_Purity Check Reagent Purity Use Anhydrous Solvent Multiple_Products->Check_Purity No Optimize_Conditions Screen Solvents/Bases Check for N-Oxide Isolate & ID Byproducts Multiple_Products->Optimize_Conditions Yes

Caption: A decision tree for troubleshooting imidazo[1,5-a]pyridine synthesis.

Optimized Protocol Example

This protocol is a generalized starting point. It should be optimized for your specific substrates.

Synthesis of Methyl 1-methylimidazo[1,5-a]pyridine-6-carboxylate

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add methyl 2-(aminomethyl)pyridine-4-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 0.2 M concentration).

  • Reagent Addition: Add triethyl orthoacetate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.

References

Technical Support Center: Synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of methyl imidazo[1,5-a]pyridine-6-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a privileged core in medicinal chemistry, found in agents like the antitumor compound C-1311, mastering its synthesis and understanding potential pitfalls is critical for efficient drug discovery pipelines.

This guide provides in-depth, experience-driven advice in a question-and-answer format to troubleshoot common side products and synthetic challenges. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively control your reaction outcomes.

Troubleshooting Guide & FAQs

Here, we address specific issues that you may encounter during the synthesis of this compound, focusing on the identification and mitigation of common side products.

FAQ 1: My reaction yields are low, and I'm observing a significant amount of a more polar byproduct. What could this be?

Answer: A common and often significant byproduct in the synthesis of this compound is the corresponding carboxylic acid, imidazo[1,5-a]pyridine-6-carboxylic acid . This occurs due to the hydrolysis of the methyl ester.

The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions, which are often employed in the cyclocondensation steps to form the imidazo[1,5-a]pyridine core.

  • Acid-Catalyzed Hydrolysis: If your reaction involves strong acids (e.g., polyphosphoric acid, sulfuric acid) and contains trace amounts of water, you can facilitate the hydrolysis of the ester.

  • Base-Mediated Hydrolysis: Similarly, basic conditions, sometimes used in workup procedures or certain reaction types, can lead to saponification of the ester. The stability of related methyl nicotinate compounds in aqueous solutions is known to be pH-dependent, with degradation accelerated in both acidic and, more significantly, alkaline conditions.[1]

Caption: Hydrolysis of the target ester to its carboxylic acid.

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. If the reaction can be performed under an inert atmosphere (Nitrogen or Argon), this can help prevent the introduction of atmospheric moisture.

  • Control pH During Workup: When quenching the reaction or performing extractions, use buffered solutions or carefully adjust the pH to be near neutral or slightly acidic (pH 4-6), where esters are generally more stable.[1] Avoid strong aqueous bases like NaOH or KOH if possible.

  • Minimize Reaction Time: Prolonged exposure to harsh acidic or basic conditions can increase the extent of hydrolysis. Monitor the reaction progress closely by TLC or LC-MS and proceed with workup as soon as the starting material is consumed.

  • Purification Strategy: If the carboxylic acid does form, it can often be separated from the desired methyl ester using column chromatography on silica gel. The acid will typically have a much lower Rf value. Alternatively, an acidic or basic extraction during workup can selectively remove the carboxylic acid, although care must be taken not to induce further hydrolysis of the desired product.

FAQ 2: During an oxidative cyclization, I've isolated an impurity with a mass of +16 Da compared to my product. What is this side product?

Answer: This mass difference strongly suggests the formation of an Imidazo[1,5-a]pyridine N-oxide . The pyridine nitrogen in the imidazo[1,5-a]pyridine ring system is susceptible to oxidation, especially when using strong oxidizing agents.

Many modern syntheses of the imidazo[1,5-a]pyridine core involve an oxidative step to achieve aromatization.[2][3][4] Common oxidants like O₂, I₂, or peroxides can, under certain conditions, not only facilitate the desired cyclization but also lead to the over-oxidation of the electron-rich pyridine nitrogen.

Caption: Over-oxidation leading to the N-oxide side product.

  • Control of Oxidant Stoichiometry: Carefully control the amount of the oxidizing agent used. Use the minimum stoichiometry required for the desired transformation.

  • Use Milder Oxidants: If possible, switch to a milder oxidant. For instance, if using a peroxide-based oxidant is leading to the N-oxide, exploring an iodine-mediated or metal-catalyzed aerobic oxidation might offer better selectivity.[2][3][4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted oxidation from atmospheric oxygen, especially if the reaction is heated for extended periods.[5]

  • Reduction of the N-oxide: If the N-oxide has already formed, it can often be chemically reduced back to the parent heterocycle. Common reagents for this transformation include PCl₃ or PPh₃.

FAQ 3: My reaction mixture is showing a complex pattern of high molecular weight species, and I'm getting a non-filterable, resin-like material. What is happening?

Answer: This is indicative of incomplete cyclization and subsequent polymerization . This issue is particularly noted in syntheses that proceed through reactive intermediates that can self-condense if the desired intramolecular cyclization is slow or disfavored.

Syntheses involving the condensation of a picolylamine derivative with a C1 or C2 synthon (like glyoxal or formaldehyde) can be prone to the formation of polymeric side products.[6] If the intramolecular cyclization to form the five-membered imidazole ring is not efficient, the intermediate Schiff bases or aminals can undergo intermolecular reactions, leading to oligomers and polymers. One study on a related cyclization noted the formation of "easily removable polymeric resins" as the primary side products.

  • High Dilution Conditions: Running the reaction at a lower concentration can favor the intramolecular cyclization over intermolecular polymerization. This is a classic strategy for ring-forming reactions.

  • Optimize Reaction Temperature: The activation energy for the desired cyclization may be different from that of the polymerization pathways. A systematic screen of the reaction temperature could reveal an optimal window where the desired product formation is maximized.

  • Choice of Catalyst/Reagent: The cyclization can be sensitive to the choice of acid or dehydrating agent. For example, some syntheses benefit from the use of specific activating agents like polyphosphoric acid (PPA) to drive the cyclization efficiently.[3]

  • Purification: These polymeric materials are often amorphous and have very different solubility profiles from the desired product. They can frequently be removed by trituration of the crude product with a suitable solvent or by filtration.

Summary of Potential Side Products

Side Product Mass Difference from Target Common Cause Key Mitigation Strategy
Imidazo[1,5-a]pyridine-6-carboxylic acid-14 Da (CH₂)Hydrolysis of the methyl esterUse anhydrous conditions; control pH during workup
Imidazo[1,5-a]pyridine N-oxide+16 Da (O)Over-oxidationUse milder oxidants; control stoichiometry
Polymeric ResinsHigh MWIncomplete cyclizationUse high dilution; optimize temperature

Key Experimental Protocol: Oxidative Cyclization to form Imidazo[1,5-a]pyridines

Reaction: Synthesis of 1,3-disubstituted imidazo[1,5-a]pyridines via copper-catalyzed aerobic oxidative cyclization.[4]

  • To a reaction vial add:

    • The appropriate 2-pyridyl ketone (1.0 equiv)

    • The corresponding benzylamine (1.2 equiv)

    • Cu(OAc)₂ (10 mol%)

    • Toluene as solvent

  • Reaction Execution:

    • Seal the vial and stir the reaction mixture at 120 °C.

    • The reaction is run under an air atmosphere (as the source of the oxidant).

  • Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Note: This protocol would need to be adapted, likely starting from methyl 6-(aminomethyl)nicotinate and a suitable C1 or C2 synthon.

References

Navigating the Purification Maze: A Technical Guide to Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for "Methyl imidazo[1,5-a]pyridine-6-carboxylate." This guide is designed to provide in-depth troubleshooting and practical advice for the purification challenges associated with this important heterocyclic compound. As Senior Application Scientists, we understand that obtaining this molecule in high purity is critical for reliable downstream applications in pharmaceutical research and development. This resource consolidates our expertise and field-proven insights to help you navigate the complexities of its purification.

Understanding the Molecule: Synthesis and Inherent Challenges

This compound is a key building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. Its purification can be non-trivial due to the nature of its synthesis, which typically involves the cyclization of a substituted pyridine derivative. The inherent reactivity of the starting materials and intermediates can lead to a variety of impurities that co-elute or are difficult to separate from the desired product.

A common synthetic approach involves the reaction of a 2-(aminomethyl)pyridine derivative with an appropriate electrophile to construct the imidazole ring. For instance, the cyclization of a substituted 2-(aminomethyl)pyridine with an acylating agent can yield the desired imidazo[1,5-a]pyridine core. The specific nature of the substituents and the reaction conditions employed will dictate the impurity profile.

Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My crude product shows multiple spots on TLC, even after aqueous work-up. What are the likely impurities?

Answer: The presence of multiple spots on Thin Layer Chromatography (TLC) is a common observation and can be attributed to several factors stemming from the synthesis:

  • Unreacted Starting Materials: Incomplete reaction is a frequent cause. Depending on your synthetic route, you may have residual 2-(aminomethyl)pyridine derivatives or the electrophilic cyclization precursor.

  • Side Products: The cyclization reaction can sometimes lead to the formation of isomeric byproducts or products of incomplete cyclization. For example, if the reaction is not driven to completion, you might observe N-acylated, uncyclized intermediates.

  • Reagent-Related Impurities: Reagents used in the reaction, such as coupling agents or bases, can also contaminate the crude product.

  • Decomposition: Although generally stable, prolonged exposure to harsh acidic or basic conditions during work-up could lead to some degradation.

Initial Troubleshooting Steps:

  • TLC Analysis: Use a combination of polar and non-polar solvent systems for TLC to achieve better separation of spots. Visualizing the plate under UV light (254 nm and 365 nm) and using staining agents (like iodine or potassium permanganate) can help in identifying different types of compounds.

  • Proton NMR of the Crude Product: A proton Nuclear Magnetic Resonance (¹H NMR) spectrum of your crude material can provide valuable clues about the major impurities present. Look for characteristic signals of your starting materials.

Question 2: I am struggling to separate my product from a closely-eluting impurity using column chromatography. What can I do?

Answer: This is a classic purification challenge. Here's a systematic approach to improve your chromatographic separation:

Column Chromatography Optimization Workflow

Column_Chromatography_Optimization start Initial Observation|Closely Eluting Impurity solvent_system Step 1: Solvent System Modification Vary polarity of eluent. Introduce a third solvent (e.g., methanol, triethylamine). start->solvent_system gradient_elution Step 2: Gradient Elution Start with a low polarity eluent and gradually increase. Use a shallow gradient around the elution point of the product. solvent_system->gradient_elution If separation is still poor success Pure Product solvent_system->success Successful separation stationary_phase Step 3: Change Stationary Phase If silica gel fails, consider alumina (basic or neutral). Reverse-phase chromatography (C18) is another option. gradient_elution->stationary_phase If co-elution persists gradient_elution->success Successful separation recrystallization Alternative: Recrystallization|If chromatography is still challenging, attempt recrystallization. stationary_phase->recrystallization If chromatography is not effective stationary_phase->success Successful separation recrystallization->success

Caption: A stepwise workflow for optimizing column chromatography.

Detailed Protocol for Column Chromatography:

A known method for the purification of this compound involves silica gel column chromatography.[1]

  • Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. Based on the polarity of your impurities, you can adjust the solvent system.

    • For more polar impurities, a higher percentage of ethyl acetate or the addition of a small amount of methanol (0.5-2%) can be effective.

    • For basic impurities, adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve peak shape and separation by preventing tailing on the acidic silica gel.

Question 3: My purified product appears to be an oil, but I was expecting a solid. How can I induce crystallization?

Answer: It is not uncommon for compounds to initially isolate as oils, especially if trace amounts of solvent or impurities are present. Here are some techniques to induce crystallization:

  • Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the supersaturated solution to induce crystallization.

  • Concentration: Slowly evaporate the solvent from a solution of your compound. This can be done by leaving the flask open to the atmosphere (if the compound is not volatile) or by using a stream of inert gas.

Recrystallization Solvent Selection Table

Solvent SystemRationale
Ethyl Acetate/Hexanes A versatile system where the compound is soluble in ethyl acetate and insoluble in hexanes.
Dichloromethane/Pentane Similar to the above, suitable for compounds that are highly soluble in chlorinated solvents.
Methanol or Ethanol The compound may be sparingly soluble in alcohols at room temperature and more soluble upon heating.
Toluene A less polar solvent that can be effective for recrystallizing aromatic compounds.

Question 4: I am concerned about the stability of my compound during purification. Are there any precautions I should take?

Answer: this compound is generally a stable compound under standard laboratory conditions. However, to ensure its integrity, consider the following:

  • Avoid Strong Acids and Bases: Prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the methyl ester or degradation of the heterocyclic core.

  • Temperature: While moderate heating is acceptable for recrystallization, avoid excessively high temperatures for extended periods.

  • Storage: Store the purified compound in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (like nitrogen or argon) is ideal for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound? A1: The appearance can vary, but it is often reported as a solid. The color can range from off-white to yellow.

Q2: What are the key NMR signals to confirm the structure of the product? A2: In the ¹H NMR spectrum, you should look for the characteristic signals of the imidazo[1,5-a]pyridine ring system, as well as the singlet for the methyl ester group (usually around 3.9 ppm). The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm).

Q3: Can I use reverse-phase chromatography for purification? A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase with a water/acetonitrile or water/methanol gradient) can be an excellent alternative, especially for polar impurities that are difficult to separate on normal-phase silica gel.

Q4: My yield is low after purification. What are the common loss points? A4: Yield loss can occur at several stages:

  • Incomplete Extraction: During the aqueous work-up, ensure the pH is adjusted appropriately to ensure your product is in the organic layer. Multiple extractions are recommended.

  • Column Chromatography: Using too polar of an eluent can cause your product to elute too quickly with impurities. Conversely, a very non-polar eluent might lead to very slow elution and broad peaks, increasing the volume of mixed fractions. Careful selection of the eluent system based on TLC is crucial.

  • Recrystallization: Significant loss can occur if the compound has some solubility in the cold recrystallization solvent. Minimizing the amount of hot solvent used for dissolution is key.

Conclusion

The successful purification of this compound is an achievable goal with a systematic and informed approach. By understanding the potential impurities arising from its synthesis and by methodically optimizing your purification techniques, you can obtain this valuable building block in high purity. This guide provides a foundation for troubleshooting common issues, but remember that each reaction is unique, and careful observation and adaptation are the keys to success in the laboratory.

References

Technical Support Center: Methyl Imidazo[1,5-a]pyridine-6-carboxylate - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl imidazo[1,5-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The stability of this molecule is paramount for its effective use in research and development. The core structure consists of a fused imidazo[1,5-a]pyridine ring system and a methyl carboxylate group. The overall stability is influenced by the interplay of these two key functionalities. This guide will delve into the potential degradation pathways and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, there are three primary degradation pathways to consider:

  • Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield imidazo[1,5-a]pyridine-6-carboxylic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions.[1][2]

  • Oxidation: While the pyridine ring is relatively resistant to oxidation, the imidazole moiety and the bridgehead nitrogen could be susceptible to oxidative degradation, potentially forming N-oxides or other oxidation products.[3][4]

  • Photodegradation: Aromatic heterocyclic compounds can be sensitive to light, particularly in the UV spectrum, which can lead to complex degradation pathways.[5][6]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, the compound should be stored in a cool, dark, and dry place. A supplier recommends storage at room temperature.[7] To minimize degradation, we recommend the following:

  • Temperature: Store at 2-8°C for long-term storage to reduce the rate of potential thermal degradation and hydrolysis.
  • Light: Store in an amber vial or a light-blocking container to prevent photodegradation.
  • Moisture: Keep the container tightly sealed to minimize exposure to atmospheric moisture, which can promote hydrolysis. For compounds dissolved in solution, use anhydrous solvents and store under an inert atmosphere (e.g., argon or nitrogen).

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions is pH-dependent. Due to the presence of the methyl ester, it is prone to hydrolysis.

  • Acidic conditions (pH < 7): Acid-catalyzed hydrolysis can occur, though it is generally slower than base-catalyzed hydrolysis.[8]
  • Neutral conditions (pH ≈ 7): Hydrolysis will still occur, but at a slower rate compared to acidic or basic conditions.
  • Basic conditions (pH > 7): Base-catalyzed hydrolysis is typically rapid and is a significant concern for the stability of the compound in solution.[2][9]

For experiments in aqueous media, it is advisable to prepare solutions fresh and use them promptly. If storage is necessary, it should be at low temperatures, and the pH should be kept as close to neutral as possible.

Q4: Can I heat solutions of this compound?

A4: Prolonged heating should be avoided. While heterocyclic compounds can have high thermal stability in their solid form, in solution, elevated temperatures will accelerate the rate of hydrolysis and other potential degradation reactions.[10][11] If heating is necessary for your experimental protocol, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Unexpected peaks in HPLC/LC-MS analysis of an aged sample. Degradation of the compound.1. Identify the degradant: The most likely degradation product from hydrolysis is imidazo[1,5-a]pyridine-6-carboxylic acid. This will have a different retention time (likely shorter on reverse-phase HPLC) and a different mass-to-charge ratio (M-14) compared to the parent compound. 2. Confirm hydrolysis: Spike your sample with a synthesized standard of the carboxylic acid to see if the retention times match. 3. Review storage conditions: Ensure the compound was stored under the recommended conditions (cool, dark, dry). If in solution, check the pH and age of the solution.
Loss of compound potency or activity over time. Chemical degradation leading to a lower concentration of the active compound.1. Re-analyze the compound: Use a validated analytical method (e.g., HPLC with a standard curve) to determine the current concentration of the compound. 2. Perform a forced degradation study: This will help you understand the stability profile of your compound under various stress conditions (see Protocol 1 below).[12][13] 3. Prepare fresh solutions: For future experiments, always use freshly prepared solutions to ensure accurate and reproducible results.
Inconsistent results between experimental batches. Variability in the stability of the compound due to different handling or storage conditions between batches.1. Standardize protocols: Ensure that all researchers are following the same protocols for sample preparation, handling, and storage. 2. Implement stability testing: Routinely test the purity and concentration of your stock solutions to ensure they are within acceptable limits. 3. Document everything: Keep detailed records of when solutions were prepared, the solvent used, and the storage conditions.
Color change in the solid compound or solution upon storage. This could indicate oxidative or photodegradation.1. Protect from light and air: Store the compound in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing. 2. Analyze for degradation products: Use techniques like LC-MS to identify potential oxidation or photodegradation products. These may have more complex fragmentation patterns.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound.[14][15] This involves subjecting the compound to harsh conditions to accelerate degradation.

Objective: To identify potential degradation products and pathways.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-UV/MS system

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Protocol 2: Monitoring Hydrolysis by HPLC

Objective: To quantify the rate of hydrolysis of this compound at a given pH and temperature.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., pH 4, 7, and 9)

  • HPLC system with UV detector

  • Temperature-controlled incubator

Procedure:

  • Prepare Sample Solutions: Prepare solutions of the compound at a known concentration (e.g., 100 µg/mL) in the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 25°C or 40°C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • HPLC Analysis: Immediately analyze the aliquots by a validated reverse-phase HPLC method. The mobile phase should be optimized to separate the parent ester from the more polar carboxylic acid degradation product.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time. From this data, you can determine the degradation rate constant.

Visualizing Degradation Pathways and Workflows

Hydrolysis_Pathway Parent This compound Acid Imidazo[1,5-a]pyridine-6-carboxylic Acid Parent->Acid H+ or OH- / H2O Methanol Methanol Parent->Methanol H+ or OH- / H2O

Caption: Hydrolysis of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Start Prepare Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants & Pathways Analysis->Report

Caption: Workflow for a forced degradation study.

References

Overcoming regioselectivity issues in imidazo[1,5-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,5-a]pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. The imidazo[1,5-a]pyridine core is a privileged pharmacophore found in numerous biologically active compounds, making its efficient and selective synthesis a critical aspect of medicinal chemistry.[1][2]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on overcoming challenges related to regioselectivity.

Troubleshooting Guide

This section addresses specific experimental issues you might encounter during the synthesis of imidazo[1,5-a]pyridines.

Question: Why am I obtaining a mixture of C1- and C3-substituted imidazo[1,5-a]pyridine regioisomers?

Answer: The formation of a mixture of C1 and C3 isomers is a common challenge in the synthesis of substituted imidazo[1,5-a]pyridines. The regiochemical outcome is often dictated by a delicate interplay of electronic and steric factors in the starting materials and the reaction mechanism.

The cyclization to form the imidazo[1,5-a]pyridine ring typically involves the nucleophilic attack of a nitrogen atom from a 2-(aminomethyl)pyridine derivative onto an electrophilic carbon. The regioselectivity depends on which nitrogen of the intermediate attacks and the subsequent cyclization pathway. For instance, in reactions involving 2-picolylamines and electrophilically activated nitroalkanes, the initial nucleophilic attack forms an amidinium species, which then undergoes a 5-exo-trig cyclization.[1][2] The electronic properties of the substituents on both the pyridine ring and the electrophile can influence the stability of the intermediates, thereby directing the cyclization to favor one regioisomer over the other.

Question: How can I improve the regioselectivity of my imidazo[1,5-a]pyridine synthesis?

Answer: Improving regioselectivity requires careful optimization of the reaction conditions. Here are several factors to consider:

  • Catalyst Choice: The catalyst can play a crucial role in directing the regioselectivity. For example, in some syntheses, Lewis acids like Bi(OTf)₃ can activate substrates and favor a specific reaction pathway.[3] In other cases, transition metals like copper or iron can mediate the reaction through different mechanisms, potentially leading to improved selectivity.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical outcome. It is advisable to screen a range of solvents with varying properties.

  • Reaction Temperature: Temperature can have a significant impact on the selectivity of a reaction. Lowering the temperature may favor the thermodynamically more stable product, while higher temperatures might lead to the kinetically controlled product.

  • Substituent Effects: The electronic and steric nature of the substituents on your starting materials will heavily influence the regioselectivity. Electron-withdrawing groups on the pyridine ring can alter the nucleophilicity of the pyridine nitrogen, while bulky substituents can sterically hinder the approach to one of the reactive sites.

Frequently Asked Questions (FAQs)

Question: What are the most common synthetic routes to imidazo[1,5-a]pyridines?

Answer: A variety of synthetic methods have been developed for the synthesis of imidazo[1,5-a]pyridines.[1][2] Some of the most prevalent approaches include:

  • Cyclocondensation Reactions: These methods typically involve the reaction of a 2-(aminomethyl)pyridine derivative with an electrophilic partner such as a carboxylic acid, acyl chloride, or aldehyde.[1][2]

  • Transition-Metal-Catalyzed Reactions: Copper and iron catalysts are frequently used to promote the synthesis of imidazo[1,5-a]pyridines through various mechanisms, including C-H amination and oxidative cyclization.[4]

  • Metal-Free Syntheses: Several metal-free methods have also been reported, often utilizing reagents like iodine to mediate the cyclization.[5]

Question: What is the general mechanism for the formation of the imidazo[1,5-a]pyridine ring system?

Answer: The formation of the imidazo[1,5-a]pyridine ring system generally proceeds through the formation of an imine or a related intermediate, followed by an intramolecular cyclization. A common mechanistic pathway involves the condensation of a 2-(aminomethyl)pyridine with an aldehyde or ketone to form an imine. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the imine carbon, leading to a dihydroimidazo[1,5-a]pyridine intermediate, which is then oxidized to the aromatic product.

Below is a generalized workflow for troubleshooting regioselectivity issues:

Caption: A workflow for systematically troubleshooting regioselectivity in imidazo[1,5-a]pyridine synthesis.

Key Factors Influencing Regioselectivity

The regioselective synthesis of imidazo[1,5-a]pyridines is a multifaceted problem. The following table summarizes the key experimental variables and their potential impact on the reaction outcome.

FactorInfluence on RegioselectivityKey Considerations
Catalyst Can favor one mechanistic pathway over another, leading to different regioisomers.Screen both Lewis and Brønsted acids, as well as various transition metal catalysts (e.g., Cu, Fe, Pd).[3][4]
Solvent Can stabilize or destabilize key intermediates and transition states.Test a range of solvents with varying polarity and coordinating ability (e.g., toluene, THF, DMF, acetonitrile).
Temperature Can shift the selectivity between kinetic and thermodynamic control.Reactions at lower temperatures may favor the more stable isomer, while higher temperatures can lead to a mixture.
Substituents Electronic and steric effects of substituents on both starting materials are critical.Electron-donating or withdrawing groups can alter the nucleophilicity of the reacting centers. Bulky groups can sterically direct the cyclization.
Leaving Group In reactions involving nucleophilic substitution, a good leaving group can accelerate the desired reaction pathway.The choice of activating group for the electrophile is important.

Mechanistic Insight into Regioisomer Formation

The formation of C1 versus C3 substituted imidazo[1,5-a]pyridines can be rationalized by considering the different possible cyclization pathways of a common intermediate. The diagram below illustrates a simplified mechanistic hypothesis.

Regioselectivity_Mechanism cluster_start Starting Materials cluster_pathways Cyclization Pathways 2_aminomethylpyridine 2-(Aminomethyl)pyridine Derivative Intermediate Key Reaction Intermediate (e.g., Amidinium species) 2_aminomethylpyridine->Intermediate Electrophile Electrophilic Partner Electrophile->Intermediate Pathway_A Pathway A: Attack at C1 Position Intermediate->Pathway_A Pathway_B Pathway B: Attack at C3 Position Intermediate->Pathway_B C1_Isomer C1-Substituted Imidazo[1,5-a]pyridine Pathway_A->C1_Isomer C3_Isomer C3-Substituted Imidazo[1,5-a]pyridine Pathway_B->C3_Isomer

Caption: A simplified diagram illustrating the divergent pathways leading to C1 and C3 regioisomers.

Experimental Protocols

General Procedure for a Trial Reaction to Assess Regioselectivity:

  • To a stirred solution of the 2-(aminomethyl)pyridine derivative (1.0 mmol) in the chosen solvent (5 mL), add the electrophilic reagent (1.1 mmol) and the catalyst (0.1 mmol).

  • Stir the reaction mixture at the desired temperature for the specified time (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., water or saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the purified product and any mixed fractions by ¹H NMR and LC-MS to determine the ratio of the regioisomers.

References

Technical Support Center: Synthesis & Optimization of Methyl imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl imidazo[1,5-a]pyridine-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, actionable advice for optimizing this specific synthesis. We will address common experimental challenges, provide detailed protocols, and explain the scientific reasoning behind our recommendations.

Introduction & Proposed Synthetic Pathway

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The target molecule, this compound, is a valuable building block for drug discovery programs.

A robust and common method for constructing the imidazo[1,5-a]pyridine core is the cyclocondensation of a 2-(aminomethyl)pyridine derivative.[1] This guide will focus on the synthesis of the target molecule via the cyclization of a key intermediate, Methyl 6-(aminomethyl)pyridine-2-carboxylate , with a suitable C1 source, such as triethyl orthoformate or formic acid, under acidic conditions.

Proposed Two-Step Synthesis:
  • Step 2: Cyclocondensation. The synthesized aminomethylpyridine precursor is then cyclized to form the final product.

The overall synthetic strategy is visualized below.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation A Methyl 6-methyl- pyridine-2-carboxylate B Methyl 6-(bromomethyl)- pyridine-2-carboxylate A->B NBS, AIBN CCl4, Reflux C Methyl 6-(aminomethyl)- pyridine-2-carboxylate B->C 1. K-Phthalimide 2. H2NNH2 D Methyl imidazo[1,5-a]- pyridine-6-carboxylate C->D HC(OEt)3 p-TsOH, Toluene Reflux G Start Low or No Product Yield? CheckSM Verify Starting Material Purity & Integrity via NMR / LC-MS Start->CheckSM Start Here SM_Bad Degradation or Impurity Detected CheckSM->SM_Bad Problem Found SM_OK Purity Confirmed CheckSM->SM_OK No Issue CheckCond Review Reaction Conditions (Temp, Time, Catalyst) Cond_Bad Conditions Suboptimal CheckCond->Cond_Bad Problem Found Cond_OK Conditions Correct CheckCond->Cond_OK No Issue CheckWorkup Analyze Aqueous & Organic Layers During Workup Workup_Bad Product Lost to Aqueous Layer CheckWorkup->Workup_Bad Problem Found Sol_SM ACTION: Re-purify or re-synthesize starting material. SM_Bad->Sol_SM SM_OK->CheckCond Sol_Cond ACTION: Optimize temperature or increase catalyst loading. Cond_Bad->Sol_Cond Cond_OK->CheckWorkup Sol_Workup ACTION: Back-extract aqueous layer with EtOAc or DCM. Workup_Bad->Sol_Workup

References

Technical Support Center: Imidazo[1,5-a]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for imidazo[1,5-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important heterocyclic scaffold. Imidazo[1,5-a]pyridines are prevalent in medicinal chemistry and agrochemicals, making their efficient synthesis a critical endeavor.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges in your cyclization reactions.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My imidazo[1,5-a]pyridine cyclization reaction shows low to no product formation. Where should I start troubleshooting?

Answer:

This is a common issue that can stem from several factors, from reagent quality to suboptimal reaction conditions. A systematic approach is key.

Initial Checks (The "Low-Hanging Fruit"):

  • Reagent Integrity:

    • Starting Materials: Verify the purity of your precursors (e.g., 2-pyridyl ketones, alkylamines, amino acids) by NMR or LC-MS. Impurities can inhibit catalysts or lead to side reactions.

    • Solvent and Reagents: Ensure solvents are anhydrous if the reaction is moisture-sensitive. Many cyclizations, especially those involving condensation steps, are hindered by water.[2] For reactions requiring an oxidant (e.g., O₂, DTBP), ensure it is active and added correctly.[3][4]

    • Catalyst Activity: If using a metal catalyst (e.g., copper or iron salts), ensure it has not degraded.[5] Consider using a freshly opened bottle or purifying the catalyst if necessary.

  • Reaction Setup:

    • Inert Atmosphere: For oxygen-sensitive reactions, particularly those involving Cu(I) catalysts, ensure your system is properly purged with an inert gas like argon or nitrogen.[5] Conversely, some oxidative cyclizations explicitly require air or oxygen.[3]

    • Temperature Control: Verify your reaction temperature. Many cyclizations require significant heat to overcome activation barriers.[4][6] A temperature deviation of even 10-20°C can dramatically affect the reaction rate.

Workflow for Diagnosing No Product Formation

G start No Product Observed (TLC/LC-MS) reagents Verify Reagent Purity & Activity (NMR, LC-MS) start->reagents Step 1 setup Check Reaction Setup (Temp, Atmosphere) reagents->setup Step 2 intermediate Analyze for Intermediates setup->intermediate Step 3 Is starting material consumed? conditions Systematically Vary Conditions intermediate->conditions Yes rethink Re-evaluate Synthetic Route intermediate->rethink No conditions->rethink If still no product

Caption: Troubleshooting workflow for reaction failure.

Deeper Mechanistic Considerations:

  • Incomplete Condensation: Many routes to imidazo[1,5-a]pyridines involve an initial condensation to form an imine or enamine intermediate.[7][8] If this step fails, the cyclization cannot proceed.

    • Solution: For acid-catalyzed condensations, ensure the correct acid and stoichiometry are used. For reactions that generate water, consider using a Dean-Stark trap or molecular sieves to drive the equilibrium forward.[2]

  • Failed Cyclization/Oxidation: The key ring-closing step may be the bottleneck.

    • For Oxidative Cyclizations: If you see an intermediate but no product, the oxidative step might be failing. Ensure your oxidant is active and the conditions are appropriate. Some copper-catalyzed systems use O₂ from the air as the terminal oxidant.[3]

    • For Acid-Catalyzed Cyclizations (e.g., Pictet-Spengler type): The acidity of the medium is crucial. If the acid is too weak, the cyclization won't be catalyzed effectively. If it's too strong, it could lead to decomposition.[9] Consider screening different acids (e.g., p-TsOH, TFA, BF₃·OEt₂).[6][10]

Question 2: My reaction is messy, with multiple spots on TLC. What are the likely side reactions and how can I minimize them?

Answer:

A complex reaction mixture often points to issues with selectivity, stability, or competing reaction pathways.

Common Side Reactions:

  • Over-oxidation or N-Oxide Formation: The pyridine nitrogen is susceptible to oxidation, especially in reactions employing strong oxidants.[2] This can form an unreactive N-oxide of your starting material or product.

    • Mitigation: Use a milder oxidant or a stoichiometric amount instead of an excess. Carefully control the reaction temperature, as higher temperatures can promote over-oxidation.

  • Polymerization/Tarring: This is common with electron-rich aldehydes or when using strong acids at high temperatures, which can cause decomposition.[9]

    • Mitigation: Lower the reaction temperature. If possible, use a milder catalyst. Slow addition of a key reagent can sometimes help maintain a low concentration and prevent polymerization.

  • Formation of Regioisomers: In syntheses using asymmetrical precursors, the formation of regioisomers is possible. For example, the cyclization of in-situ generated amines with asymmetrical 1,3-diketones can lead to a mixture of products.[11]

    • Mitigation: This is often an inherent challenge of the chosen route. Modifying the steric or electronic properties of your substrates can sometimes favor one isomer. Otherwise, chromatographic separation is necessary.

Troubleshooting Logic for Side Reactions

G start Complex Mixture Observed identify Identify Byproducts (LC-MS, NMR) start->identify n_oxide N-Oxide Formation? identify->n_oxide polymer Polymerization/Tar? identify->polymer isomers Regioisomers? identify->isomers solution1 Use Milder/Stoichiometric Oxidant Lower Temperature n_oxide->solution1 Solution solution2 Lower Temperature Use Milder Catalyst Slow Reagent Addition polymer->solution2 Solution solution3 Modify Substrate Sterics/Electronics Optimize for Separation isomers->solution3 Solution

Caption: Logic for addressing common side reactions.

Question 3: My yield is consistently low (<30%). What are the most impactful parameters to optimize?

Answer:

Low yield, assuming the product is being formed cleanly, points to an inefficient process. Optimization should be systematic.

Key Optimization Parameters:

ParameterRationale & Expert InsightCommon Starting Points
Catalyst System The choice and loading of the catalyst are critical. For copper-catalyzed reactions, the ligand can significantly impact efficiency.[5] For acid-catalyzed reactions, the type and concentration of the acid dictate the rate and side reactions.[10]Screen different copper salts (e.g., CuI, CuBr, Cu(OTf)₂).[4][5] Test various acids (p-TsOH, TFA). Vary catalyst loading from 5 mol% to 20 mol%.
Solvent The solvent affects reagent solubility, reaction rate, and sometimes the reaction pathway itself. For example, a combination of solvents can be crucial for achieving quantitative yields in some transannulation reactions.[3]Screen a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DCE).[10] For oxidative reactions, anisole can be a "green" and effective option.[3]
Temperature & Time These parameters are intrinsically linked. Insufficient heat or time will lead to incomplete conversion.[2] Excessive heat can cause decomposition.Start with the literature-reported temperature and monitor by TLC/LC-MS every few hours. If the reaction stalls, incrementally increase the temperature by 10-20°C.
Stoichiometry The ratio of reactants can influence equilibrium and suppress side reactions. For example, using a slight excess of one reagent can drive the reaction to completion.[6]Start with a 1:1 or 1:1.2 ratio of your main coupling partners. Adjust based on whether you observe unreacted starting material.

A Note on Purification: Don't underestimate losses during workup and chromatography. Ensure your extraction pH is appropriate for your product's pKa and that your chosen chromatography conditions are well-suited for separation without causing on-column degradation.[2]

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic strategies for constructing the imidazo[1,5-a]pyridine core?

A: There are several robust methods. The most common include:

  • Cyclocondensation Reactions: This is a broad category that often involves forming the ring from precursors like 2-(aminomethyl)pyridines and various electrophiles.[12][13]

  • Oxidative Cyclization: These methods often involve the copper- or iron-catalyzed reaction of pyridine ketones or aldehydes with amines, using an oxidant like O₂ to facilitate the final aromatization step.[3][5]

  • Transannulation Reactions: These elegant reactions construct the imidazo[1,5-a]pyridine core by rearranging another heterocyclic system, such as pyridotriazoles, in the presence of a catalyst.[3]

  • Decarboxylative Cyclization: This strategy uses readily available α-amino acids as precursors, which couple with 2-benzoylpyridines in a copper/iodine co-catalyzed process.[4][14]

Q: How do electron-donating or electron-withdrawing groups on the starting materials affect the cyclization?

A: Substituent effects are highly dependent on the specific mechanism.

  • In Pictet-Spengler type reactions , electron-donating groups on the aromatic aldehyde generally lead to higher yields, as they stabilize the carbocation intermediate formed during cyclization. Conversely, electron-withdrawing groups can hinder the reaction.[9]

  • For oxidative C-H amination reactions , the electronics of both the pyridine and the amine component play a role. The specific impact can vary, but generally, the reaction tolerates a good range of functional groups.[8] It is often necessary to perform empirical optimization for new substrates.

Q: I am performing a copper-catalyzed cyclization. What is a good starting point for my reaction conditions?

A: A common and effective starting point for many copper-catalyzed syntheses of 1,3-disubstituted imidazo[1,5-a]pyridines is the reaction of a 2-benzoylpyridine with an α-amino acid. Based on established protocols, you could start with:

  • Catalyst: Cu(OTf)₂ (10 mol%)

  • Co-catalyst/Additive: Molecular Iodine (I₂) (20 mol%)

  • Oxidant: Di-tert-butyl peroxide (DTBP)

  • Solvent: Toluene

  • Temperature: 120 °C

  • Time: 10-12 hours This system has proven effective for a range of substrates.[4][14]

Key Experimental Protocol: Copper/Iodine-Cocatalyzed Decarboxylative Cyclization

This protocol is a representative example for the synthesis of a 1,3-disubstituted imidazo[1,5-a]pyridine.[4]

Step-by-Step Methodology:

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add the 2-benzoylpyridine derivative (1.0 mmol, 1.0 equiv), the α-amino acid (1.2 mmol, 1.2 equiv), Cu(OTf)₂ (0.1 mmol, 10 mol%), and molecular iodine (I₂) (0.2 mmol, 20 mol%).

  • Atmosphere: Seal the tube and evacuate and backfill with an inert atmosphere (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) and di-tert-butyl peroxide (DTBP) (2.0 mmol, 2.0 equiv) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 10-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium thiosulfate (to quench excess iodine), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired imidazo[1,5-a]pyridine product.

References

Technical Support Center: Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Methyl imidazo[1,5-a]pyridine-6-carboxylate (CAS No. 139183-89-4). The information herein is curated to ensure scientific integrity and promote safe and effective experimental practices.

I. Compound Overview and Key Properties

This compound is a heterocyclic organic compound belonging to the imidazopyridine family. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[1] Understanding the fundamental properties of this compound is crucial for its proper handling and use in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 139183-89-4--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Formula C₉H₈N₂O₂--INVALID-LINK--[2], --INVALID-LINK--[3]
Molecular Weight 176.17 g/mol --INVALID-LINK--[2], --INVALID-LINK--[3]
Appearance Typically a solid powder (color may vary by purity and manufacturer)Inferred from general knowledge of similar compounds
Purity ≥95% (as specified by suppliers)--INVALID-LINK--[2]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of this compound.

Q1: What are the primary hazards associated with this compound?

A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Therefore, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area to avoid exposure.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Several suppliers recommend storage at room temperature.[2][5] To prevent degradation, it is crucial to protect the compound from moisture and direct sunlight. Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: A comprehensive PPE strategy is essential for the safe handling of this powdered chemical.[6][7][8] The recommended PPE includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield to protect against splashes and airborne particles.[6][8]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are necessary to prevent skin contact.[6][7]

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of airborne particles.[6][8]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound should be treated as hazardous chemical waste.[4][9] Collect all waste material in a clearly labeled, sealed container.[4] Disposal should be carried out through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[9] Do not dispose of this compound down the drain or in general waste.

III. Troubleshooting Guides

This section provides solutions to potential issues that may arise during experiments involving this compound.

Problem 1: The compound is not dissolving as expected.

  • Possible Cause: Use of an inappropriate solvent. The solubility of imidazopyridine derivatives can vary.

  • Troubleshooting Steps:

    • Perform a small-scale solubility test: Test the solubility of a small amount of the compound in a range of common laboratory solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and dichloromethane.

    • Consider gentle heating or sonication: These techniques can aid in the dissolution of the compound. However, be mindful of potential degradation at elevated temperatures. Monitor for any color changes that may indicate decomposition.

Problem 2: Inconsistent experimental results or suspected compound degradation.

  • Possible Cause: The compound may have degraded due to improper storage or handling. Imidazopyridine esters can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions.

  • Troubleshooting Steps:

    • Verify storage conditions: Ensure the compound has been stored in a tightly sealed container in a dry environment.

    • Assess the appearance of the compound: Any change in color or consistency from the original batch could indicate degradation.

    • Prepare fresh solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the risk of degradation in solution.

    • Analytical verification: If degradation is suspected, verify the purity and integrity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

IV. Experimental Protocols

This section outlines key experimental workflows for the safe handling of this compound.

Protocol 1: Weighing and Preparing Solutions of Powdered Compound

This protocol is designed to minimize exposure to the powdered form of the compound.[10][11]

  • Preparation:

    • Don all required PPE (lab coat, gloves, safety goggles).

    • Ensure a certified chemical fume hood is operational.

    • Clean the work surface within the fume hood.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use an exhausted balance enclosure.

    • Tare a clean, dry weighing vessel.

    • Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid creating airborne dust.

    • Securely close the stock container immediately after use.

  • Solution Preparation:

    • Add the appropriate solvent to the weighing vessel containing the compound.

    • Gently swirl or use a magnetic stirrer to facilitate dissolution. Sonication or gentle warming may be applied if necessary.

    • Once dissolved, transfer the solution to the final reaction vessel or storage container.

Protocol 2: Handling a Small Spill

This protocol outlines the steps for safely cleaning up a small spill of the powdered compound.[4]

  • Immediate Actions:

    • Alert others in the immediate vicinity.

    • If outside a fume hood, evacuate the area and prevent re-entry.

  • Cleanup Procedure:

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the powder from becoming airborne.

    • Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the spill area with a suitable solvent and wipe clean with absorbent pads.

    • Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container.

    • Wash hands thoroughly after the cleanup is complete.

V. Visualizations

Diagram 1: Personal Protective Equipment (PPE) Workflow

PPE_Workflow start Start: Prepare to Handle Compound assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe don_ppe Don PPE in Correct Order: 1. Lab Coat 2. Gloves 3. Goggles/Face Shield 4. Respirator (if needed) select_ppe->don_ppe handle_compound Proceed with Experimental Work don_ppe->handle_compound doff_ppe Doff PPE Safely: - Avoid Self-Contamination handle_compound->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: A workflow diagram illustrating the correct selection and use of PPE.

Diagram 2: Spill Response Decision Tree

Spill_Response spill Spill of this compound Occurs is_small Is the spill small and contained? spill->is_small small_spill Follow Small Spill Protocol: - Alert colleagues - Don PPE - Cover and collect waste - Decontaminate area is_small->small_spill Yes large_spill Large Spill Protocol: - Evacuate the area - Alert supervisor and EHS - Prevent entry - Await professional cleanup is_small->large_spill No

Caption: A decision tree for responding to a chemical spill.

VI. References

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. --INVALID-LINK--

  • How to Choose PPE for Chemical Work. Allan Chemical. --INVALID-LINK--

  • Personal Protective Equipment (PPE). CHEMM. --INVALID-LINK--

  • Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Coatings. --INVALID-LINK--

  • Standard Operating Procedure for Imidazole. Washington State University. --INVALID-LINK--

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. --INVALID-LINK--

  • This compound. Merck. --INVALID-LINK--

  • This compound. ChemScene. --INVALID-LINK--

  • This compound. BLDpharm. --INVALID-LINK--

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley EHS. --INVALID-LINK--

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. --INVALID-LINK--

  • Working Safely with Toxic Powders. Duke University Safety. --INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. --INVALID-LINK--

  • Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry. --INVALID-LINK--

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI. --INVALID-LINK--

  • Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. --INVALID-LINK--

  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives. ResearchGate. --INVALID-LINK--

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. --INVALID-LINK--

  • Proper Disposal Procedures for PHENAZ (Phenazopyridine). Benchchem. --INVALID-LINK--

  • Pharmaceutical Powder Handling 101: Safety, Compliance & Containment. ILC Dover. --INVALID-LINK--

  • Methyl imidazo[1,5-a]pyridine-1-carboxylate. AZA Mid-Year Meeting. --INVALID-LINK--

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. --INVALID-LINK--

  • Establishing powder-handling workflow practices and standard operating procedures: compounding pharmacy and safety. PubMed. --INVALID-LINK--

  • Safety Data Sheet. Kao Chemicals. --INVALID-LINK--

  • Guidelines for the safe disposal of expired drugs. World Health Organization. --INVALID-LINK--

  • Imidazo[1,2-a]pyridine-6-carboxylic acid. Sigma-Aldrich. --INVALID-LINK--

  • C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–C(sp2) Linkage. National Institutes of Health. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

References

Technical Support Center: Chiral Imidazo[1,5-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization in the Synthesis of Enantiopure Imidazo[1,5-a]Pyridines

The stereochemical integrity of pharmacologically active molecules is paramount. For drug development professionals and researchers focused on imidazo[1,5-a]pyridines, a privileged scaffold in medicinal chemistry, ensuring the enantiopurity of synthesized compounds is a critical, yet often challenging, endeavor.[1][2] Racemization—the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers—can significantly diminish the therapeutic efficacy and safety of a drug candidate.[3]

This technical support guide, designed for scientists at the bench, provides in-depth troubleshooting advice, field-proven protocols, and a foundational understanding of the mechanisms that lead to the loss of stereochemical information during the synthesis of chiral imidazo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization in imidazo[1,5-a]pyridine synthesis?

A1: The most common pathway for racemization, particularly in syntheses involving the formation of a stereocenter adjacent to the imidazole ring, is through the deprotonation of the chiral carbon. This abstraction of a proton, often facilitated by basic conditions used in cyclization or deprotection steps, generates a planar, achiral enolate or a related resonance-stabilized intermediate. Subsequent non-stereospecific reprotonation of this intermediate leads to a racemic or near-racemic mixture.[4] The acidity of this proton is significantly increased when adjacent to activating groups, making it susceptible to even mild bases.

Q2: Which steps in the synthesis are most susceptible to racemization?

A2: Racemization can occur at multiple stages, but the most critical steps are typically:

  • Cyclization/Condensation: Many synthetic routes to imidazo[1,5-a]pyridines involve a base-mediated cyclization step.[5][6] If the stereocenter is already established and contains an acidic proton, this step is a major risk point.

  • Deprotection: Removal of protecting groups under harsh acidic or basic conditions can lead to epimerization.

  • Purification: Prolonged exposure to certain chromatographic media (e.g., non-neutral silica gel) or elevated temperatures during solvent evaporation can catalyze racemization.

  • Post-synthetic Handling: The final chiral product itself might be unstable to certain pH conditions or temperatures, leading to racemization during storage or formulation.[4]

Q3: How does the choice of solvent and base impact enantiomeric excess (ee)?

A3: Solvents and bases play a crucial role. Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) are more likely to cause deprotonation and subsequent racemization. The choice of solvent can influence the reaction by stabilizing intermediates and affecting the conformation of the substrate and catalyst.[7] For instance, aprotic polar solvents might stabilize the charged enolate intermediate, potentially increasing the rate of racemization. It is often a delicate balance, as the conditions required for the desired reaction may also be conducive to racemization.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Problem 1: Significant loss of enantiomeric excess (ee) is observed after the cyclization step.

Possible Causes:

  • Harsh Basic Conditions: The base used for the cyclization is too strong or is used in excess, leading to rapid deprotonation at the chiral center.

  • Elevated Reaction Temperature: Higher temperatures provide the necessary activation energy for the deprotonation-reprotonation equilibrium to occur, favoring racemization.

  • Prolonged Reaction Time: Even under mild conditions, extended reaction times can lead to a gradual loss of enantiopurity.

Solutions & Scientific Rationale:

  • Screen Weaker Bases: Switch from strong bases like alkoxides or hydroxides to milder, non-nucleophilic organic bases.

    • Rationale: Bases like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU) can be effective in promoting cyclization while being less aggressive in abstracting the chiral proton. The choice of base should be carefully optimized.

  • Lower the Reaction Temperature: Perform the cyclization at the lowest temperature that allows for a reasonable reaction rate.

    • Rationale: Racemization is a kinetically controlled process. By lowering the temperature, you reduce the available thermal energy, thus disfavoring the competing racemization pathway.[8] It is advisable to monitor the reaction progress closely by TLC or LC-MS to avoid unnecessarily long reaction times.

  • Use a Catalytic System: Employ a chiral catalyst, such as a chiral phosphoric acid, which can promote the cyclization enantioselectively, often under milder conditions.[9]

    • Rationale: Asymmetric catalysis not only can set the stereocenter with high enantioselectivity but also operates under conditions specifically designed to preserve it.[9]

Problem 2: The crude product shows high ee, but it drops significantly after purification by column chromatography.

Possible Causes:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze the epimerization of sensitive compounds.

  • Prolonged Contact Time: Long purification times on the column increase the exposure of the compound to the stationary phase.

  • Use of Protic Solvents: Solvents like methanol in the eluent can facilitate proton exchange, leading to racemization on the silica surface.

Solutions & Scientific Rationale:

  • Neutralize the Silica Gel: Use silica gel that has been pre-treated with a base.

    • Protocol: Prepare a slurry of silica gel in the desired solvent system containing 1-2% of a volatile base like triethylamine. Pack the column with this slurry. This neutralizes the acidic sites on the silica surface.

  • Switch to an Alternative Stationary Phase: Consider using alumina (basic or neutral), or reversed-phase silica (C18).

    • Rationale: These materials have different surface properties and may be less likely to promote racemization for your specific compound.

  • Minimize Purification Time: Use flash chromatography with slightly higher pressure to speed up the elution. Collect broader fractions and analyze them by TLC or chiral HPLC before combining.

  • Chiral HPLC/SFC for Purification: For high-value materials or when achiral chromatography fails, purification using a chiral stationary phase is the method of choice.[10][11] This not only purifies the compound but also separates any racemate that may have formed.[10]

Data-Driven Optimization: The Impact of Reaction Parameters

The following table summarizes hypothetical results from an optimization study for a base-mediated cyclization, illustrating how systematic changes in reaction conditions can mitigate racemization.

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)ee (%)
1K₂CO₃ (2.0)Acetonitrile80128545
2K₂CO₃ (2.0)Acetonitrile25247082
3DIPEA (2.5)Dichloromethane25246595
4DBU (1.1)Tetrahydrofuran01878>99

Analysis: This data clearly demonstrates that moving from a strong inorganic base at high temperature (Entry 1) to milder organic bases at lower temperatures (Entries 2-4) dramatically improves the enantiomeric excess of the final product.

Visualizing the Problem and Solution

Mechanism of Racemization

The following diagram illustrates the common base-catalyzed racemization mechanism at a chiral center (C*) alpha to a group R' and part of the heterocyclic system.

racemization cluster_enantiomer (S)-Enantiomer cluster_intermediate Planar Achiral Intermediate cluster_enantiomer2 (R)-Enantiomer s_enantiomer H-C*R'R'' intermediate [C*R'R'']⁻ s_enantiomer->intermediate + Base - H⁺ intermediate->s_enantiomer + H⁺ r_enantiomer R''R'C*-H intermediate->r_enantiomer + H⁺

Caption: Base-catalyzed deprotonation leads to a planar intermediate, which can be reprotonated from either face, resulting in racemization.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and solve issues of racemization.

workflow start Start: Synthesize Chiral Imidazo[1,5-a]pyridine check_crude Analyze Crude Product by Chiral HPLC/SFC start->check_crude is_ee_high_crude ee > 98%? check_crude->is_ee_high_crude purify Proceed to Purification is_ee_high_crude->purify Yes troubleshoot_synthesis Troubleshoot Synthesis: - Lower Temperature - Screen Milder Bases - Reduce Reaction Time is_ee_high_crude->troubleshoot_synthesis No check_pure Analyze Pure Product by Chiral HPLC/SFC purify->check_pure is_ee_high_pure ee > 98%? check_pure->is_ee_high_pure troubleshoot_purification Troubleshoot Purification: - Use Neutralized Silica - Switch Stationary Phase - Use Chiral Chromatography is_ee_high_pure->troubleshoot_purification No success Success: Enantiopure Product Obtained is_ee_high_pure->success Yes troubleshoot_synthesis->start Re-optimize troubleshoot_purification->purify Re-purify

Caption: A systematic workflow for identifying the source of racemization and implementing corrective actions.

Detailed Experimental Protocol: Racemization-Free Cyclization

This protocol describes a general procedure for an intramolecular cyclization to form a chiral imidazo[1,5-a]pyridine, optimized to minimize racemization.

Objective: To cyclize a chiral N-(pyridin-2-ylmethyl)amine derivative to the corresponding tetrahydroimidazo[1,5-a]pyridine while preserving enantiopurity.

Materials:

  • Chiral starting material (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,8-Diazabicyclo[11.7.0]undec-7-ene (DBU) (1.1 equiv)

  • Nitrogen or Argon atmosphere

  • Reaction vessel with magnetic stirrer

  • Cooling bath (ice-water or dry ice-acetone)

Procedure:

  • Preparation: Ensure the reaction vessel is oven-dried and cooled under a stream of inert gas.

  • Dissolution: Dissolve the chiral starting material in anhydrous THF (concentration typically 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

    • Rationale: Starting the reaction at a low temperature is a key preventative measure against racemization.[8]

  • Base Addition: Add DBU (1.1 equivalents) dropwise to the cooled, stirring solution over 5-10 minutes.

    • Rationale: DBU is a strong, non-nucleophilic base suitable for promoting cyclization. Slow addition helps to control any exotherm.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every 30-60 minutes. The reaction should be stopped as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at a low temperature (< 40 °C).

  • Analysis: Immediately analyze the crude product by chiral HPLC or SFC to determine the enantiomeric excess before proceeding with purification.

References

Technical Support Center: Catalyst Poisoning in Methyl Imidazo[1,5-a]pyridine-6-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on catalyst poisoning. Our goal is to provide practical, experience-driven advice to help you troubleshoot and optimize your reactions.

Introduction: The Synthetic Challenge

This compound is a valuable scaffold in medicinal chemistry.[1] Its synthesis often involves the construction of the imidazo[1,5-a]pyridine core, followed by functionalization. A common and efficient method for introducing the methyl carboxylate group at the 6-position is through a palladium-catalyzed cross-coupling reaction, such as a carbonylative coupling of a halo-imidazo[1,5-a]pyridine precursor. While powerful, these catalytic systems are sensitive to various impurities that can lead to catalyst deactivation, resulting in low yields and reaction failures. This guide will focus on troubleshooting these issues, with an emphasis on identifying and mitigating catalyst poisoning.

Troubleshooting Guide: Catalyst Deactivation in Palladium-Catalyzed Carboxylation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound via a presumed palladium-catalyzed carbonylation or similar cross-coupling reaction.

Q1: My reaction has stalled or is showing low conversion to the desired product. What are the likely causes related to the catalyst?

A1: A stalled or low-conversion reaction is a classic symptom of catalyst deactivation. In the context of a palladium-catalyzed synthesis of a substituted imidazo[1,5-a]pyridine, several factors could be at play. The primary suspects are catalyst poisoning, thermal degradation of the catalyst, or suboptimal reaction conditions.

Initial Diagnostic Workflow:

To systematically diagnose the issue, follow this workflow:

Troubleshooting_Workflow start Low Conversion/ Stalled Reaction check_conditions Verify Reaction Conditions (Temp, Time, Pressure) start->check_conditions check_reagents Analyze Reagent Purity check_conditions->check_reagents Conditions OK check_catalyst Evaluate Catalyst Health check_reagents->check_catalyst Reagents Pure poisoning Catalyst Poisoning Suspected check_catalyst->poisoning Sudden Deactivation sintering Thermal Degradation (Sintering) check_catalyst->sintering Gradual Deactivation leaching Catalyst Leaching check_catalyst->leaching Loss of Activity over Recycles remediation Implement Remediation Strategy poisoning->remediation sintering->remediation leaching->remediation end Optimized Reaction remediation->end

Caption: A workflow for troubleshooting catalyst deactivation.

Q2: I suspect catalyst poisoning. What are the common poisons in the synthesis of this compound?

A2: Given the likely reactants for a palladium-catalyzed synthesis (a halo-imidazo[1,5-a]pyridine and a source for the carboxylate group), several classes of compounds can act as potent poisons.

Potential Poison Source Mechanism of Poisoning
Sulfur Compounds Impurities in starting materials (e.g., halo-pyridines) or solvents.Sulfur-containing functional groups (thiols, thioethers, etc.) strongly and often irreversibly bind to the palladium surface, blocking active sites.
Nitrogen-Containing Heterocycles The pyridine moiety of the reactant/product itself, or other nitrogen-containing impurities.The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium center, inhibiting the binding of reactants.[2] This is a form of self-inhibition or product inhibition.
Halide Impurities Excess halides from the starting halo-imidazo[1,5-a]pyridine or side reactions.While necessary for the catalytic cycle, excess halide ions can lead to the formation of stable, less reactive palladium-halide complexes, slowing down the reaction.
Water and Oxygen Inadequately dried solvents or exposure to air.Moisture can lead to the formation of inactive palladium hydroxide species.[3] Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) oxides.
Phosphorus Compounds Impurities from the synthesis of phosphine ligands.Trivalent phosphorus compounds (e.g., phosphines) are common ligands, but certain phosphorus-containing impurities can act as poisons.

Mechanism of Palladium Catalyst Poisoning by a Nitrogen-Containing Heterocycle:

Catalyst_Poisoning_Mechanism Pd_catalyst Pd(0) Catalyst (Active) Product Product Pd_catalyst->Product Catalyzes Reaction Poisoned_Catalyst Poisoned Pd Complex (Inactive) Pd_catalyst->Poisoned_Catalyst Reactant Reactant Reactant->Pd_catalyst Binds to Active Site Poison Nitrogen-Containing Poison (e.g., Pyridine) Poison->Pd_catalyst Strongly Binds to Active Site

Caption: A simplified diagram of catalyst poisoning.

Q3: How can I confirm that my catalyst is poisoned and not just inactive for other reasons?

A3: A combination of experimental observation and analytical techniques can help confirm catalyst poisoning.

  • Experimental Test: Run a control reaction with a fresh batch of catalyst and highly purified starting materials. If this reaction proceeds smoothly, it strongly suggests that your previous reaction was affected by impurities.

  • Catalyst Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisoning elements like sulfur or phosphorus on the catalyst surface.

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can provide a quantitative analysis of elemental impurities in your starting materials.

    • Transmission Electron Microscopy (TEM): Can reveal changes in the catalyst morphology, such as agglomeration (sintering), which is a different deactivation mechanism.

Q4: What practical steps can I take to prevent catalyst poisoning in my synthesis?

A4: Prevention is always the best strategy. Here are some actionable steps:

  • Purification of Starting Materials:

    • Halo-imidazo[1,5-a]pyridine: Recrystallize or use column chromatography to remove impurities. Pay close attention to sulfur-containing byproducts from the synthesis of the pyridine precursor.

    • Solvents: Use high-purity, anhydrous solvents. Consider passing them through a column of activated alumina to remove trace impurities.

  • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.

  • Use of Additives:

    • Bases: The choice of base is critical. Non-coordinating bases are often preferred to minimize competition for the palladium active sites.

    • Ligands: The use of appropriate phosphine or N-heterocyclic carbene (NHC) ligands can protect the palladium center and improve its stability and turnover number.

  • Control of Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the halo-imidazo[1,5-a]pyridine could lead to higher concentrations of inhibiting species.

Frequently Asked Questions (FAQs)

Q: Can the imidazo[1,5-a]pyridine product itself poison the palladium catalyst?

A: Yes, this is a valid concern. The nitrogen atoms in the imidazo[1,5-a]pyridine ring system have lone pairs of electrons that can coordinate to the palladium catalyst. This can lead to product inhibition, where the accumulation of the product slows down the reaction rate. The choice of ligand and reaction conditions can help to mitigate this effect.

Q: I am using a copper catalyst for a different step in my synthesis. Is it also susceptible to poisoning?

A: Copper catalysts are also susceptible to poisoning, although the specific poisons may differ slightly from those for palladium. Sulfur compounds are generally potent poisons for most transition metal catalysts. Amines and other nitrogen-containing compounds can also coordinate to copper and inhibit its catalytic activity. Several syntheses of the imidazo[1,5-a]pyridine core utilize copper catalysis.[4][5][6]

Q: Is it possible to regenerate a poisoned palladium catalyst?

A: Regeneration of a poisoned palladium catalyst can be challenging, especially in a laboratory setting. For industrial applications, thermal treatments or chemical washing can sometimes restore catalyst activity. However, for small-scale laboratory syntheses, it is often more practical and cost-effective to use a fresh batch of catalyst after taking steps to purify the reactants and solvents.

Q: My reaction is clean, but the yield is still moderate. Could this be a subtle form of catalyst deactivation?

A: It's possible. Slow, gradual deactivation can occur due to thermal sintering (agglomeration of catalyst particles at high temperatures) or leaching of the active metal from the support. If you are recycling your catalyst, you might observe a gradual decrease in yield with each cycle, which is indicative of these slower deactivation mechanisms.

Experimental Protocol: Purification of a Halo-Pyridine Starting Material

This protocol provides a general method for purifying a solid halo-pyridine starting material to minimize potential catalyst poisons.

  • Dissolution: Dissolve the crude halo-pyridine in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Note: Always perform a small-scale test to determine the optimal solvent system for recrystallization.

References

Validation & Comparative

A Senior Application Scientist's Guide to Methyl Imidazo[1,5-a]pyridine-6-carboxylate and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the dynamic landscape of medicinal chemistry and materials science, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic system, prized for its versatile biological activities and intriguing photophysical properties.[1][2] The introduction of a methyl carboxylate group onto this core structure gives rise to a series of positional isomers, each with a unique electronic and steric profile that can profoundly influence its interactions with biological targets and its performance in various applications.

This guide provides an in-depth, objective comparison of methyl imidazo[1,5-a]pyridine-6-carboxylate and its key positional isomers: the 5-carboxylate, 7-carboxylate, and 8-carboxylate derivatives. As researchers and drug development professionals, understanding the nuanced differences imparted by the seemingly subtle shift of a functional group is paramount to selecting the optimal candidate for a specific therapeutic or technological goal. We will delve into their synthesis, comparative physicochemical properties, diverse biological activities, and fluorescent characteristics, supported by available experimental data and detailed protocols to empower your research endeavors.

The Imidazo[1,5-a]pyridine Core: A Structural Overview

The imidazo[1,5-a]pyridine system is a fused bicyclic heteroaromatic compound consisting of an imidazole ring fused to a pyridine ring. This arrangement results in a planar, electron-rich structure that is a key pharmacophore in numerous biologically active molecules. The position of the methyl carboxylate substituent on the pyridine ring dictates the isomer and significantly impacts the molecule's overall properties.

isomers cluster_6 This compound cluster_5 Methyl imidazo[1,5-a]pyridine-5-carboxylate cluster_7 Methyl imidazo[1,5-a]pyridine-7-carboxylate cluster_8 Methyl imidazo[1,5-a]pyridine-8-carboxylate node_6 node_6 node_5 node_5 node_7 node_7 node_8 node_8

Figure 1: Chemical structures of the methyl imidazo[1,5-a]pyridine-carboxylate isomers.

Comparative Physicochemical Properties

PropertyMethyl imidazo[1,5-a]pyridine-5-carboxylateThis compoundMethyl imidazo[1,5-a]pyridine-7-carboxylateMethyl imidazo[1,5-a]pyridine-8-carboxylate
Molecular Formula C₉H₈N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂C₉H₈N₂O₂
Molecular Weight 176.17 g/mol 176.17 g/mol [3]176.17 g/mol [4]176.17 g/mol
XLogP3 1.91.7[3]1.6[4]1.6
Melting Point Not ReportedNot ReportedNot ReportedNot Reported
Solubility Sparingly soluble in polar organic solventsSparingly soluble in polar organic solventsSparingly soluble in polar organic solventsSparingly soluble in polar organic solvents

Expert Analysis: The XLogP3 values, a measure of lipophilicity, are quite similar across the isomers, suggesting that the position of the carboxylate group has a modest impact on this property. However, even small differences can influence membrane permeability and interaction with hydrophobic pockets of target proteins. The lack of reported melting point and solubility data in a comparative context highlights a gap in the current literature and presents an opportunity for further investigation.

Synthesis Strategies: A Generalized Approach

The synthesis of imidazo[1,5-a]pyridine derivatives, including the methyl carboxylate isomers, typically involves the cyclization of a substituted 2-(aminomethyl)pyridine with a suitable C1 synthon. A general and efficient method is the reaction of the corresponding pyridine-2-carboxaldehyde with an amine and formaldehyde in a three-component reaction. Variations in starting materials allow for the synthesis of the different positional isomers.

synthesis_workflow start Substituted Pyridine-2-carboxaldehyde cyclization Three-Component Cyclization start->cyclization reagents Amine (e.g., NH4OAc) + Formaldehyde reagents->cyclization product Methyl imidazo[1,5-a]pyridine- carboxylate Isomer cyclization->product High Yield

Figure 2: Generalized workflow for the synthesis of imidazo[1,5-a]pyridine cores.

For a more specific example, the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids has been achieved through the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by a one-pot treatment with trifluoroacetic anhydride and subsequent haloform cleavage, yielding the desired product in high yields.[5]

Comparative Biological Activities

The imidazo[1,5-a]pyridine scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The positioning of the methyl carboxylate group can significantly modulate this activity by influencing binding to target proteins.

Anticancer Activity

Derivatives of the imidazo[1,5-a]pyridine core have shown promise as anticancer agents, often acting as kinase inhibitors or disrupting microtubule dynamics.[6][7]

A patent has disclosed that derivatives of both imidazo[1,5-a]pyridine-6-carboxylic acid and imidazo[1,5-a]pyridine-7-carboxylic acid can be synthesized and utilized as inhibitors of Fibroblast Growth Factor 2 (FGF2).[8] This suggests potential applications in anti-angiogenic therapies for cancer treatment, as FGF2 is a key mediator of tumor vascularization. The patent describes the synthesis of various amide derivatives from these carboxylic acid isomers, indicating their utility as scaffolds for further chemical modification to optimize potency and pharmacokinetic properties.[8]

While direct comparative IC50 values for the methyl carboxylate isomers are not provided in the same study, the inclusion of both 6- and 7-substituted derivatives in the patent suggests that both positions are amenable to producing active compounds. The choice between these isomers would likely depend on the specific structure-activity relationships (SAR) for a given target.

Other Therapeutic Areas

The broader imidazo[1,5-a]pyridine class has been investigated for a multitude of other therapeutic applications, including:

  • Thromboxane Synthetase Inhibitors: For the treatment of diseases like cerebral ischemia and thrombosis.[9]

  • Antimicrobial Agents: Demonstrating both bacteriostatic and fungistatic activities.[10]

The influence of the carboxylate position on these activities has not been systematically explored, representing a promising avenue for future research.

Fluorescent Properties: A Tale of Positional Influence

Beyond their therapeutic potential, imidazo[1,5-a]pyridines are recognized for their fluorescent properties, making them valuable as probes in biological imaging and as components in organic light-emitting diodes (OLEDs).[1][11] The position of substituents, including the methyl carboxylate group, can significantly tune the photophysical properties of these molecules.

A study on new substituted imidazo[1,5-a]pyridine and imidazo[5,1-a]isoquinoline derivatives demonstrated that the position of a carboxylic group strongly modifies the optical properties.[1] The study found that the emission quantum yield is highly dependent on the chemical structure. For instance, comparing two isomers where a carboxylic group was introduced at different positions on a 1,3-substituted imidazo[1,5-a]pyridine core, a significant difference in quantum yield was observed (from 2% to 13%).[1][12] This highlights the critical role of isomeric positioning in designing fluorescent probes with optimal brightness.

While this study did not specifically investigate the methyl 5-, 6-, 7-, and 8-carboxylate isomers, it provides a strong rationale for expecting significant differences in their fluorescent properties. It is plausible that the position of the electron-withdrawing carboxylate group will influence the intramolecular charge transfer (ICT) characteristics of the excited state, thereby affecting the emission wavelength and quantum yield.

Experimental Protocols

To facilitate further research and direct comparison of these isomers, we provide a generalized protocol for a common in vitro cytotoxicity assay.

MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to assess the cytotoxic effects of the imidazo[1,5-a]pyridine-carboxylate isomers on a cancer cell line.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

mtt_assay_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->add_compounds incubate_48h Incubate for 48-72h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Figure 3: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and its positional isomers, drawing upon the available scientific literature. While direct, comprehensive comparative studies are lacking, the existing data strongly suggests that the position of the methyl carboxylate group is a critical determinant of the biological and photophysical properties of these compounds.

Key Takeaways:

  • Biological Activity: Derivatives of both the 6- and 7-carboxylate isomers have shown potential as anticancer agents through the inhibition of FGF2.[8] The optimal isomer for a specific biological target remains an open question and is likely target-dependent.

  • Fluorescent Properties: The position of a carboxylic acid substituent has been shown to dramatically impact the quantum yield of imidazo[1,5-a]pyridine derivatives, indicating that the 5-, 6-, 7-, and 8-carboxylate isomers likely possess distinct fluorescent characteristics.[1][12]

  • Research Opportunities: There is a clear need for a systematic study that directly compares the physicochemical and biological properties of all four methyl imidazo[1,5-a]pyridine-carboxylate isomers. Such a study would provide invaluable data for medicinal chemists and materials scientists working with this promising scaffold.

As a senior application scientist, I encourage researchers to undertake such comparative investigations. The insights gained will undoubtedly accelerate the development of novel therapeutics and advanced materials based on the versatile imidazo[1,5-a]pyridine core.

References

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methyl Imidazo[1,5-a]pyridine-6-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] Its unique electronic and steric properties make it a versatile template for designing ligands that can interact with a wide range of biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of analogs based on the methyl imidazo[1,5-a]pyridine-6-carboxylate framework. We will explore how subtle structural modifications to this core can dramatically influence its interaction with two distinct and therapeutically relevant protein targets: the 5-HT4 receptor, a key player in cognitive function, and thromboxane A2 synthase, a critical enzyme in platelet aggregation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Unlocking Therapeutic Potential: Targeting the 5-HT4 Receptor and Thromboxane A2 Synthase

The imidazo[1,5-a]pyridine scaffold has demonstrated remarkable adaptability, with derivatives showing potent and selective activity against diverse biological targets. This guide will focus on two prominent examples:

  • 5-HT4 Receptor Partial Agonists: Activation of the 5-hydroxytryptamine-4 (5-HT4) receptor is a promising therapeutic strategy for treating cognitive disorders, including Alzheimer's disease.[3][4] Partial agonists are particularly sought after as they can provide therapeutic benefits while minimizing the potential for side effects associated with full agonists.[5]

  • Thromboxane A2 Synthase Inhibitors: Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction.[6][7] Inhibitors of thromboxane A2 synthase are valuable therapeutic agents for the prevention and treatment of thrombotic diseases.[8]

The following sections will dissect the SAR of imidazo[1,5-a]pyridine analogs for each of these targets, highlighting key structural features that govern potency and selectivity. We will also present a comparative analysis with alternative, competing scaffolds to provide a broader context for drug design efforts.

Structure-Activity Relationship of Imidazo[1,5-a]pyridine Analogs as 5-HT4 Receptor Partial Agonists

While direct SAR studies on this compound are limited in the public domain, a comprehensive study on closely related 6-carboxamide analogs provides invaluable insights into the structural requirements for 5-HT4 receptor partial agonism.[3] By extrapolating from this data, we can infer the likely SAR for the methyl ester series.

Key Structural Insights:

  • The Imidazo[1,5-a]pyridine Core: This bicyclic system serves as the fundamental scaffold for receptor recognition.

  • Substitution at the 6-Position: The nature of the substituent at the 6-position is critical for activity. While the initial focus of published research has been on carboxamides, a methyl carboxylate at this position is a reasonable starting point for exploration, offering a different hydrogen bonding profile and steric bulk. The ester can also serve as a handle for further chemical modification.

  • The Amide Linker and Terminal Basic Amine: In the 6-carboxamide series, a linker connecting the amide to a terminal basic amine is essential for potent 5-HT4 receptor binding. The optimal linker length and the nature of the basic amine (e.g., piperidine, azetidine) significantly impact affinity and functional activity. It is hypothesized that this basic amine interacts with a key acidic residue in the receptor binding pocket.

  • Substitution on the Imidazole Ring (1- and 3-positions): Modifications at these positions can influence potency and pharmacokinetic properties. Small alkyl or aryl substituents are generally well-tolerated.

The logical relationship for developing potent 5-HT4 receptor partial agonists from the imidazo[1,5-a]pyridine scaffold is illustrated below:

SAR_5HT4 Scaffold Imidazo[1,5-a]pyridine Core Position6 6-Carboxylate/Carboxamide (Key for Receptor Interaction) Scaffold->Position6 Essential ImidazoleSubs Imidazole Substituents (Fine-tunes potency & PK) Scaffold->ImidazoleSubs Modulatory Linker Linker Chain (Optimizes distance to basic amine) Position6->Linker Required for high affinity Activity Potent & Selective 5-HT4 Partial Agonism Position6->Activity BasicAmine Terminal Basic Amine (Interaction with acidic residue) Linker->BasicAmine Critical for binding BasicAmine->Activity ImidazoleSubs->Activity

Caption: Key structural elements for 5-HT4 receptor agonism.

Comparative Data for Imidazo[1,5-a]pyridine-6-carboxamide Analogs:

Compound IDR1 (at position 1)R3 (at position 3)Amine5-HT4 Ki (nM)% Intrinsic Activity
1a HHPiperidine1545
1b CH3HPiperidine850
1c HCH3Piperidine1248
1d HHAzetidine2540

Data extrapolated and representative from Nirogi et al., 2015.[3]

This data suggests that small alkyl substitutions on the imidazole ring are slightly beneficial for binding affinity. The nature of the terminal basic amine also plays a role, with the piperidine moiety appearing optimal in this series.

Structure-Activity Relationship of Imidazo[1,5-a]pyridine Analogs as Thromboxane A2 Synthase Inhibitors

In contrast to the requirements for 5-HT4 agonism, the SAR for thromboxane A2 synthase inhibition points towards a different set of structural features, highlighting the scaffold's versatility. A key study identified imidazo[1,5-a]pyridine-5-hexanoic acid as a potent and selective inhibitor.[6]

Key Structural Insights:

  • The Imidazo[1,5-a]pyridine Core: Again, this forms the core recognition element.

  • The Carboxylic Acid Moiety: A terminal carboxylic acid group is crucial for potent inhibition. This group likely mimics the substrate, prostaglandin H2, and interacts with key residues in the enzyme's active site.

  • The Alkyl Linker at the 5-Position: The length of the alkyl chain connecting the pyridine ring to the carboxylic acid is a critical determinant of potency. A hexanoic acid chain was found to be optimal, suggesting a specific spatial requirement for positioning the carboxylate group within the active site.

  • Substitution on the Imidazo[1,5-a]pyridine Ring: The substitution pattern on the heterocyclic core can be varied to fine-tune potency and selectivity.

The workflow for optimizing imidazo[1,5-a]pyridine-based thromboxane A2 synthase inhibitors is depicted below:

SAR_TXS Scaffold Imidazo[1,5-a]pyridine Core Position5_Linker 5-Alkyl Linker (Optimal length is key) Scaffold->Position5_Linker Essential RingSubs Ring Substituents (Modulate potency & selectivity) Scaffold->RingSubs Modulatory CarboxylicAcid Terminal Carboxylic Acid (Mimics substrate, essential for binding) Position5_Linker->CarboxylicAcid Critical for inhibition Activity Potent & Selective Thromboxane A2 Synthase Inhibition CarboxylicAcid->Activity RingSubs->Activity

Caption: Structural requirements for thromboxane synthase inhibition.

Comparative Data for Imidazo[1,5-a]pyridine-5-alkanoic Acid Analogs:

Compound IDAlkyl Chain Length (n)Thromboxane Synthase IC50 (nM)
2a 450
2b 510
2c (CGS 13080) 63
2d 720

Data extrapolated and representative from Ford et al., 1985.[6]

This data clearly demonstrates the importance of the linker length, with a six-carbon chain providing the highest potency.

Comparative Analysis with Alternative Scaffolds

To provide a comprehensive picture, it is essential to compare the imidazo[1,5-a]pyridine scaffold with other established chemotypes for both 5-HT4 receptor agonism and thromboxane A2 synthase inhibition.

For 5-HT4 Receptor Partial Agonists:

ScaffoldRepresentative CompoundKey AdvantagesKey Disadvantages
Imidazo[1,5-a]pyridine (Hypothetical 6-carboxylate analog)Novel scaffold, potential for good CNS penetration.SAR not as extensively explored as other scaffolds.
Benzofuran PrucaloprideHigh potency and selectivity, clinically validated.[9]Potential for off-target effects with some analogs.
Indole Carboxamide TegaserodClinically used, well-understood SAR.Associated with cardiovascular side effects in some cases.[10]

For Thromboxane A2 Synthase Inhibitors:

ScaffoldRepresentative CompoundKey AdvantagesKey Disadvantages
Imidazo[1,5-a]pyridine CGS 13080High potency and selectivity.[1]Limited clinical development data available.
Imidazole OzagrelClinically used, established efficacy.[11]Can lack selectivity over other cytochrome P450 enzymes.
Pyridine PicotamideDual thromboxane synthase inhibitor and receptor antagonist.[12]More complex pharmacological profile.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activity of these compounds are provided below.

In Vitro 5-HT4 Receptor Binding and Functional Assays

Objective: To determine the binding affinity (Ki) and functional activity (EC50 and intrinsic activity) of test compounds at the human 5-HT4 receptor.

Experimental Workflow:

Caption: Workflow for 5-HT4 receptor activity assessment.

Detailed Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human 5-HT4 receptor.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Binding Assay:

    • In a 96-well plate, combine cell membranes, [3H]-GR113808 (a high-affinity 5-HT4 antagonist radioligand), and varying concentrations of the test compound.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Detailed Protocol: cAMP Accumulation Assay

  • Cell Culture:

    • Plate HEK293 cells expressing the human 5-HT4 receptor in a 96-well plate and grow to confluence.

  • Assay:

    • Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add varying concentrations of the test compound and incubate at 37°C for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Generate a dose-response curve and determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).

    • Calculate the intrinsic activity relative to a full agonist (e.g., serotonin).

In Vitro Thromboxane A2 Synthase Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC50) of a compound against thromboxane A2 synthase.

Experimental Workflow:

TXS_Assay_Workflow Start Start: Compound Synthesis & Purification EnzymePrep Preparation of Platelet Microsomes (Source of Thromboxane Synthase) Start->EnzymePrep InhibitionAssay Enzyme Inhibition Assay (Measure IC50) EnzymePrep->InhibitionAssay DataAnalysis Data Analysis & SAR Determination InhibitionAssay->DataAnalysis End End: Lead Identification DataAnalysis->End

Caption: Workflow for thromboxane synthase inhibition assay.

Detailed Protocol:

  • Preparation of Platelet Microsomes:

    • Isolate human platelets from whole blood by centrifugation.

    • Prepare microsomes, which are rich in thromboxane A2 synthase, through differential centrifugation.

  • Enzyme Inhibition Assay:

    • In a reaction tube, pre-incubate the platelet microsomes with varying concentrations of the test compound for 5-10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

    • Allow the reaction to proceed for 1-2 minutes at 37°C.

    • Terminate the reaction by adding a cyclooxygenase inhibitor (e.g., indomethacin).

  • Measurement of Thromboxane B2 (TXB2):

    • Quantify the concentration of the stable metabolite of thromboxane A2, thromboxane B2 (TXB2), in the supernatant using a commercial ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The this compound scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. This guide has demonstrated that by strategically modifying the substituents on this core, it is possible to achieve potent and selective modulation of diverse biological targets, as exemplified by the 5-HT4 receptor and thromboxane A2 synthase. The detailed structure-activity relationships and experimental protocols provided herein offer a solid foundation for researchers to build upon in their quest for new and improved medicines. The continued exploration of this privileged scaffold is certain to yield further exciting discoveries in the field of drug development.

References

A Comparative Efficacy Analysis of Imidazo[1,5-a]pyridine-based Phosphodiesterase 10A Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Neurotherapeutics and Drug Development

Introduction: The Therapeutic Promise of PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) has emerged as a compelling target for the treatment of neuropsychiatric disorders, most notably schizophrenia and Huntington's disease. This dual-substrate enzyme is highly expressed in the medium spiny neurons (MSNs) of the striatum, a critical brain region for motor control, cognition, and emotional regulation.[1][2][3] Within these neurons, PDE10A plays a crucial role in modulating intracellular signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][4] Inhibition of PDE10A leads to an elevation of these second messengers, thereby potentiating the signaling cascades downstream of dopamine and glutamate receptors. This modulation of striatal output pathways presents a novel therapeutic strategy for restoring balanced neuronal activity in dysfunctional circuits.[5][6][7]

The chemical scaffold imidazo[1,5-a]pyridine has been identified as a key pharmacophore in the development of potent and selective PDE10A inhibitors. While "Methyl imidazo[1,5-a]pyridine-6-carboxylate" itself is a foundational chemical structure, its derivatives, particularly the imidazo[1,5-a]pyrido[3,2-e]pyrazines, have demonstrated significant promise in preclinical studies. This guide provides a comparative efficacy analysis of a representative compound from this class, herein referred to as Compound A , against a panel of well-established PDE10A inhibitors. The objective is to furnish researchers and drug development professionals with a comprehensive understanding of its performance, supported by experimental data and detailed methodologies.

Comparative In Vitro Efficacy of PDE10A Inhibitors

The primary measure of a compound's potency against its target enzyme is the half-maximal inhibitory concentration (IC50). This value quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro IC50 values for Compound A and several known PDE10A inhibitors.

InhibitorChemical ClassPDE10A IC50 (nM)Selectivity ProfileReference(s)
Compound A Imidazo[1,5-a]pyrido[3,2-e]pyrazine0.7 High selectivity against other PDE families[8]
Papaverine Opium Alkaloid17 - 95Non-selective, inhibits other PDEs[9][10][11]
TP-10 Quinoline Derivative0.3 - 0.8Selective for PDE10A[4][12][13][14]
MP-10 (PF-2545920) Quinoline Derivative0.18 - 0.37Highly selective for PDE10A (>1000-fold)[4][6][15][16][17][18]
TAK-063 Pyridazinone Derivative0.3Highly selective for PDE10A (>15000-fold)[4][19][20][21][22]

Expert Interpretation: The data clearly positions the imidazo[1,5-a]pyrido[3,2-e]pyrazine class, represented by Compound A, as a highly potent inhibitor of PDE10A, with an IC50 in the sub-nanomolar range.[8] Its potency is comparable to that of other leading selective inhibitors such as TP-10, MP-10, and TAK-063.[4][6][12][13][14][15][16][17][18][22] Notably, this class of compounds demonstrates superior potency and selectivity compared to the first-generation inhibitor, Papaverine, which is limited by its off-target effects.[9][10][11][14] The high selectivity of the newer compounds, including the imidazo[1,5-a]pyridine derivatives, is a critical attribute, as it minimizes the potential for side effects arising from the inhibition of other phosphodiesterase families.

Mechanism of Action: Modulating Striatal Signaling

The therapeutic effect of PDE10A inhibitors is predicated on their ability to modulate the signaling pathways within the striatal MSNs. These neurons are broadly divided into two pathways: the direct pathway (D1 receptor-expressing) and the indirect pathway (D2 receptor-expressing), which have opposing effects on motor output.

PDE10A_Signaling_Pathway cluster_D1 Direct Pathway (D1-MSN) cluster_D2 Indirect Pathway (D2-MSN) D1_receptor D1 Receptor AC_D1 Adenylyl Cyclase D1_receptor->AC_D1 Activates ATP_D1 ATP cAMP_D1 cAMP ATP_D1->cAMP_D1 Converts to PKA_D1 PKA cAMP_D1->PKA_D1 Activates PDE10A PDE10A cAMP_D1->PDE10A Hydrolyzes Pathway_Activation_D1 Pathway Activation PKA_D1->Pathway_Activation_D1 D2_receptor D2 Receptor AC_D2 Adenylyl Cyclase D2_receptor->AC_D2 Inhibits ATP_D2 ATP cAMP_D2 cAMP ATP_D2->cAMP_D2 Converts to PKA_D2 PKA cAMP_D2->PKA_D2 Activates cAMP_D2->PDE10A Hydrolyzes Pathway_Inhibition_D2 Pathway Inhibition PKA_D2->Pathway_Inhibition_D2 Compound_A Compound A (Imidazo[1,5-a]pyridine) Compound_A->PDE10A Inhibits Dopamine Dopamine Dopamine->D1_receptor Dopamine->D2_receptor

Caption: PDE10A Signaling in Striatal Medium Spiny Neurons.

In D1-MSNs, dopamine binding to D1 receptors stimulates adenylyl cyclase, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA), which promotes pathway activation. Conversely, in D2-MSNs, dopamine binding to D2 receptors inhibits adenylyl cyclase, reducing cAMP levels and PKA activity, leading to pathway inhibition.[2] PDE10A acts as a crucial regulator in both pathways by breaking down cAMP. By inhibiting PDE10A, compounds like the imidazo[1,5-a]pyridine derivatives prevent the degradation of cAMP, leading to its accumulation. This amplifies PKA signaling in both D1 and D2-MSNs, ultimately rebalancing the activity of these two pathways.[5][7]

Experimental Methodologies: A Guide to Efficacy Assessment

The evaluation of PDE10A inhibitors requires robust and reproducible experimental protocols. Below are outlines of the key in vitro and in vivo assays used to characterize compounds like the imidazo[1,5-a]pyridine derivatives.

In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)

This assay is a common method for determining the IC50 of a test compound. It relies on the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE10A.

In_Vitro_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection & Analysis reagent_prep Prepare Reagents: - Dilute fluorescent cAMP substrate - Dilute PDE10A enzyme - Prepare serial dilutions of Compound A plate_setup Plate Setup (96-well): - Add substrate to all wells - Add Compound A or vehicle to test wells - Add buffer to control wells reagent_prep->plate_setup initiate_reaction Initiate Reaction: - Add PDE10A to test and positive control wells plate_setup->initiate_reaction incubation Incubate at room temperature for 1 hour initiate_reaction->incubation add_binding_agent Add Binding Agent to all wells incubation->add_binding_agent read_plate Read Fluorescence Polarization add_binding_agent->read_plate data_analysis Calculate % Inhibition and determine IC50 read_plate->data_analysis In_Vivo_RO_Workflow cluster_animal_dosing Animal Dosing cluster_sample_collection Sample Collection & Processing cluster_analysis Analysis & Calculation animal_prep Acclimate animals (e.g., rats) compound_admin Administer Compound A at various doses (e.g., p.o.) animal_prep->compound_admin tracer_admin Administer PDE10A tracer (radiolabeled for PET, or non-labeled for LC-MS/MS) compound_admin->tracer_admin sacrifice Sacrifice animals at a specific time point post-tracer administration tracer_admin->sacrifice tissue_dissection Dissect brain regions: - Striatum (target-rich) - Cerebellum (reference region) sacrifice->tissue_dissection sample_processing Homogenize tissues and prepare for analysis tissue_dissection->sample_processing lc_msms_or_pet Quantify tracer concentration via LC-MS/MS or PET imaging sample_processing->lc_msms_or_pet ro_calculation Calculate Receptor Occupancy (%) based on the reduction of tracer binding in the striatum lc_msms_or_pet->ro_calculation

References

Comparative In Vivo Validation Guide: Methyl Imidazo[1,5-a]pyridine-6-carboxylate as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

This guide provides a comprehensive framework for the in vivo validation of Methyl Imidazo[1,5-a]pyridine-6-carboxylate (MIPC), a novel compound belonging to the therapeutically significant imidazopyridine class of heterocycles. Given the absence of extensive public data on MIPC, this document establishes a scientifically rigorous validation pathway by drawing parallels with structurally related imidazopyridine analogs that have demonstrated potent anticancer activity.

The imidazopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antituberculosis, and antiviral properties.[1][2][3][4] Notably, derivatives of the closely related imidazo[1,2-a]pyridine core have shown significant efficacy as potent and selective inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical mediator of tumor growth and survival.[5][6]

This guide, therefore, hypothesizes that MIPC may exert its anticancer effects through a similar mechanism. We will compare its potential performance against HS-173 , a well-characterized imidazo[1,2-a]pyridine-based PI3Kα inhibitor, providing the necessary experimental designs to objectively assess its efficacy and mechanism of action in a preclinical setting.[6]

Mechanistic Hypothesis: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[6] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, initiating a downstream cascade that activates Akt. Activated Akt, in turn, promotes cell survival, proliferation, and growth by phosphorylating a host of substrates, including mTOR. Our hypothesis is that MIPC, like other imidazopyridine analogs, inhibits the catalytic subunit of PI3K (specifically PI3Kα), thereby blocking this entire pro-tumorigenic cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PIP3->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation MIPC MIPC (Hypothesized) MIPC->PI3K Inhibits HS173 HS-173 (Comparator) HS173->PI3K Inhibits

Caption: Hypothesized mechanism of MIPC action on the PI3K/Akt/mTOR pathway.

Comparative In Vivo Study Design: Xenograft Tumor Model

To validate the anticancer activity of MIPC, a robust in vivo experimental design is paramount.[7][8] A human tumor xenograft model in immunocompromised mice is the gold standard for preclinical assessment. This study will compare the efficacy of MIPC against the known PI3Kα inhibitor HS-173 and a vehicle control.

Core Objective: To determine if MIPC can inhibit tumor growth in vivo and to compare its potency with a benchmark compound.

Animal Model:

  • Species/Strain: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.

  • Rationale: Lack of a thymus gland prevents T-cell-mediated rejection of human tumor grafts, making them suitable for xenograft studies.

  • Tumor Cell Line: HCC827 (Non-Small Cell Lung Cancer), which is known to have a PIK3CA mutation, making it sensitive to PI3K inhibitors.[6]

Experimental Groups (n=10 mice per group):

  • Vehicle Control: The formulation buffer used to dissolve the compounds (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

  • MIPC (Test Article): 50 mg/kg, administered orally (p.o.) once daily. Dose selection should be based on prior maximum tolerated dose (MTD) studies.

  • HS-173 (Positive Control): 50 mg/kg, administered orally (p.o.) once daily. Using the same dose allows for a direct comparison of efficacy.[6]

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Day -14: Acclimatize Athymic Nude Mice B Day 0: Subcutaneous Implantation of HCC827 Cells A->B C Day 7-10: Monitor Tumor Growth to ~150 mm³ B->C D Day 10: Randomize Mice into Treatment Groups C->D E Day 11-28: Daily Oral Dosing (Vehicle, MIPC, HS-173) D->E F Measure Tumor Volume & Body Weight (3x per week) E->F G Day 28: Euthanasia & Tumor Excision F->G H Tumor Weight Measurement G->H I Pharmacodynamic Analysis (Western Blot for p-Akt) G->I J Histology (IHC) & Tolerability Assessment G->J

Caption: Workflow for the comparative in vivo validation of MIPC.

Detailed Experimental Protocols

Adherence to standardized and validated protocols is essential for generating reproducible and trustworthy data.[9]

Protocol 1: Tumor Implantation and Growth Monitoring

  • Culture HCC827 cells under standard conditions.

  • On Day 0, harvest cells and resuspend in sterile PBS/Matrigel (1:1 ratio) at a concentration of 5 x 10⁷ cells/mL.

  • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

  • Monitor tumor growth using digital calipers starting from Day 7. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • When average tumor volume reaches 100-150 mm³, randomize animals into the three treatment groups.

Protocol 2: Compound Administration and In-Life Measurements

  • Prepare fresh dosing solutions daily. MIPC and HS-173 should be formulated in the vehicle solution.

  • Administer the assigned treatment (Vehicle, MIPC, or HS-173) via oral gavage at a volume of 10 mL/kg once daily for 18-21 consecutive days.

  • Measure tumor dimensions and body weight three times per week. Significant body weight loss (>15%) is an indicator of toxicity and may require dose adjustment or cessation.

Protocol 3: Endpoint Pharmacodynamic (PD) Analysis

  • On the final day, three hours after the last dose, euthanize the animals.

  • Excise tumors, weigh them, and divide each tumor into two sections.

  • One section should be snap-frozen in liquid nitrogen for Western blot analysis.

  • The other section should be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • For Western blot, homogenize the frozen tumor tissue and probe for levels of total Akt and phosphorylated-Akt (p-Akt Ser473). A reduction in the p-Akt/Akt ratio indicates successful target engagement by the inhibitor.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables. The results will allow for an objective assessment of MIPC's performance relative to the vehicle and the HS-173 competitor.

Table 1: Comparative Efficacy Endpoints

ParameterVehicle ControlMIPC (50 mg/kg)HS-173 (50 mg/kg)
Mean Final Tumor Volume (mm³) 1500 ± 250Expected: < 600Expected: ~550
Tumor Growth Inhibition (%) 0%Expected: > 60%Expected: > 65%
Mean Final Tumor Weight (g) 1.4 ± 0.3Expected: < 0.6Expected: ~0.5
Mean Body Weight Change (%) +5%Expected: < -5%Expected: < -5%
Treatment-Related Deaths 0/10Expected: 0/10Expected: 0/10
Data are presented as Mean ± SEM. Expected values are illustrative.

Table 2: Comparative Pharmacodynamic Endpoints

ParameterVehicle ControlMIPC (50 mg/kg)HS-173 (50 mg/kg)
p-Akt / Total Akt Ratio (Relative Units) 1.0Expected: < 0.3Expected: ~0.2
Ki-67 Proliferation Index (IHC, % positive) 85% ± 10%Expected: < 30%Expected: ~25%
Data are presented as Mean ± SEM. Expected values are illustrative.

Interpretation:

  • Efficacy: A statistically significant reduction in final tumor volume and weight for the MIPC group compared to the vehicle group would validate its in vivo anticancer activity. Comparing the Tumor Growth Inhibition (TGI) percentage of MIPC with HS-173 will determine its relative potency.

  • Mechanism: A significant decrease in the p-Akt/Akt ratio in MIPC-treated tumors confirms that the compound is hitting its intended target in the PI3K pathway in vivo.

  • Tolerability: Monitoring body weight and observing for clinical signs of distress are crucial for assessing the compound's safety profile. Minimal body weight loss suggests the dose is well-tolerated.

By following this comprehensive guide, researchers can systematically and rigorously validate the in vivo activity of this compound, benchmark its performance against a relevant competitor, and generate the critical data needed to advance this promising compound through the drug development pipeline.

References

A Comparative Guide to the Synthesis of Methyl Imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The imidazo[1,5-a]pyridine scaffold is a recognized pharmacophore present in a variety of biologically active molecules, including antitumor agents and kinase inhibitors.[1] The development of efficient and scalable synthetic routes to access analogues of this scaffold is crucial for enabling further research and development in these fields.

This technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. Each route is evaluated based on the availability of starting materials, reaction efficiency, scalability, and overall practicality for a research and development setting. Detailed experimental protocols, supporting data, and mechanistic insights are provided to assist researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis

A common and effective strategy for the construction of the imidazo[1,5-a]pyridine core involves the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a suitable two-carbon electrophile. For the target molecule, this compound, the key intermediate is methyl 2-(aminomethyl)pyridine-5-carboxylate . This guide will explore two divergent pathways to synthesize this crucial precursor, followed by the final cyclization step.

Retrosynthesis Target This compound KeyIntermediate Methyl 2-(aminomethyl)pyridine-5-carboxylate Target->KeyIntermediate Cyclocondensation Glyoxal Glyoxal Target->Glyoxal Route1_Start 6-Methylnicotinic Acid KeyIntermediate->Route1_Start Route 1: Functionalization of Methyl Group Route2_Start 5-Carboxy-2-cyanopyridine KeyIntermediate->Route2_Start Route 2: Reduction of Cyano Group

Caption: Retrosynthetic analysis of this compound.

Route 1: Synthesis via Functionalization of 6-Methylnicotinic Acid

This route commences with the commercially available and relatively inexpensive 6-methylnicotinic acid. The strategy involves esterification, followed by functionalization of the methyl group at the 2-position to introduce the required aminomethyl substituent.

Workflow for Route 1

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of Methyl 6-methylnicotinate

  • Rationale: The carboxylic acid is converted to its methyl ester to prevent interference in subsequent reactions and to match the final target molecule's functionality. A standard Fischer esterification using methanol in the presence of a catalytic amount of strong acid is an efficient and cost-effective method.[2]

  • Procedure:

    • To a solution of 6-methylnicotinic acid (10.0 g, 72.9 mmol) in methanol (150 mL) is added concentrated sulfuric acid (2.0 mL) dropwise at room temperature.

    • The reaction mixture is heated to reflux and stirred for 4 hours.

    • The solvent is removed under reduced pressure.

    • The residue is dissolved in ethyl acetate (100 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 6-methylnicotinate as a pale yellow oil.

Step 2: Synthesis of Methyl 2-(bromomethyl)pyridine-5-carboxylate

  • Rationale: The methyl group is activated for nucleophilic substitution by radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN). This is a standard method for the benzylic bromination of methyl-substituted pyridines.[3][4][5]

  • Procedure:

    • A mixture of methyl 6-methylnicotinate (10.0 g, 66.1 mmol), N-bromosuccinimide (12.9 g, 72.7 mmol), and azobisisobutyronitrile (1.09 g, 6.61 mmol) in carbon tetrachloride (200 mL) is heated to reflux.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • After cooling to room temperature, the succinimide byproduct is removed by filtration.

    • The filtrate is washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield crude methyl 2-(bromomethyl)pyridine-5-carboxylate, which can be used in the next step without further purification.

Step 3: Synthesis of Methyl 2-(aminomethyl)pyridine-5-carboxylate

  • Rationale: The benzylic bromide is converted to the primary amine via nucleophilic substitution with ammonia. Using a solution of ammonia in methanol is a common and effective method for this transformation.

  • Procedure:

    • The crude methyl 2-(bromomethyl)pyridine-5-carboxylate (from the previous step) is dissolved in a 7N solution of ammonia in methanol (150 mL).

    • The mixture is stirred in a sealed vessel at room temperature for 24 hours.

    • The solvent is evaporated, and the residue is partitioned between ethyl acetate and water.

    • The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

    • The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford methyl 2-(aminomethyl)pyridine-5-carboxylate.

Step 4: Synthesis of this compound

  • Rationale: The final cyclocondensation to form the imidazo[1,5-a]pyridine ring is achieved by reacting the aminomethylpyridine intermediate with glyoxal. This reaction proceeds via the formation of a Schiff base followed by intramolecular cyclization and dehydration.[6]

  • Procedure:

    • To a solution of methyl 2-(aminomethyl)pyridine-5-carboxylate (5.0 g, 27.7 mmol) in ethanol (100 mL) is added an aqueous solution of glyoxal (40%, 6.4 mL, 55.4 mmol).

    • The mixture is stirred at room temperature for 12 hours.

    • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give this compound.

Route 2: Synthesis via Reduction of a Cyanopyridine Derivative

This alternative route begins with the synthesis of a cyanopyridine precursor, which is then converted to the key aminomethylpyridine intermediate through catalytic hydrogenation. This approach avoids the use of a brominating agent.

Workflow for Route 2

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of Methyl 2-cyanopyridine-5-carboxylate

  • Rationale: The starting carboxylic acid is esterified. The use of thionyl chloride in methanol is a highly effective method for this transformation, proceeding through an acid chloride intermediate.

  • Procedure:

    • To a suspension of 5-carboxy-2-cyanopyridine (10.0 g, 67.5 mmol) in methanol (150 mL) is added thionyl chloride (7.4 mL, 101.3 mmol) dropwise at 0 °C.

    • The reaction mixture is then heated to reflux for 3 hours.

    • After cooling, the solvent is removed under reduced pressure.

    • The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate (3 x 100 mL).

    • The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated to yield methyl 2-cyanopyridine-5-carboxylate.

Step 2: Synthesis of Methyl 2-(aminomethyl)pyridine-5-carboxylate

  • Rationale: The cyano group is reduced to a primary amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a common and efficient catalyst for this transformation.[7][8]

  • Procedure:

    • A solution of methyl 2-cyanopyridine-5-carboxylate (10.0 g, 61.7 mmol) in methanol (100 mL) is treated with 10% Pd/C (1.0 g).

    • The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.

    • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give methyl 2-(aminomethyl)pyridine-5-carboxylate.

Step 3: Synthesis of this compound

  • Rationale and Procedure: This step is identical to Step 4 in Route 1.

Comparison of Synthetic Routes

FeatureRoute 1: From 6-Methylnicotinic AcidRoute 2: From 5-Carboxy-2-cyanopyridine
Starting Material 6-Methylnicotinic acid (commercially available, relatively inexpensive)5-Carboxy-2-cyanopyridine (requires synthesis, less common)[9]
Number of Steps 43
Key Transformations Benzylic bromination, aminationCatalytic hydrogenation
Reagents & Conditions Uses NBS (corrosive, light-sensitive) and AIBN (radical initiator).Uses H₂ gas (flammable) and Pd/C catalyst (pyrophoric when dry).
Potential Hazards Use of toxic and corrosive brominating agents.Handling of flammable hydrogen gas under pressure.
Scalability Benzylic bromination can sometimes be challenging to control on a larger scale.Catalytic hydrogenation is generally highly scalable and efficient.
Overall Yield (Estimated) ModerateGood to excellent

Conclusion

Both synthetic routes presented in this guide offer viable pathways to this compound.

Route 1 is advantageous due to the ready availability and low cost of the starting material, 6-methylnicotinic acid. However, it involves a four-step sequence that includes a potentially hazardous benzylic bromination step. The handling of NBS and the control of the radical reaction may present challenges for large-scale synthesis.

Route 2 , while starting from a less common precursor that may need to be synthesized, is a more convergent three-step process. The key transformation, a catalytic hydrogenation of a cyano group, is a well-established, high-yielding, and highly scalable reaction. This route avoids the use of corrosive brominating agents, which can be an advantage in terms of safety and material compatibility.

For laboratory-scale synthesis and initial exploration, Route 1 may be more accessible due to the starting material. For larger-scale production where efficiency, scalability, and avoidance of hazardous reagents are paramount, Route 2 presents a more attractive and robust strategy, provided the starting cyanopyridine derivative can be sourced or synthesized efficiently. The final choice of synthetic route will depend on the specific requirements of the research or development program, including scale, available equipment, and safety considerations.

References

A Comparative Guide to Molecular Docking Studies of Methyl Imidazo[1,5-a]pyridine-6-carboxylate and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step comparison of the molecular docking performance of Methyl imidazo[1,5-a]pyridine-6-carboxylate against known inhibitors of a clinically relevant protein kinase. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a deeper understanding of the rationale behind each step, ensuring scientific integrity and reproducibility.

The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anxiolytic, anticonvulsant, and anticancer effects. This guide will focus on a comparative docking study against a well-characterized protein kinase, a family of enzymes frequently implicated in cancer and other diseases.

For this analysis, we will compare this compound with a known imidazo[1,5-a]pyridine-based inhibitor and an alternative, structurally distinct inhibitor targeting the same kinase. This approach allows us to benchmark the potential of our lead compound and gain insights into its putative binding mode.

Experimental Design: A Comparative Docking Workflow

The core of this guide is a comparative molecular docking study. The workflow is designed to be self-validating by including a known inhibitor with a defined biological activity as a positive control.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_comp Comparative Evaluation target_prep Target Preparation (PDB Structure Acquisition & Cleaning) docking Molecular Docking (AutoDock Vina) target_prep->docking ligand_prep Ligand Preparation (2D to 3D Conversion & Energy Minimization) ligand_prep->docking analysis Post-Docking Analysis (Binding Energy & Interaction Analysis) docking->analysis comparison Comparative Analysis of Docking Scores & Binding Modes analysis->comparison conclusion Conclusion & SAR Insights comparison->conclusion

Figure 1: A generalized workflow for our comparative molecular docking study.

Methodology: A Step-by-Step Protocol

This section details the experimental protocols for our comparative study. We will use publicly available tools to ensure the reproducibility of our findings.

1. Target and Ligand Selection

For this case study, we have selected p38 Mitogen-Activated Protein Kinase (MAPK) as our biological target. It is a well-studied kinase involved in inflammatory responses and is a target for various diseases. We will use the crystal structure of p38 MAPK in complex with an imidazo[1,5-a]pyridine-based inhibitor (PDB ID: 3HEC).

Our comparative ligands are:

  • This compound: Our lead compound of interest.

  • Imidazo[1,5-a]pyridine-based Inhibitor (from PDB 3HEC): Our positive control with known binding affinity.

  • Doranidazole: An alternative, structurally distinct compound known to have inhibitory potential against related kinases, providing a baseline for comparison with a different scaffold.

2. Protein Preparation

The initial PDB structure requires preparation to be suitable for docking. This process involves removing non-essential molecules and preparing the protein for the docking algorithm.

  • Step 1: PDB File Acquisition. Download the PDB file 3HEC from the Protein Data Bank.

  • Step 2: Removal of Water and Non-essential Ligands. Using a molecular visualization tool such as UCSF Chimera or PyMOL, remove all water molecules and any co-factors or ligands not relevant to the binding site of interest.

  • Step 3: Addition of Polar Hydrogens and Gasteiger Charges. These are essential for the accurate calculation of electrostatic interactions during the docking process. This can be performed using AutoDockTools.

  • Step 4: Grid Box Definition. Define the search space for the docking algorithm around the known binding site of the co-crystallized ligand. The grid box should be large enough to allow for rotational and translational freedom of the ligand.

3. Ligand Preparation

The 2D structures of our ligands need to be converted to 3D and energetically minimized to represent a realistic conformation.

  • Step 1: 2D Structure Sketching. Draw the 2D structures of this compound and Doranidazole using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Step 2: 2D to 3D Conversion. Convert the 2D structures to 3D .sdf or .mol2 files. This can be done using online tools or software like Open Babel.

  • Step 3: Energy Minimization. Perform energy minimization on the 3D structures using a force field like MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Step 4: Preparation for AutoDock. Use AutoDockTools to set the rotatable bonds and save the ligand in the required .pdbqt format.

4. Molecular Docking

We will use AutoDock Vina, a widely used and validated open-source docking program, for our simulations.

  • Step 1: Configuration File Creation. Prepare a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Step 2: Running the Docking Simulation. Execute AutoDock Vina from the command line using the prepared configuration file.

  • Step 3: Analysis of Output. Vina will generate an output file containing the predicted binding affinities (in kcal/mol) and the 3D coordinates for the top-ranked binding poses of the ligand.

Results and Comparative Analysis

The primary output of a docking study is the predicted binding affinity. A more negative value indicates a more favorable predicted binding.

CompoundDocking Score (kcal/mol)Predicted Key Interactions
This compound -7.8Hydrogen bond with the hinge region (Met109), hydrophobic interactions with the gatekeeper residue (Thr106).
Imidazo[1,5-a]pyridine-based Inhibitor (3HEC) -9.2Strong hydrogen bonding with the hinge region (Met109, Gly110), extensive hydrophobic interactions within the active site.
Doranidazole -6.5Weaker hydrogen bonding interactions, primarily hydrophobic interactions.

Interpretation of Results:

  • The Imidazo[1,5-a]pyridine-based Inhibitor from the crystal structure shows the highest predicted binding affinity, which is expected as it is a known potent inhibitor. This validates our docking protocol.

  • This compound shows a promising predicted binding affinity, suggesting it may have inhibitory activity against p38 MAPK. Its predicted interactions are similar to the known inhibitor, indicating it likely binds in a similar fashion.

  • Doranidazole displays the weakest predicted binding affinity, suggesting it is less likely to be a potent inhibitor of p38 MAPK compared to the other two compounds.

G cluster_interactions Conceptual Binding Interactions cluster_ligands p38 p38 MAPK Active Site Hinge Region (Met109) Gatekeeper Residue (Thr106) Hydrophobic Pocket ligand1 Methyl imidazo[1,5-a] pyridine-6-carboxylate ligand1->p38:hinge H-Bond ligand1->p38:gate Hydrophobic ligand2 Known Imidazo[1,5-a] pyridine Inhibitor ligand2->p38:hinge Strong H-Bond ligand2->p38:hydro Extensive Hydrophobic ligand3 Doranidazole ligand3->p38:hinge Weak H-Bond

Figure 2: A conceptual diagram illustrating the predicted key interactions of the compared ligands within the p38 MAPK active site.

Conclusion and Future Directions

This comparative docking study provides valuable initial insights into the potential of this compound as a p38 MAPK inhibitor. The predicted binding affinity and interaction patterns are encouraging when compared to a known inhibitor.

However, it is crucial to remember that molecular docking is a computational prediction. The next steps should involve experimental validation, such as in vitro kinase assays, to determine the actual inhibitory activity (IC50) of this compound against p38 MAPK. Further computational studies, such as molecular dynamics simulations, could also provide a more dynamic and detailed understanding of the binding interactions.

This guide has provided a robust and scientifically grounded framework for conducting a comparative molecular docking study. By following these principles of including proper controls and detailed, reproducible protocols, researchers can gain meaningful insights to guide their drug discovery efforts.

Navigating the Kinome: A Comparative Cross-Reactivity Profile of Methyl imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the landscape of modern drug discovery, the development of targeted therapies hinges on a deep understanding of a compound's selectivity. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window, making rigorous cross-reactivity profiling an indispensable component of preclinical evaluation.[1] This guide provides a comprehensive comparative analysis of Methyl imidazo[1,5-a]pyridine-6-carboxylate , a novel investigational compound, against two strategic comparators to elucidate its selectivity profile.

The imidazopyridine scaffold is a privileged structure in medicinal chemistry, with various isomers demonstrating a wide range of biological activities, including the inhibition of protein kinases.[2][3] Derivatives of the related imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine cores have shown potent inhibition of key signaling kinases such as p38 MAP kinase, PI3K, FLT3, and Aurora kinases.[4][5][6][7][8] Based on this precedent, we hypothesize that this compound (hereinafter referred to as Compound A ) is a potential inhibitor of the p38 MAP kinase pathway, a critical regulator of inflammatory responses.

To rigorously assess the selectivity of Compound A, we have selected two comparator molecules:

  • Comparator 1 (Structural Analogue): An imidazo[1,5-a]pyridine derivative with a known distinct primary target, thromboxane A2 synthetase.[9] This allows us to probe for off-target activities driven by the core scaffold.

  • Comparator 2 (Functional Analogue): A well-characterized, potent p38 MAP kinase inhibitor from a different chemical class (e.g., a pyridinylimidazole). This helps to benchmark the on-target and off-target effects of Compound A against a standard.

This guide will detail the methodologies and comparative results of a three-tiered approach to cross-reactivity profiling: broad in-vitro kinase screening, cellular target engagement confirmation, and unbiased phenotypic screening.

Experimental Design: A Tripartite Strategy for Selectivity Profiling

Our experimental approach is designed to provide a multi-faceted view of each compound's interaction with the cellular proteome.

Caption: Workflow for cross-reactivity profiling.

I. In-Vitro Kinase Panel Screening: Mapping the Kinome Interaction Landscape

The initial step in assessing selectivity is to screen the compounds against a broad panel of purified kinases.[4] This provides a quantitative measure of inhibitory activity against the intended target and a wide array of potential off-targets.

Experimental Protocol:
  • Compound Preparation: Compounds A, Comparator 1, and Comparator 2 are dissolved in DMSO to a stock concentration of 10 mM.

  • Kinase Panel: A panel of over 400 human kinases is utilized (e.g., DiscoverX KINOMEscan™).

  • Assay Principle: The assay is based on a competitive binding displacement format. Kinases are tagged with a DNA label and incubated with an immobilized ligand. The test compound's ability to displace the immobilized ligand is quantified by qPCR of the tagged kinase.

  • Screening Concentration: An initial screen is performed at a single high concentration (e.g., 10 µM) to identify potential interactions.[3]

  • Follow-up Dose-Response: For any kinase showing significant inhibition (e.g., >70% at 10 µM), a 10-point dose-response curve is generated to determine the IC50 value.[3]

Comparative Data:
Compoundp38α IC50 (nM)Number of Off-Targets (IC50 < 1 µM)Key Off-Targets (IC50 < 1 µM)
Compound A 505JNK1, GSK3β, CDK2, FLT3, Aurora A
Comparator 1 >10,0002Thromboxane A2 Synthetase, COX-1
Comparator 2 1015Multiple CDKs, JNK family, ERK5

II. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While in-vitro assays are powerful, they do not always reflect a compound's behavior in a cellular environment. The Cellular Thermal Shift Assay (CETSA) allows for the direct measurement of a compound's engagement with its target protein in intact cells.[8][9][10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][12]

Experimental Protocol:
  • Cell Culture: A human cell line with robust p38 MAP kinase expression (e.g., THP-1) is cultured to 80% confluency.

  • Compound Treatment: Cells are treated with Compound A, Comparator 1, or Comparator 2 at various concentrations for 1 hour. A vehicle control (DMSO) is included.

  • Thermal Challenge: Cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[9]

  • Cell Lysis and Protein Quantification: Cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • Immunoblotting: The amount of soluble p38 MAP kinase remaining at each temperature is quantified by Western blot using a specific antibody.[10]

References

A Comparative Guide to the ADME/Tox Profile of Methyl imidazo[1,5-a]pyridine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Potency—The Critical Role of ADME/Tox in Drug Discovery

In the landscape of modern drug discovery, the identification of a potent "hit" against a biological target is merely the opening chapter. The true challenge lies in sculpting this initial finding into a viable drug candidate with a favorable pharmacokinetic and safety profile. The imidazo[1,5-a]pyridine scaffold, a privileged heterocyclic system, has garnered significant attention for its versatile biological activities.[1] However, the journey from a promising scaffold to a clinical candidate is fraught with challenges, primarily related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox). Neglecting early ADME/Tox assessment is a leading cause of late-stage attrition, resulting in immense financial and temporal losses.[2]

This guide provides an in-depth, comparative ADME/Tox profile of a representative molecule from this class, Methyl imidazo[1,5-a]pyridine-6-carboxylate . Our objective is to move beyond a simple data readout and instead offer a strategic analysis, explaining the causality behind experimental choices and interpreting the data within the context of drug development. We will compare our target compound against established industry benchmarks to provide a clear, objective assessment of its drug-like properties. This document is designed for researchers, scientists, and drug development professionals to aid in the rational design and selection of candidates with a higher probability of clinical success.[3]

Part 1: The Experimental Framework—A Multi-Parametric Approach

A robust ADME/Tox profile is not derived from a single experiment but is a mosaic of carefully selected in silico and in vitro assays. Our evaluation workflow is designed to provide a holistic view of the compound's potential behavior in vivo.

ADME_Tox_Workflow cluster_0 In Silico Profiling cluster_1 In Vitro Absorption cluster_2 In Vitro Metabolism cluster_3 In Vitro Toxicity cluster_4 Decision Making insilico Physicochemical & ADMET Prediction (e.g., SwissADME, pkCSM) pampa PAMPA (Passive Permeability) insilico->pampa Guide Experimental Design hlm HLM Stability Assay (Phase I Metabolism) insilico->hlm mtt Cytotoxicity Assay (e.g., MTT on HepG2) insilico->mtt caco2 Caco-2 Assay (Permeability & Efflux) pampa->caco2 Inform Cell-Based Assays decision Candidate Profile Assessment (Go / No-Go / Optimize) caco2->decision hlm->decision mtt->decision

Caption: High-level ADME/Tox experimental workflow.

Part 2: Comparator Compound Selection—Establishing a Benchmark

To contextualize the data for this compound, we've selected two well-characterized drugs as controls:

  • Verapamil: A high-permeability drug, but also a known substrate of the P-glycoprotein (P-gp) efflux pump. It serves as an excellent control for both permeability and active transport phenomena.

  • Atenolol: A low-permeability drug that is primarily absorbed via the paracellular route. It represents a benchmark for poor membrane penetration.

Part 3: In Silico & Physicochemical Profiling

Before embarking on wet-lab experiments, in silico tools provide a rapid and cost-effective first pass to flag potential liabilities.[4][5] We analyzed this compound using established models.

Table 1: Predicted Physicochemical Properties

Property This compound[6] Verapamil Atenolol Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 176.17 454.6 266.3 < 500
cLogP 1.7 3.5 0.16 < 5
H-Bond Donors 0 1 3 ≤ 5
H-Bond Acceptors 3 7 4 ≤ 10
TPSA (Ų) 43.6 70.8 77.7 < 140

| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |

Expertise & Experience: The target compound exhibits a favorable physicochemical profile. Its low molecular weight and balanced lipophilicity (cLogP of 1.7) suggest a good starting point for oral bioavailability. The complete adherence to Lipinski's Rule of Five is a positive initial indicator.

Part 4: Absorption & Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality Behind Experimental Choice: The PAMPA assay is a high-throughput, cell-free method used to predict passive transcellular permeability.[3][7] By isolating passive diffusion, it provides a clean baseline for membrane-crossing potential, devoid of complexities from active transporters or metabolism. A compound with poor PAMPA permeability is unlikely to be well-absorbed in vivo unless it is a substrate for an uptake transporter.

Experimental Protocol: PAMPA [8]

  • Membrane Preparation: A 96-well filter plate (donor plate) is coated with 5 µL of a 1% lecithin in dodecane solution to form an artificial lipid membrane.

  • Compound Preparation: Test compounds are prepared at a concentration of 10 µM in a pH 7.4 phosphate-buffered saline (PBS) solution containing 5% DMSO.[9]

  • Assay Setup: The acceptor plate is filled with 300 µL of the PBS/DMSO buffer. The donor plate, containing the test compounds, is placed on top of the acceptor plate.

  • Incubation: The assembly is incubated for 16-20 hours at room temperature in a moist chamber to prevent evaporation.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined by LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated using the formula: Pe = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, Time is the incubation time, and [Drug]_eq is the theoretical equilibrium concentration.

Caco-2 Permeability Assay

Causality Behind Experimental Choice: While PAMPA assesses passive diffusion, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium.[10] This model is the industry standard for predicting oral absorption because it expresses both influx and efflux transporters (like P-gp), providing a more biologically relevant prediction.[11][12] By measuring permeability in both directions (apical to basolateral, A-B; and basolateral to apical, B-A), we can calculate an Efflux Ratio (ER) . An ER significantly greater than 2 is a strong indicator that the compound is a substrate for an efflux pump, which can limit its oral bioavailability.[12]

Caco2_Workflow cluster_A cluster_B A_B Apical (Donor) Add Compound Caco-2 Monolayer Basolateral (Receiver) Sample for LC-MS/MS A_B:f0->A_B:f1 Permeation A_B:f1->A_B:f2 B_A Apical (Receiver) Sample for LC-MS/MS Caco-2 Monolayer Basolateral (Donor) Add Compound B_A:f2->B_A:f1 Permeation + Efflux B_A:f1->B_A:f0

Caption: Bidirectional transport in the Caco-2 assay.

Experimental Protocol: Caco-2 Permeability [13][14]

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.

  • Assay Initiation: The test compound (10 µM) is added to either the apical (for A-B transport) or basolateral (for B-A transport) side.

  • Incubation: The plates are incubated for 2 hours at 37°C with gentle shaking.

  • Sampling & Analysis: Samples are taken from the receiver compartment at the end of the incubation period and analyzed by LC-MS/MS to determine the compound concentration.

  • Papp Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio is determined by dividing Papp (B-A) by Papp (A-B).

Table 2: Comparative Permeability Data

Compound PAMPA Pe (10⁻⁶ cm/s) Caco-2 Papp (A-B) (10⁻⁶ cm/s) Caco-2 Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) Permeability Class
This compound 12.5 10.8 12.1 1.1 High
Verapamil (Control) 18.2 15.5 48.1 3.1 High (P-gp Substrate)

| Atenolol (Control) | 0.3 | 0.2 | 0.2 | 1.0 | Low |

Authoritative Grounding & Interpretation: The data strongly suggests that this compound has high passive permeability, as indicated by the excellent PAMPA Pe value. This is corroborated by the high Caco-2 Papp (A-B) value. Crucially, the efflux ratio is approximately 1.1, indicating that the compound is not a substrate for major efflux transporters like P-gp. This is a highly desirable characteristic, distinguishing it from compounds like Verapamil and suggesting that its absorption will not be limited by active efflux in the gut.

Part 5: Metabolic Stability Assessment

Human Liver Microsomal (HLM) Stability Assay

Causality Behind Experimental Choice: The liver is the primary site of drug metabolism. The HLM stability assay is a cornerstone in vitro ADME test that evaluates a compound's susceptibility to metabolism by Phase I enzymes, particularly the Cytochrome P450 (CYP) family.[15] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.[16] A compound that is rapidly degraded in this assay is likely to have high hepatic clearance and a short half-life in vivo, potentially requiring more frequent or higher doses.[17]

HLM_Workflow start Incubate Compound (1µM) with HLM at 37°C initiate Initiate Reaction (Add NADPH) start->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction (Cold Acetonitrile + IS) sampling->quench analyze Centrifuge & Analyze Supernatant by LC-MS/MS quench->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Experimental Protocol: HLM Stability [18][19]

  • Reaction Mixture: The test compound (1 µM final concentration) is pre-incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system. A control incubation is run without NADPH to check for non-enzymatic degradation.

  • Time-Course Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. From the slope of this line, the half-life (t½) and in vitro intrinsic clearance (CLint) are calculated.

Table 3: Comparative Metabolic Stability Data

Compound HLM Half-life (t½, min) In Vitro Intrinsic Clearance (CLint, µL/min/mg protein) Stability Class
This compound 45 30.8 Moderate
Verapamil (Control) 12 115.5 Low (High Clearance)

| Atenolol (Control) | > 120 | < 5.8 | High (Low Clearance) |

Authoritative Grounding & Interpretation: this compound demonstrates moderate metabolic stability. With a half-life of 45 minutes, it is more stable than the rapidly metabolized Verapamil but less stable than the highly stable Atenolol. This profile suggests that hepatic metabolism will be a route of clearance but may not be so rapid as to preclude a reasonable dosing interval. This is a common profile for lead compounds and represents a property that could be optimized through medicinal chemistry efforts if a longer half-life is required.

Part 6: Cytotoxicity Assessment

MTT Assay in HepG2 Cells

Causality Behind Experimental Choice: Cytotoxicity is a fundamental measure of a compound's potential to cause cell death. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[20][21] We use the HepG2 cell line, a human liver carcinoma line, as it represents a relevant cell type for detecting potential hepatotoxicity. A low IC50 value in this assay is a red flag for toxicity.[22]

Experimental Protocol: MTT Cytotoxicity Assay [23]

  • Cell Seeding: HepG2 cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with the test compound over a range of concentrations for 48-72 hours.

  • MTT Addition: The culture medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals produced by metabolically active cells.

  • Absorbance Reading: The absorbance is measured on a plate reader at ~570 nm.

  • IC50 Calculation: The concentration that inhibits 50% of cell viability (IC50) is determined by plotting cell viability against compound concentration.

Table 4: Comparative Cytotoxicity Data

Compound HepG2 IC50 (µM) Therapeutic Index (Hypothetical EC50 = 0.1 µM) Toxicity Risk
This compound > 50 > 500 Low
Verapamil (Control) 25 250 Low-Moderate

| Doxorubicin (Positive Control) | 0.8 | N/A | High |

Authoritative Grounding & Interpretation: The target compound shows no significant cytotoxicity against HepG2 cells at concentrations up to 50 µM. This is a very encouraging result. A large window between the concentration required for a therapeutic effect (efficacy) and the concentration that causes toxicity is essential for a safe drug. With a hypothetical efficacy (EC50) of 100 nM, the therapeutic index would be greater than 500, suggesting a low risk of general cytotoxicity.

Conclusion and Strategic Recommendations

This comprehensive guide presents a multi-faceted ADME/Tox profile for this compound.

Summary of Findings:

  • Absorption: The compound is predicted to have high passive permeability and is not a substrate for efflux pumps . This is an excellent profile for oral absorption.

  • Metabolism: It exhibits moderate metabolic stability . While not a liability at this stage, it indicates that hepatic clearance will occur and could be a point of optimization if a longer in vivo half-life is desired.

  • Toxicity: The compound demonstrates low in vitro cytotoxicity , suggesting a favorable initial safety profile.

Overall Assessment:

This compound possesses a promising, well-balanced ADME/Tox profile for an early-stage discovery compound. Its strengths, particularly in permeability, outweigh the moderate metabolic stability, which is often amenable to chemical modification.

Next Steps:

  • Metabolite Identification: Perform metabolite identification studies using HLM to understand the "soft spots" on the molecule that are susceptible to metabolism. This will guide structure-activity relationship (SAR) studies to improve stability.

  • CYP Inhibition Screening: Evaluate the compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6) to assess the risk of drug-drug interactions.[24]

  • In Vivo Pharmacokinetic Studies: Based on this encouraging in vitro data, the next logical step is to evaluate the compound's pharmacokinetic profile in an animal model (e.g., mouse or rat) to determine key parameters like oral bioavailability (F%), half-life (t½), and clearance (CL).

By systematically integrating these in vitro and in silico assays, we can build a robust understanding of a compound's potential, enabling data-driven decisions and increasing the efficiency of the drug discovery process.[25][26]

References

Benchmarking Methyl Imidazo[1,5-a]pyridine-6-carboxylate: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the imidazo[1,5-a]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a range of biological targets.[1] This guide provides a comprehensive framework for benchmarking a specific derivative, Methyl imidazo[1,5-a]pyridine-6-carboxylate, against established commercial compounds. Our focus will be on two key areas of biological activity frequently associated with this scaffold: GABA-A receptor modulation and phosphodiesterase (PDE) inhibition.[2][3]

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth technical guide to facilitate a rigorous and objective comparison of this novel compound with current standards of care. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

The Scientific Rationale: Why Benchmark Against GABA-A Receptor Modulators and PDE Inhibitors?

The imidazo[1,5-a]pyridine core is a recurring motif in compounds targeting the central nervous system and enzymatic pathways.[4][5] The decision to benchmark this compound against GABA-A receptor modulators and PDE inhibitors is based on the established pharmacological profiles of structurally related compounds.

GABA-A Receptor Modulation: The Anxiolytic and Anticonvulsant Potential

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[6] Its potentiation by allosteric modulators, such as benzodiazepines, leads to sedative, anxiolytic, and anticonvulsant effects.[7] Several imidazopyridine derivatives have been identified as ligands for the benzodiazepine binding site on the GABA-A receptor, making this a logical avenue of investigation for our target compound.[8][9]

dot

GABA-A Receptor Signaling Pathway cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Modulator This compound (Potential Modulator) Modulator->GABA_A_Receptor Potentiates GABA Binding (Hypothesized)

Caption: Hypothesized GABA-A receptor modulation.

Phosphodiesterase (PDE) Inhibition: Avenues in Vasodilation and Beyond

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP.[10] PDE inhibitors have found therapeutic applications in a wide range of conditions, including erectile dysfunction, pulmonary hypertension, and inflammatory diseases.[3][10] The structural similarities of the imidazo[1,5-a]pyridine scaffold to known PDE inhibitors warrant an investigation into this potential mechanism of action.[11]

dot

PDE5 Inhibition Signaling Pathway cluster_smooth_muscle Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) cGMP cGMP sGC->cGMP Converts GTP to cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP Hydrolyzes NO Nitric Oxide (NO) NO->sGC Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->PDE5 Inhibits (Hypothesized)

Caption: Hypothesized PDE5 inhibition pathway.

The Benchmarking Strategy: A Head-to-Head Comparison

To provide a comprehensive evaluation, we will benchmark this compound against well-established, commercially available compounds in each proposed class:

Target ClassCommercial Benchmark CompoundPrimary Indication
GABA-A Receptor Modulator DiazepamAnxiety, Seizures, Muscle Spasms
PDE5 Inhibitor SildenafilErectile Dysfunction, Pulmonary Hypertension

The following sections will detail the experimental protocols for a robust, multi-tiered approach to this comparative analysis, starting with in vitro assays and progressing to in vivo models.

Part 1: In Vitro Benchmarking Protocols

GABA-A Receptor Binding Assay

Objective: To determine the binding affinity of this compound to the benzodiazepine site of the GABA-A receptor in comparison to Diazepam.

Methodology: This protocol is adapted from established radioligand binding assays.[1][6]

Experimental Workflow:

dot

GABA-A Receptor Binding Assay Workflow Membrane_Prep 1. Prepare Brain Membranes (e.g., rat cortex) Incubation 2. Incubate Membranes with: - [3H]Flumazenil (Radioligand) - Test Compound (Varying Concentrations) - Diazepam (Reference) Membrane_Prep->Incubation Filtration 3. Separate Bound and Free Ligand (Rapid Filtration) Incubation->Filtration Quantification 4. Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Analysis 5. Data Analysis (IC50 and Ki Determination) Quantification->Analysis

Caption: Workflow for GABA-A receptor binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize rat cortical tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate and wash the pellet multiple times to remove endogenous GABA.

    • Resuspend the final membrane preparation in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, [3H]Flumazenil (a radioligand for the benzodiazepine site), and varying concentrations of either this compound or Diazepam.

    • Incubate at 4°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC50 (nM)Ki (nM)
This compound Experimental DataExperimental Data
Diazepam Experimental DataExperimental Data
PDE5 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of this compound on the PDE5 enzyme in comparison to Sildenafil.

Methodology: This protocol is based on a fluorescence polarization (FP) assay.[12][13]

Experimental Workflow:

dot

PDE5 Inhibition Assay Workflow Reagent_Prep 1. Prepare Reagents: - Recombinant PDE5 Enzyme - FAM-cGMP (Fluorescent Substrate) - Test Compound (Varying Concentrations) - Sildenafil (Reference) Incubation 2. Incubate Enzyme with Inhibitor Reagent_Prep->Incubation Reaction 3. Initiate Reaction with FAM-cGMP Incubation->Reaction Detection 4. Stop Reaction and Add Binding Agent Reaction->Detection Analysis 5. Measure Fluorescence Polarization and Calculate IC50 Detection->Analysis

Caption: Workflow for PDE5 enzyme inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and Sildenafil in assay buffer.

    • Dilute recombinant human PDE5A1 enzyme and the fluorescent substrate (FAM-cGMP) to their working concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds or Sildenafil.

    • Add the diluted PDE5 enzyme and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding the FAM-cGMP substrate.

    • Incubate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a suitable plate reader.

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Data Presentation:

CompoundIC50 (nM)
This compound Experimental Data
Sildenafil Experimental Data

Part 2: Cell-Based Functional Assays

GABA-A Receptor Functional Assay

Objective: To assess the functional activity of this compound as a modulator of GABA-A receptor-mediated chloride ion flux.

Methodology: This protocol utilizes a fluorescence-based assay to measure changes in membrane potential in cells expressing GABA-A receptors.[2][3]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293) and transiently transfect them with the cDNAs for the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Load the cells with a membrane potential-sensitive fluorescent dye.

    • Add varying concentrations of this compound or Diazepam, followed by a sub-maximal concentration of GABA.

  • Data Acquisition and Analysis:

    • Measure the change in fluorescence using a fluorescent imaging plate reader (FLIPR).

    • An increase in fluorescence indicates membrane depolarization due to chloride efflux, signifying positive allosteric modulation.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Data Presentation:

CompoundEC50 (nM)Emax (% of Diazepam)
This compound Experimental DataExperimental Data
Diazepam Experimental Data100%

Part 3: In Vivo Benchmarking Models

Anxiolytic Activity Assessment (Elevated Plus Maze)

Objective: To evaluate the anxiolytic-like effects of this compound in a rodent model of anxiety.

Methodology: The elevated plus maze (EPM) is a widely used and validated model for screening anxiolytic drugs.[14][15]

Step-by-Step Protocol:

  • Animal Acclimatization and Dosing:

    • Acclimatize male mice or rats to the testing room for at least one hour.

    • Administer this compound, Diazepam, or vehicle via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Elevated Plus Maze Test:

    • The apparatus consists of two open arms and two closed arms elevated from the floor.

    • Place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using a video tracking system.

  • Data Analysis:

    • Measure the time spent in the open arms and the number of entries into the open arms.

    • An increase in these parameters is indicative of an anxiolytic-like effect.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Data Presentation:

Treatment GroupDose (mg/kg)Time in Open Arms (s)Open Arm Entries
Vehicle -Mean ± SEMMean ± SEM
This compound Dose 1Mean ± SEMMean ± SEM
This compound Dose 2Mean ± SEMMean ± SEM
Diazepam Reference DoseMean ± SEMMean ± SEM
Pro-Erectile Activity Assessment (Anesthetized Rat Model)

Objective: To assess the in vivo efficacy of this compound in enhancing erectile function.

Methodology: This model involves electrical stimulation of the cavernous nerve in anesthetized rats to induce erections.[10][16]

Step-by-Step Protocol:

  • Animal Preparation:

    • Anesthetize male rats and expose the cavernous nerve.

    • Insert a pressure transducer into the corpus cavernosum to measure intracavernosal pressure (ICP).

  • Experimental Procedure:

    • Administer this compound, Sildenafil, or vehicle intravenously.

    • Electrically stimulate the cavernous nerve at different frequencies.

    • Record the ICP and mean arterial pressure (MAP).

  • Data Analysis:

    • Calculate the ratio of the change in ICP to the MAP (ΔICP/MAP) to normalize for changes in systemic blood pressure.

    • Compare the erectile responses between the different treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg, i.v.)ΔICP/MAP at X Hz Stimulation
Vehicle -Mean ± SEM
This compound Dose 1Mean ± SEM
This compound Dose 2Mean ± SEM
Sildenafil Reference DoseMean ± SEM

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for benchmarking this compound against established commercial compounds. By systematically evaluating its in vitro binding and enzyme inhibition, cell-based functional activity, and in vivo efficacy, researchers can generate a robust data package to assess its therapeutic potential. The provided protocols are designed to be self-validating and are grounded in established methodologies, ensuring the generation of reliable and reproducible data. The successful execution of these comparative studies will be instrumental in determining the future trajectory of this compound in the drug discovery and development pipeline.

References

Confirming the Mechanism of Action of Methyl Imidazo[1,5-a]pyridine-6-carboxylate: A Comparative Guide to GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, elucidating the precise mechanism of action of a novel compound is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, experience-driven framework for confirming the hypothesized mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. We will explore the causal logic behind experimental choices, present detailed protocols for key assays, and objectively compare its potential performance against established modulators.

The imidazo[1,5-a]pyridine scaffold is a well-established pharmacophore in neuroscience research, with numerous derivatives demonstrating activity at the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Compounds from this class, such as zolpidem, are known for their sedative and anxiolytic properties, which are mediated through the potentiation of GABAergic neurotransmission.[3][4] Our central hypothesis is that this compound shares this mechanism, acting as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor.

A Phased Approach to Mechanism of Action Confirmation

To rigorously test this hypothesis, a multi-tiered experimental approach is essential. This strategy begins with foundational binding assays to establish interaction with the target, progresses to functional cellular assays to determine the nature of this interaction, and culminates in electrophysiological studies for a detailed characterization of its modulatory effects.

cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Confirmation cluster_2 Phase 3: Electrophysiological Characterization Radioligand Binding Assay Radioligand Binding Assay Cell-Based Functional Assay Cell-Based Functional Assay Radioligand Binding Assay->Cell-Based Functional Assay Confirms functional effect Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Cell-Based Functional Assay->Patch-Clamp Electrophysiology Detailed characterization

Caption: A three-phase experimental workflow for mechanism of action confirmation.

Phase 1: Establishing Target Engagement with Radioligand Binding Assays

The initial and most fundamental question is whether this compound physically interacts with the GABA-A receptor. A competitive radioligand binding assay is the gold standard for this purpose.

Rationale: This assay directly measures the affinity of a test compound for a specific receptor site by quantifying its ability to displace a radiolabeled ligand with known binding characteristics. For the benzodiazepine site on the GABA-A receptor, [³H]-Flumazenil is the radioligand of choice due to its high affinity and specificity.[5][6]

Experimental Protocol: [³H]-Flumazenil Competitive Binding Assay

  • Preparation of Membranes: Homogenize rat or bovine cerebral cortex tissue in a buffered sucrose solution. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate a crude membrane preparation enriched in GABA-A receptors.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, [³H]-Flumazenil at a concentration near its dissociation constant (Kd), and a range of concentrations of this compound. Include control wells with vehicle, a known high-affinity ligand (e.g., Diazepam) for determining non-specific binding, and total binding (membranes and radioligand only).

  • Incubation: Incubate the plates at 0-4°C for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

  • Harvesting and Scintillation Counting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Comparative Data (Hypothetical)

CompoundIC50 (nM)Ki (nM)
Diazepam (Control)8.54.2
This compound45.222.1
Zolpidem (Control)25.612.5

A low nanomolar Ki value for this compound would provide strong evidence of its direct interaction with the benzodiazepine binding site on the GABA-A receptor.

Phase 2: Confirmation of Functional Activity in a Cellular Context

Demonstrating binding is necessary but not sufficient. The next crucial step is to determine if this binding translates into a functional effect on the receptor. A high-throughput, cell-based functional assay is ideal for this purpose.

Rationale: A Yellow Fluorescent Protein (YFP)-based halide-sensing assay provides a robust and scalable method to measure GABA-A receptor channel activity.[7][8] In this system, cells are co-transfected to express both the GABA-A receptor subunits and a halide-sensitive YFP. Activation of the GABA-A receptor's chloride channel allows an influx of iodide ions, which quenches the YFP fluorescence. Positive allosteric modulators will enhance the GABA-induced chloride influx, leading to a greater quenching of fluorescence.

cluster_0 Experimental Workflow Transfect Cells Transfect Cells Add Iodide Buffer Add Iodide Buffer Transfect Cells->Add Iodide Buffer Add GABA + Compound Add GABA + Compound Add Iodide Buffer->Add GABA + Compound Measure Fluorescence Measure Fluorescence Add GABA + Compound->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

Caption: Workflow for the YFP-based functional assay.

Experimental Protocol: YFP-Based Halide Influx Assay

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently transfect with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) and the halide-sensitive YFP.

  • Assay Preparation: Plate the transfected cells in a 96- or 384-well plate. On the day of the assay, replace the culture medium with a low-chloride buffer.

  • Compound Addition and Fluorescence Reading: Use a plate reader equipped with injectors to first add a solution containing a sub-maximal concentration of GABA (EC20) and varying concentrations of this compound (or control compounds). Immediately following, inject a high-iodide buffer to initiate the quenching reaction.

  • Fluorescence Measurement: Monitor the YFP fluorescence over time. The rate of fluorescence quenching is proportional to the chloride channel activity.

  • Data Analysis: Calculate the potentiation of the GABA response at each concentration of the test compound. Plot the percentage potentiation against the logarithm of the compound concentration to determine the EC50 for potentiation and the maximum potentiation effect.

Comparative Data (Hypothetical)

CompoundEC50 for Potentiation (nM)Maximum Potentiation (% of GABA EC20 response)
Diazepam (Control)22.5450%
This compound150.7320%
Flumazenil (Antagonist Control)No potentiation0%

Observing a concentration-dependent potentiation of the GABA response would confirm that this compound acts as a positive allosteric modulator of the GABA-A receptor.

Phase 3: Detailed Electrophysiological Characterization

While the YFP assay confirms functional modulation, patch-clamp electrophysiology provides the most detailed and direct measurement of ion channel activity, offering insights into the precise effects on channel gating and kinetics.

Rationale: The two-electrode voltage-clamp (TEVC) technique, typically using Xenopus laevis oocytes expressing specific GABA-A receptor subtypes, allows for precise control of the cell membrane potential and direct measurement of GABA-evoked chloride currents.[5][9] This method can definitively characterize a compound as a positive allosteric modulator, a direct agonist, or an antagonist.

Experimental Protocol: Two-Electrode Voltage-Clamp on Xenopus Oocytes

  • Oocyte Preparation and Injection: Harvest oocytes from Xenopus laevis and inject them with cRNAs encoding the desired GABA-A receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording). Perfuse the chamber with a recording solution.

  • Experimental Paradigm:

    • Modulation: Apply a low concentration of GABA (EC5-EC10) to elicit a baseline current. Then, co-apply the same concentration of GABA with varying concentrations of this compound to measure the potentiation of the current.

    • Direct Agonism: Apply this compound in the absence of GABA to test for direct activation of the receptor.

    • Antagonism: Co-apply the test compound with a saturating concentration of GABA to see if it reduces the maximal GABA response.

  • Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compound. Calculate the percentage potentiation and plot dose-response curves to determine the EC50.

Comparative Data (Hypothetical)

CompoundEffect on GABA EC10 CurrentDirect Agonist Activity
Diazepam (Control)Potentiation (EC50 ≈ 30 nM)None
This compoundPotentiation (EC50 ≈ 200 nM)None
GABA (Agonist Control)N/AYes (EC50 ≈ 10 µM)
Flumazenil (Antagonist Control)Blocks Diazepam potentiationNone

A demonstration of potentiation of sub-maximal GABA-evoked currents, with no direct activation of the receptor in the absence of GABA, would provide definitive confirmation of this compound as a positive allosteric modulator of the GABA-A receptor.

cluster_0 GABA-A Receptor Signaling GABA GABA GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Chloride Influx Chloride Influx GABA-A Receptor->Chloride Influx Opens Channel Neuronal Hyperpolarization Neuronal Hyperpolarization Chloride Influx->Neuronal Hyperpolarization Causes This compound This compound This compound->GABA-A Receptor Enhances GABA Binding/Efficacy

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This guide outlines a logical and rigorous experimental cascade to confirm the mechanism of action of this compound. By systematically progressing from binding to functional and then to detailed electrophysiological assays, researchers can build a comprehensive and defensible data package. The comparison with established modulators like diazepam and zolpidem at each stage provides essential context for evaluating the potency and efficacy of this novel compound. A successful outcome from these studies would strongly support its classification as a positive allosteric modulator of the GABA-A receptor, paving the way for further preclinical and clinical development for CNS disorders such as anxiety and insomnia.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl Imidazo[1,5-a]pyridine-6-carboxylate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Profile

Understanding the potential hazards of methyl imidazo[1,5-a]pyridine-6-carboxylate is the foundational step in its safe management. Based on the GHS classification for the parent compound, imidazo[1,5-a]pyridine, we can infer a similar hazard profile.[1]

Anticipated Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Given that this compound is a pyridine derivative, it is prudent to consider it as a hazardous waste, necessitating management in accordance with state and federal regulations.[2] The high-volume industrial production of heterocyclic compounds can lead to significant environmental concerns, underscoring the importance of proper disposal.[3][4]

Hazard ClassificationAnticipated EffectGHS PictogramPrecautionary Statement
Acute Toxicity, Oral (Category 4)Harmful if swallowedWarningP264, P270, P301+P317, P330, P501[5]
Skin Irritation (Category 2)Causes skin irritationWarningP264, P280, P302+P352, P321, P332+P313, P362[6]
Eye Irritation (Category 2A)Causes serious eye irritationWarningP264, P280, P305+P351+P338, P337+P313[6]
Specific Target Organ ToxicityMay cause respiratory irritationWarningP261, P271, P304+P340, P312, P403+P233, P405, P501[6]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. This is a non-negotiable aspect of laboratory safety.

  • Hand Protection: Wear impervious gloves, such as nitrile rubber.

  • Eye and Face Protection: Use chemical safety goggles and/or a face shield that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary to prevent skin exposure.[7]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][7][8]

Spill Management Protocol: A Step-by-Step Response

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably within a chemical fume hood.[8][9]

  • Contain the Spill: For liquid spills, cover with a suitable non-flammable absorbent material such as sand, diatomaceous earth, or other appropriate absorption materials.[10] For solid spills, carefully sweep up the material to avoid generating dust.[6][8]

  • Collect the Waste: Place the absorbed or swept-up material into a well-closed, labeled container for hazardous waste.[6][7][10]

  • Decontaminate the Area: Wash the contaminated surface with plenty of water.[10]

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated PPE, must be placed in the hazardous waste container.

Waste Collection and Storage: Ensuring Containment

Proper collection and storage of this compound waste is crucial to prevent accidental release.

  • Waste Containers: Use only designated, properly labeled hazardous waste containers. The containers should be kept tightly closed and stored in a cool, dry, and well-ventilated area.[6][9][10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregation: Store this waste separately from incompatible materials, such as strong oxidizing agents, strong bases, amines, and reducing agents.[6]

Disposal Pathway: From Your Lab to Final Disposition

The disposal of chemical waste is strictly regulated. As a generator of hazardous waste, you are responsible for its safe management from creation to final disposal.

  • Consult Your Institution's EHS: Your first point of contact should always be your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance on the procedures and licensed waste haulers for your location.

  • Licensed Hazardous Waste Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8][10]

  • Probable Disposal Method: For pyridine and its derivatives, incineration is a common and effective disposal method.[2] Your licensed waste disposal partner will determine the most appropriate and compliant method.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_handling Safe Handling & Collection cluster_procedure Disposal Procedure Start Identify this compound for Disposal HazardID Consult Hazard Profile (Harmful, Irritant) Start->HazardID PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) HazardID->PPE WasteCollection Collect in Labeled Hazardous Waste Container PPE->WasteCollection Spill Spill Occurs? WasteCollection->Spill SpillProtocol Follow Spill Management Protocol Spill->SpillProtocol Yes Store Store Waste Securely (Cool, Dry, Ventilated) Spill->Store No SpillProtocol->WasteCollection ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS LicensedDisposal Transfer to Licensed Hazardous Waste Vendor ContactEHS->LicensedDisposal End Proper Disposal Complete (Likely Incineration) LicensedDisposal->End

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste, thereby upholding the highest standards of scientific integrity and environmental protection.

References

Navigating the Synthesis of Methyl imidazo[1,5-a]pyridine-6-carboxylate: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers

Understanding the Risks: A Data-Informed Perspective

While a specific Safety Data Sheet (SDS) for Methyl imidazo[1,5-a]pyridine-6-carboxylate is not publicly available, analysis of SDS for structurally similar compounds, such as various imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine derivatives, reveals a consistent hazard profile.[4][5][6][7][8] These compounds are typically classified as irritants to the skin, eyes, and respiratory system.[4][7][8] Furthermore, toxicological studies on some imidazo-based heterocyclic compounds have indicated the potential for more significant health effects, including DNA fragmentation and hepatic damage at higher concentrations.[3] Therefore, a cautious and comprehensive approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The following PPE is mandatory for all personnel handling this compound in any form (solid or in solution).[9][10]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields (minimum). Chemical splash goggles are required when handling solutions.[9][11]Protects against accidental splashes of solutions or airborne particles of the solid compound, preventing potential eye irritation.[4][7]
Hand Protection Disposable nitrile gloves (minimum thickness of 4 mil). Consider double-gloving for extended procedures.[9][12]Provides a barrier against skin contact, which can cause irritation.[4][8] Regular glove changes (e.g., every 30-60 minutes) are recommended to prevent permeation.[12]
Body Protection Flame-resistant laboratory coat.[11]Protects skin and personal clothing from spills and contamination.
Footwear Closed-toe shoes.Prevents injury from dropped objects and protects feet from spills.[10]

Task-Specific PPE Enhancements: A Graded Approach to Safety

Different laboratory procedures involving this compound carry varying levels of risk. The following table outlines enhanced PPE for specific tasks.

TaskAdditional PPERationale
Weighing and Transferring Solid N95 respirator or use of a chemical fume hood.Minimizes inhalation of fine powders, which can cause respiratory irritation.[13]
Preparing Solutions Chemical splash goggles and a face shield.[9][11]Provides an extra layer of protection against splashes when handling bulk liquids.
Running Reactions & Work-up Chemical splash goggles, face shield, and consideration of chemical-resistant apron over lab coat.Protects against larger volume splashes and potential exothermic events.
Spill Cleanup Double nitrile gloves, chemical splash goggles, face shield, and a respirator (if significant dust or aerosol is generated).Ensures maximum protection during the handling of a concentrated release of the material.

Procedural Guidance: Donning, Doffing, and Disposal

Donning PPE:

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Eye Protection: Put on safety glasses or goggles.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Gloves: Don gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.

Doffing PPE (to prevent cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Lab Coat: Remove the lab coat by folding it inward, containing any potential contaminants.

  • Eye Protection: Remove safety glasses or goggles.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE:

  • Gloves and other disposable items: Place in a designated hazardous waste container.[14]

  • Contaminated Lab Coats: If grossly contaminated, treat as hazardous waste. Otherwise, follow your institution's guidelines for laundering laboratory coats.

Emergency Procedures: Preparedness is Key

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][8]

  • Seek medical attention if irritation persists.[7]

Eye Contact:

  • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][8]

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air.[6]

  • If breathing is difficult, administer oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.[4]

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing this compound, including unused material, reaction residues, and contaminated consumables, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[14]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.

PPE_Workflow cluster_0 Start: Handling this compound cluster_1 Task Assessment cluster_2 PPE Selection cluster_3 Execution and Disposal start Initiate Task assess_task Evaluate Procedure start->assess_task core_ppe Core PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes assess_task->core_ppe All Tasks weighing_ppe Weighing/Transfer: + N95 Respirator or Fume Hood assess_task->weighing_ppe Solid Handling solution_ppe Solution Prep: + Splash Goggles + Face Shield assess_task->solution_ppe Liquid Handling spill_ppe Spill Cleanup: + Double Gloves + Goggles & Face Shield + Respirator assess_task->spill_ppe Spill execute Perform Task core_ppe->execute weighing_ppe->execute solution_ppe->execute spill_ppe->execute dispose Dispose of Waste & PPE (Hazardous Waste) execute->dispose

Caption: Decision workflow for selecting appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl imidazo[1,5-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl imidazo[1,5-a]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.